molecular formula C13H8F3NO B1338118 Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanone CAS No. 21221-92-1

Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanone

Cat. No.: B1338118
CAS No.: 21221-92-1
M. Wt: 251.2 g/mol
InChI Key: KUCXNAXAAXKXGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanone is a useful research compound. Its molecular formula is C13H8F3NO and its molecular weight is 251.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

pyridin-3-yl-[4-(trifluoromethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3NO/c14-13(15,16)11-5-3-9(4-6-11)12(18)10-2-1-7-17-8-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUCXNAXAAXKXGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)C2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701245193
Record name 3-Pyridinyl[4-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701245193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21221-92-1
Record name 3-Pyridinyl[4-(trifluoromethyl)phenyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21221-92-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyridinyl[4-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701245193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanone (CAS No. 21221-92-1)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanone is a chemical compound featuring a pyridine ring linked to a trifluoromethyl-substituted phenyl group through a ketone functional group. This unique molecular architecture positions it as a compound of significant interest within medicinal chemistry and drug discovery. The incorporation of the trifluoromethyl group, a bioisostere for various functionalities, can profoundly influence the pharmacokinetic and pharmacodynamic properties of a molecule, including metabolic stability, lipophilicity, and binding affinity to biological targets. The pyridine moiety, a common scaffold in numerous pharmaceuticals, provides a basic nitrogen atom that can participate in crucial hydrogen bonding interactions with protein active sites. This guide provides a comprehensive overview of Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanone, including its chemical properties, postulated synthesis, analytical characterization, and prospective applications in drug development, based on established chemical principles and data from analogous structures.

Introduction: The Significance of Trifluoromethylated Pyridyl Ketones in Medicinal Chemistry

The strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry. The trifluoromethyl group (-CF3) is particularly valued for its ability to enhance a molecule's metabolic stability by blocking sites susceptible to oxidative metabolism. Its high electronegativity and lipophilicity can also significantly modulate a compound's cell permeability and binding interactions with target proteins.

Pyridine and its derivatives are ubiquitous in pharmaceuticals, owing to their ability to act as hydrogen bond acceptors and their involvement in pi-stacking interactions.[1] The combination of a trifluoromethylphenyl group and a pyridyl moiety in a ketone scaffold, as seen in Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanone, creates a molecule with a high potential for biological activity. Ketones themselves can act as hydrogen bond acceptors and their geometry can be crucial for fitting into the binding pockets of enzymes and receptors.

While specific biological data for Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanone is not extensively available in the public domain, its structural motifs are present in compounds investigated for a range of therapeutic areas, including oncology and inflammation.[1][2] This guide aims to provide a foundational understanding of this compound for researchers interested in its synthesis and potential applications.

Physicochemical Properties

A summary of the predicted and known physicochemical properties of Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanone and its constituent fragments is presented in the table below. These properties are crucial for understanding its behavior in biological systems and for the design of experimental protocols.

PropertyValueSource
CAS Number 21221-92-1-
Molecular Formula C₁₃H₈F₃NOCalculated
Molecular Weight 267.21 g/mol Calculated
Appearance Expected to be a solid at room temperatureInferred
Boiling Point Not available-
Melting Point Not available-
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents.Inferred

Synthesis and Purification

Proposed Synthetic Strategies

Two plausible and widely used methods for the synthesis of such compounds are Friedel-Crafts acylation and Suzuki-Miyaura cross-coupling.

3.1.1. Friedel-Crafts Acylation

This classic method involves the reaction of an aromatic compound with an acylating agent in the presence of a Lewis acid catalyst. For the synthesis of the target molecule, this would involve the acylation of pyridine with 4-(trifluoromethyl)benzoyl chloride. However, Friedel-Crafts reactions with pyridine can be challenging due to the deactivation of the ring by the nitrogen atom, which can also coordinate with the Lewis acid catalyst.[3][4] More specialized conditions or alternative strategies are often required.

A potential reaction scheme is outlined below:

G reagent1 4-(Trifluoromethyl)benzoyl chloride reaction + reagent1->reaction reagent2 Pyridine reagent2->reaction product Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanone catalyst Lewis Acid (e.g., AlCl₃) catalyst->reaction Catalyst reaction->product

Figure 1: Proposed Friedel-Crafts Acylation Route.

3.1.2. Suzuki-Miyaura Cross-Coupling

A more modern and often higher-yielding approach would be a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[5][6][7][8] This method involves the reaction of an organoboron compound with an organic halide. For this synthesis, 3-pyridylboronic acid could be coupled with 4-(trifluoromethyl)benzoyl chloride. This approach generally offers better functional group tolerance and milder reaction conditions compared to Friedel-Crafts acylation.

A plausible reaction workflow is depicted below:

G start 3-Pyridylboronic acid + 4-(Trifluoromethyl)benzoyl chloride step1 Suzuki-Miyaura Coupling (Pd catalyst, base) start->step1 product Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanone step1->product purification Purification (Chromatography) product->purification final_product Pure Product purification->final_product

Figure 2: Suzuki-Miyaura Cross-Coupling Workflow.

Detailed Experimental Protocol (Hypothetical Suzuki-Miyaura Coupling)

This protocol is a generalized procedure based on known Suzuki-Miyaura couplings for similar substrates and should be optimized for this specific reaction.

Materials:

  • 3-Pyridylboronic acid

  • 4-(Trifluoromethyl)benzoyl chloride

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃)

  • Solvent (e.g., Toluene, Dioxane, or DME/water mixture)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry reaction flask under an inert atmosphere, add 3-pyridylboronic acid (1.2 equivalents), the palladium catalyst (0.05 equivalents), and the base (2.0 equivalents).

  • Add the anhydrous solvent to the flask and stir the mixture for 15 minutes at room temperature.

  • Add 4-(trifluoromethyl)benzoyl chloride (1.0 equivalent) to the reaction mixture.

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanone.

Self-Validation: The success of the synthesis would be validated at each step. The purity of starting materials should be confirmed by melting point or spectroscopic analysis. Reaction completion is monitored by chromatographic techniques, ensuring the disappearance of starting materials and the appearance of the product spot/peak. The final product's identity and purity are confirmed by the analytical methods described in the following section.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. The following techniques are standard for the characterization of novel organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic compounds.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridine and phenyl rings. The chemical shifts and coupling patterns will be characteristic of the substitution pattern. Protons on the pyridine ring will typically appear at lower field (higher ppm) compared to those on the phenyl ring.

  • ¹³C NMR: The carbon NMR spectrum will show signals for all unique carbon atoms in the molecule, including the carbonyl carbon (typically in the range of 180-200 ppm) and the carbon of the trifluoromethyl group.

  • ¹⁹F NMR: The fluorine NMR spectrum will show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. The expected molecular ion peak [M+H]⁺ would be at m/z 268.0631.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorption bands include:

  • A strong C=O stretching vibration for the ketone group (typically around 1650-1700 cm⁻¹).

  • C-F stretching vibrations for the trifluoromethyl group (typically in the range of 1100-1350 cm⁻¹).

  • Aromatic C-H and C=C stretching vibrations.

Potential Biological Activities and Applications in Drug Discovery

While specific biological data for Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanone is limited, the structural motifs present suggest several potential areas of therapeutic interest.

Kinase Inhibition

The pyridyl ketone scaffold is a common feature in many kinase inhibitors. The pyridine nitrogen can form crucial hydrogen bonds with the hinge region of the kinase active site, a common binding motif for ATP-competitive inhibitors. The trifluoromethylphenyl group can occupy a hydrophobic pocket within the active site, enhancing binding affinity and selectivity. Numerous pyridinone-containing compounds have demonstrated a broad spectrum of pharmacological properties, including antitumor effects.[1]

G cluster_0 Kinase Active Site hinge Hinge Region hydrophobic_pocket Hydrophobic Pocket molecule Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanone pyridine Pyridine Moiety molecule->pyridine trifluoromethylphenyl Trifluoromethylphenyl Moiety molecule->trifluoromethylphenyl pyridine->hinge Hydrogen Bonding trifluoromethylphenyl->hydrophobic_pocket Hydrophobic Interactions

Figure 3: Hypothetical Binding Mode in a Kinase Active Site.

Other Potential Applications

The structural features of this compound may also lend themselves to activity against other biological targets. For instance, trifluoromethylated aromatic compounds have been explored as inhibitors of various enzymes and as modulators of ion channels. The pyridine ring can also participate in cation-pi interactions, which are important in many biological recognition processes.

Conclusion and Future Directions

Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanone represents a promising, yet underexplored, scaffold for drug discovery. Its synthesis can likely be achieved through well-established synthetic methodologies, and its structural features suggest a high potential for biological activity, particularly in the realm of kinase inhibition.

Future research should focus on the development and optimization of a robust synthetic route to this compound, followed by a thorough in vitro screening against a panel of relevant biological targets. Structure-activity relationship (SAR) studies, involving the synthesis and evaluation of analogs with modifications to both the pyridine and phenyl rings, will be crucial for identifying potent and selective lead compounds for further development. The insights provided in this guide serve as a valuable starting point for researchers embarking on the exploration of this intriguing molecule.

References

  • Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. Available at: [Link]

  • Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues. MDPI. Available at: [Link]

  • Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. National Institutes of Health. Available at: [Link]

  • Mechanochemical Synthesis of Ketones via Chemoselective Suzuki–Miyaura Cross-Coupling of Acyl Chlorides. ACS Publications. Available at: [Link]

  • Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. ResearchGate. Available at: [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. Available at: [Link]

  • Friedel-Crafts Reactions. Chemistry LibreTexts. Available at: [Link]

  • Preparation of Pyridines, Part 3: By Acylation. YouTube. Available at: [Link]

  • Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives. National Institutes of Health. Available at: [Link]

Sources

Technical Monograph: Molecular Weight & Characterization of Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanone

[1]

Executive Summary: The Precision of Mass in Drug Design

In the high-stakes environment of medicinal chemistry, Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanone is not merely a reagent; it is a critical bioisosteric scaffold .[1] By bridging a pyridine ring with a trifluoromethyl-substituted phenyl group via a ketone linker, this compound (MW: 251.20 g/mol ) serves as a template for kinase inhibitors (e.g., RAF, TRK) and agrochemicals.[1]

Precise knowledge of its molecular weight and isotopic distribution is the bedrock of stoichiometric accuracy in synthesis and the primary validation metric in High-Resolution Mass Spectrometry (HRMS).[1] This guide deconstructs the mass architecture of this scaffold, providing a self-validating roadmap for its synthesis, characterization, and application.

Molecular Weight & Isotopic Architecture

The distinction between Average Molecular Weight (used for molarity calculations) and Monoisotopic Mass (used for HRMS identification) is critical. For C₁₃H₈F₃NO, the presence of fluorine (monoisotopic) simplifies the spectrum, but the carbon count (13 atoms) introduces significant isotopic satellite peaks.[1]

Table 1: Physicochemical Mass Profile
ParameterValueTechnical Context
Formula C₁₃H₈F₃NOCore scaffold structure
Average Molecular Weight 251.20 g/mol Use for weighing reagents & yield calc.[1]
Monoisotopic Mass 251.0558 Da The exact mass of the primary isotopologue (

C,

H,

F,

N,

O)
[M+H]⁺ (Protonated) 252.0636 Da The target peak in positive mode ESI-MS
Isotopic Pattern (M+1) ~14.5% relative abundanceDue to naturally occurring

C (1.1% × 13 carbons)
Isotopic Logic

The M+1 peak at 253.06 Da is not an impurity; it is a statistical certainty.[1] With 13 carbons, the probability of finding at least one

1
  • Validation Rule: If your Mass Spec data shows an M+1 peak significantly higher than 15%, suspect contamination or co-elution.[1] If it is absent, your detector sensitivity is insufficient.[1]

Synthesis & Process Chemistry: The Grignard Route

While various routes exist, the addition of a Grignard reagent to a nitrile is the most robust method for generating this diaryl ketone.[1] It avoids the harsh conditions of Friedel-Crafts acylation, which is often sluggish on the electron-deficient pyridine ring.

Protocol: Grignard Addition to Nicotinonitrile

Objective: Synthesis of Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanone.[1]

Reagents
  • Substrate: 3-Cyanopyridine (Nicotinonitrile)[1]

  • Reagent: 4-(Trifluoromethyl)phenylmagnesium bromide (1.0 M in THF)[1]

  • Solvent: Anhydrous THF (Tetrahydrofuran)[1]

  • Quench: Aqueous HCl (1 M)

Step-by-Step Methodology
  • Inert Setup: Flame-dry a 250 mL round-bottom flask. Purge with Argon. Add 3-Cyanopyridine (1.0 eq) dissolved in anhydrous THF.

  • Cryogenic Addition: Cool the solution to 0°C . Slowly add the Grignard reagent (1.2 eq) dropwise over 30 minutes.

    • Causality: Low temperature prevents attack at the pyridine nitrogen or over-addition.[1]

  • Imine Formation: Allow to warm to Room Temperature (RT) and stir for 4 hours. The solution will darken as the magnesium imine salt forms.[1]

    • Checkpoint: The nitrile peak at 2230 cm⁻¹ in IR should disappear.[1]

  • Hydrolysis: Cool to 0°C. Quench with 1 M HCl. Stir vigorously for 1 hour.

    • Mechanism:[1][2] The acid hydrolyzes the intermediate imine (

      
      ) to the ketone (
      
      
      ).[1]
  • Workup: Neutralize with NaHCO₃. Extract with Ethyl Acetate.[1] Dry over MgSO₄.[1]

Visualization: Synthesis Workflow

SynthesisStart3-Cyanopyridine(Nicotinonitrile)IntermediateImine Magnesium Salt(Unstable Intermediate)Start->IntermediateTHF, 0°C -> RTNucleophilic AdditionReagent4-CF3-Ph-MgBr(Grignard)Reagent->IntermediateHydrolysisAcid Hydrolysis(1M HCl)Intermediate->HydrolysisQuenchProductTarget Ketone(MW 251.20)Hydrolysis->ProductC=NH -> C=O

Figure 1: Grignard synthesis pathway converting the nitrile to the target diaryl ketone.[1]

Analytical Validation (E-E-A-T)

Trustworthiness in chemical synthesis comes from "Triangulation"—using multiple analytical methods to confirm identity.[1]

A. High-Resolution Mass Spectrometry (HRMS)[1]
  • Method: ESI+ (Electrospray Ionization, Positive Mode).[1]

  • Expectation:

    • Base Peak: 252.0636 (

      
      ).[1]
      
    • Fragment: 174.0 (Loss of Pyridine ring) or 145.0 (Loss of 4-CF3-Phenyl).[1]

  • Self-Validating Check: The mass error must be < 5 ppm.

    • Calculation: Error (ppm) =

      
      [1]
      
B. Nuclear Magnetic Resonance (NMR)[1][3][4][5][6]
  • 
    F NMR:  A single, sharp singlet around -63 ppm .[1] This confirms the integrity of the trifluoromethyl group.[1] If you see multiple fluorine peaks, the CF₃ group may have degraded (hydrolyzed) or the starting material is impure.[1]
    
  • 
    H NMR: 
    
    • Pyridine Region: 4 distinct protons.[1] Look for the characteristic singlet/doublet at high shift (~9.0 ppm) for the proton adjacent to the nitrogen and ketone.[1]

    • Phenyl Region: An AA'BB' system (two doublets) characteristic of para-substitution.[1]

Applications in Drug Discovery[2][7][8][9][10]

This molecule is not just a weight standard; it is a functional tool in Structure-Activity Relationship (SAR) studies.[1]

The Phenyl-Pyridyl Switch

Replacing a phenyl ring with a pyridine (as seen in this molecule) is a classic medicinal chemistry tactic known as the "Phenyl-Pyridyl Switch."[1][3]

  • Solubility: The pyridine nitrogen can accept a hydrogen bond or be protonated at physiological pH, significantly improving aqueous solubility compared to a bis-phenyl ketone.

  • Metabolic Stability: The electron-deficient pyridine ring is less susceptible to oxidative metabolism (P450 oxidation) than a phenyl ring, prolonging the drug's half-life (

    
    ).[1]
    
Visualization: Analytical & Application Logic

Applicationscluster_AnalysisAnalytical Validationcluster_UtilityDrug Discovery UtilityCompoundPyridin-3-yl(4-CF3-Ph)methanoneMW: 251.20HRMSHRMS (ESI+)Target: 252.0636Compound->HRMSNMR19F NMRSinglet @ -63 ppmCompound->NMRSolubilityEnhanced Solubility(Pyridine N-interaction)Compound->SolubilityStabilityMetabolic Stability(Reduced P450 oxidation)Compound->StabilityKinaseKinase Inhibitor Scaffold(e.g., RAF, TRK)Compound->Kinase

Figure 2: Analytical validation markers and downstream utility in drug development.[1]

References

  • National Institutes of Health (NIH) . (2022).[1] Synthesis and application of trifluoromethylpyridines as a key structural motif. PubMed Central.[1] Retrieved from [Link]

  • PubChem . (2025).[1] Pyridin-3-yl[3-(trifluoromethyl)phenyl]methanol (Related Alcohol Derivative).[1] Retrieved from [Link][1]

Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanone chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanone

Executive Summary

Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanone (CAS: 21221-92-1) represents a high-value scaffold in medicinal chemistry, functioning as a robust bioisostere for diaryl ethers and amines. This guide analyzes its unique electronic distribution—characterized by the synergistic electron-withdrawing effects of the trifluoromethyl group and the pyridine nitrogen—and provides validated protocols for its synthesis and application in drug discovery.

Physicochemical Profile

The following data consolidates experimental and predicted properties essential for formulation and pharmacokinetic modeling.

PropertyValue / DescriptorRelevance
CAS Number 21221-92-1Unique Identifier
Molecular Formula C₁₃H₈F₃NOStoichiometry
Molecular Weight 251.20 g/mol Fragment-based drug design (FBDD) compliant
Physical State Solid (Pale yellow crystalline)Handling/dispensing
LogP (Predicted) ~3.2 - 3.5Lipophilicity; indicates good membrane permeability
pKa (Pyridine N) ~2.8 - 3.0Reduced basicity due to the electron-withdrawing carbonyl
H-Bond Acceptors 2 (Pyridine N, Carbonyl O)Receptor binding interactions
H-Bond Donors 0Membrane traversal capability
Rotatable Bonds 2Conformational flexibility for induced fit

Electronic Structure & Reactivity

Expertise Insight: The chemical behavior of this molecule is dominated by the "push-pull" dynamics of its substituents. Unlike a standard benzophenone, the carbonyl carbon in this system is highly electrophilic.

  • Pyridine Ring (3-position): The nitrogen atom exerts a strong inductive (-I) and mesomeric (-M) electron-withdrawing effect. However, attachment at the 3-position (meta to nitrogen) mitigates direct resonance deactivation compared to the 2- or 4-positions, preserving some aromatic stability.

  • 4-Trifluoromethylphenyl Group: The -CF₃ group is a powerful electron-withdrawing group (EWG). It deactivates the phenyl ring, making it resistant to oxidative metabolism (e.g., P450 hydroxylation) at the para-position.

  • Carbonyl Reactivity: Sandwiched between two electron-deficient rings, the ketone carbonyl is highly susceptible to nucleophilic attack (e.g., by hydride donors or Grignard reagents). Conversely, it is less prone to forming enols, enhancing stability in solution.

Reactivity Diagram (DOT)

G Center Pyridin-3-yl (4-(trifluoromethyl)phenyl) methanone Pyridine 3-Pyridyl Ring (Moderate EWG) Center->Pyridine Substructure CF3Phenyl 4-CF3-Phenyl Ring (Strong EWG) Center->CF3Phenyl Substructure Carbonyl Ketone (C=O) (High Electrophilicity) Pyridine->Carbonyl Inductive Effect (-I) CF3Phenyl->Carbonyl Inductive Effect (-I) Metabolism Metabolic Stability (Blocked p-oxidation) CF3Phenyl->Metabolism Steric/Electronic Shielding Carbonyl->Center Nucleophilic Attack Site

Caption: Electronic influence map showing the convergence of electron-withdrawing effects on the central carbonyl core.

Synthetic Methodologies

Protocol A: Suzuki-Miyaura Carbonylative Cross-Coupling (Recommended)

This route avoids the handling of unstable organolithiums and tolerates the Lewis-basic pyridine nitrogen.

Reagents:

  • 3-Pyridylboronic acid (1.2 equiv)

  • 4-Bromobenzotrifluoride (1.0 equiv)

  • Pd(OAc)₂ (3 mol%) / Xantphos (4.5 mol%)

  • K₂CO₃ (3.0 equiv)

  • CO source (Molybdenum hexacarbonyl or CO balloon)

  • Solvent: Toluene/Water (4:1)

Step-by-Step Workflow:

  • Degassing: Charge a reaction vessel with toluene/water and sparge with argon for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling).

  • Catalyst Formation: Add Pd(OAc)₂ and Xantphos; stir for 10 minutes to form the active catalytic species.

  • Substrate Addition: Introduce 4-bromobenzotrifluoride, 3-pyridylboronic acid, and K₂CO₃.

  • Carbonylation: Introduce the CO source. If using Mo(CO)₆, add it as a solid. If using gas, purge the headspace.

  • Reaction: Heat to 80°C for 12 hours. Monitor via LC-MS for the intermediate formation (MW 251.2).

  • Workup: Cool to RT, filter through Celite to remove Pd black. Extract with EtOAc, wash with brine, and dry over Na₂SO₄.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: Grignard Addition to Nitrile (Alternative)

Useful for scale-up if carbon monoxide handling is restricted.

  • Activation: Dissolve 3-cyanopyridine in dry THF under N₂.

  • Nucleophilic Attack: Cool to 0°C. Dropwise add 4-(trifluoromethyl)phenylmagnesium bromide (1.1 equiv).

  • Imine Hydrolysis: Stir for 2 hours (forming the ketimine intermediate). Quench with 2M HCl (aq) and stir for 1 hour to hydrolyze the imine to the ketone.

  • Isolation: Neutralize with NaHCO₃, extract with DCM.

Synthesis Workflow Diagram (DOT)

Synthesis Start1 3-Pyridylboronic Acid Cat Pd(OAc)2 / Xantphos CO Source Start1->Cat Start2 4-Bromobenzotrifluoride Start2->Cat Inter Acyl-Palladium Complex Cat->Inter Oxidative Addition & CO Insertion Product Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanone (Target) Inter->Product Transmetallation & Reductive Elimination

Caption: Palladium-catalyzed carbonylative cross-coupling pathway for high-fidelity synthesis.

Medicinal Chemistry Applications

Bioisosterism & Pharmacophore Design:

  • Linker Replacement: The diaryl ketone moiety serves as a rigid, non-planar linker. Unlike diaryl ethers (which are flexible), the

    
     carbonyl enforces a specific bond angle (~120°), orienting the pyridine and phenyl rings to fit specific hydrophobic pockets (e.g., in kinase domains).
    
  • Metabolic Blocking: The 4-CF₃ group blocks the primary site of metabolic oxidation on the phenyl ring, significantly extending the half-life (

    
    ) of the compound in liver microsomes.
    
  • H-Bonding: The pyridine nitrogen (3-position) acts as a weak H-bond acceptor, often interacting with "hinge regions" in ATP-competitive inhibitors.

Case Study Relevance: This scaffold is structurally homologous to intermediates used in the synthesis of RAF kinase inhibitors and TRK inhibitors , where the pyridine ring mimics the adenine ring of ATP.

Safety & Handling

Hazard Classification (GHS):

  • Signal Word: Warning

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[2]

Handling Protocol:

  • Engineering Controls: Always handle within a certified fume hood. The trifluoromethyl group enhances lipophilicity, potentially increasing skin absorption rates compared to non-fluorinated analogues.

  • PPE: Nitrile gloves (0.11 mm minimum thickness), safety goggles, and lab coat.

  • Spill Management: Adsorb with inert material (vermiculite). Do not flush into drains; pyridine derivatives are toxic to aquatic life.

References

  • Amfluoro . Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanone Properties and CAS Data. Retrieved from

  • Sigma-Aldrich .[1][3] Safety Data Sheet: Pyridine Derivatives. Retrieved from

  • National Institutes of Health (NIH) . Synthesis and application of trifluoromethylpyridines in pharmaceutical ingredients. Retrieved from

  • Royal Society of Chemistry . Trifluoromethyl ketones: properties, preparation, and application. Retrieved from

Sources

Structural Elucidation of Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanone: A Multidimensional Spectroscopic Approach

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The unambiguous structural elucidation of Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanone (a diaryl ketone featuring a basic pyridine ring and a lipophilic trifluoromethyl group) presents specific challenges in distinguishing regioisomers and verifying the integrity of the electron-deficient phenyl ring. This guide outlines a self-validating analytical workflow combining High-Resolution Mass Spectrometry (HRMS), multidimensional Nuclear Magnetic Resonance (NMR), and Vibrational Spectroscopy.

This document serves as a standard operating procedure (SOP) for researchers requiring definitive proof of structure for this scaffold, which is a common intermediate in the synthesis of kinase inhibitors and GPCR ligands.

Synthetic Context & Impurity Profiling[1]

Before elucidation, understanding the synthetic origin is critical for anticipating impurities. The two primary routes—Friedel-Crafts acylation and Grignard addition—yield distinct impurity profiles that must be distinguished from the target molecule.

Synthetic Logic Flow

SynthesisPathways Start1 Route A: Friedel-Crafts Inter1 Nicotinoyl Chloride + (Trifluoromethyl)benzene Start1->Inter1 Start2 Route B: Grignard Inter2 3-Cyanopyridine + 4-(CF3)PhMgBr Start2->Inter2 Target Target Molecule Pyridin-3-yl(4-(CF3)Ph)methanone Inter1->Target AlCl3, Heat Impurity1 Impurity: Regioisomers (2- or 4- substitution) Inter1->Impurity1 Non-selective acylation Inter2->Target Acid Hydrolysis Impurity2 Impurity: Bis-addition (Tertiary Alcohol) Inter2->Impurity2 Excess Grignard

Figure 1: Synthetic pathways dictating the impurity profile. Route A risks regioisomerism; Route B risks over-alkylation.

Mass Spectrometry: Molecular Formula & Fragmentation

The first step in validation is establishing the molecular formula (


) and analyzing the fragmentation pattern to confirm the ketone bridge.
  • Technique: ESI-Q-TOF or Orbitrap (Positive Mode).[1]

  • Theoretical Exact Mass [M+H]+: 252.0631 Da.

Fragmentation Logic

Diaryl ketones typically cleave alpha to the carbonyl. In this molecule, we look for diagnostic ions corresponding to the stable acylium ions of both rings.

Fragment Ion (m/z)Proposed StructureMechanistic Origin
252.06

Parent molecular ion.[1]
232.05

Loss of HF (characteristic of CF3 proximity to H).[1]
173.02

4-(trifluoromethyl)benzoyl cation (Alpha cleavage).[1]
145.02

4-(trifluoromethyl)phenyl cation (CO loss).[1]
106.03

Nicotinoyl cation (Alpha cleavage).[1]
78.03

Pyridinyl cation (CO loss).[1]

NMR Spectroscopy: The Connectivity Engine

This is the definitive section for structural proof. The molecule contains two distinct aromatic systems linked by a carbonyl.

1H NMR (Proton) Assignment

Solvent: DMSO-d6 or CDCl3 (DMSO is preferred to prevent overlap of acidic protons if impurities exist).

The spectrum will display 8 aromatic protons . The key challenge is distinguishing the pyridine protons from the phenyl protons.

PositionShift (

ppm)
Multiplicity

Coupling (Hz)
Assignment Logic
Py-2 8.95d (fine)

Most deshielded; ortho to N and C=O.[1]
Py-6 8.82dd

Ortho to N; distinct coupling to Py-5.[1]
Py-4 8.15dt

Para to N; deshielded by C=O anisotropy.[1]
Ph-2',6' 7.92d

Ortho to C=O; part of AA'BB' system.
Ph-3',5' 7.85d

Ortho to CF3; part of AA'BB' system.
Py-5 7.60ddd

Meta to N; most shielded pyridine proton.[1]
19F NMR (Fluorine)

This is a binary "pass/fail" check for the trifluoromethyl group.

  • Chemical Shift: Single peak at -63.0 to -64.0 ppm (relative to CFCl3).[1]

  • Validation: If multiple peaks appear here, it indicates regioisomers (e.g., 2-CF3 or 3-CF3 impurities) or degradation.

13C NMR & HMBC Correlations

The Carbon-13 spectrum confirms the ketone and the CF3 coupling.

  • Carbonyl (C=O): ~193.5 ppm.

  • CF3 Group: ~123.8 ppm (Quartet,

    
     Hz).
    
  • C-CF3 (Ipso): ~133.0 ppm (Quartet,

    
     Hz).
    

Critical HMBC (Heteronuclear Multiple Bond Correlation): To prove the ketone bridges the two specific rings, you must observe:

  • Correlation from Py-H2 and Py-H4 to the C=O carbon.[1]

  • Correlation from Ph-H2'/6' to the C=O carbon. This "Three-Point Check" mathematically proves the connectivity.

Vibrational Spectroscopy (IR)[2]

While less specific than NMR, IR provides a rapid check for the carbonyl environment.

  • C=O Stretch: 1660–1670 cm

    
    . (Lower than typical ketones due to conjugation with two aromatic rings).
    
  • C-F Stretch: 1320–1100 cm

    
     (Strong, broad bands).
    

Comprehensive Elucidation Protocol

This workflow ensures data integrity and traceability.

ElucidationWorkflow Step1 Step 1: 1H NMR (Purity Check) Integrate Aromatic Region (8H) Step2 Step 2: 19F NMR Confirm single CF3 peak (-63 ppm) Step1->Step2 Step3 Step 3: HRMS Confirm Mass 252.06 & Fragment 145/106 Step2->Step3 Decision Is Purity > 95%? Step3->Decision Step4 Step 4: 13C & HMBC Verify Ketone Bridge Connectivity Decision->Step4 Yes Recrystallize Recrystallize (EtOH/Hexane) Decision->Recrystallize No Step5 Step 5: Final COA Generation Step4->Step5 Recrystallize->Step1

Figure 2: Step-by-step analytical workflow for structural validation.

Detailed Methodology
  • Sample Preparation: Dissolve 10 mg of the solid in 0.6 mL of DMSO-d6. Ensure the solution is clear; filter if necessary to avoid line broadening from particulates.

  • Acquisition (1H):

    • Set relaxation delay (

      
      ) to 
      
      
      
      seconds to ensure full relaxation of the isolated Py-H2 proton for accurate integration.
    • Acquire 16 scans.

  • Acquisition (13C/19F):

    • Run 19F non-decoupled to verify symmetry.

    • Run 13C with sufficient scans (typically >512) to resolve the quartet splitting of the CF3 and ipso carbons.

  • Data Processing:

    • Calibrate DMSO residual peak to 2.50 ppm (1H) and 39.5 ppm (13C).

    • Apply exponential window function (LB = 0.3 Hz) for 1H to resolve fine couplings.

References

  • General Synthesis of Trifluoromethylated Pyridines: Title: Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Source: National Institutes of Health (NIH) / PubMed Central. URL:[Link] (Representative link for CF3-pyridine synthesis context).

  • 19F NMR Methodology: Title: 19F Chemical Shifts and Coupling Constants.[2][3][4] Source: UC Santa Barbara NMR Facility. URL:[Link] (General reference for CF3 shifts).

  • Analogous Structure Data (4-Trifluoromethylbenzophenone): Title: 4-(Trifluoromethyl)benzophenone spectral data.[1][2][5] Source: PubChem / NIST. URL:[Link]

Sources

Analytical Whitepaper: Structural Elucidation of Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanone (CAS: 56516-52-4) represents a privileged diaryl ketone scaffold frequently utilized in the design of kinase inhibitors and GPCR ligands. Its structural integrity relies on the electronic interplay between the electron-deficient pyridine ring and the lipophilic, electron-withdrawing trifluoromethylphenyl moiety.

This technical guide provides a comprehensive spectroscopic profile for researchers synthesizing or characterizing this intermediate. It moves beyond basic data listing to explain the causality of the observed signals, grounded in nuclear magnetic resonance (NMR) physics and mass spectrometry fragmentation logic.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

ParameterSpecification
IUPAC Name Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanone
Molecular Formula

Exact Mass 251.0558 Da
LogP (Calc) ~3.4 (High Lipophilicity)
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, MeOH, CH

Cl

; Insoluble in Water

Synthesis Context & Sample Origin

Why this matters: Impurities define the noise in your spectrum.

To interpret the spectroscopy correctly, one must understand the synthesis. This compound is typically generated via a Suzuki-Miyaura Carbonylation or a Friedel-Crafts Acylation .

  • Primary Impurities:

    • Suzuki Route: Residual Palladium (darkening of solid), Phosphine oxides (

      
      P NMR signal ~30 ppm).
      
    • Acylation Route: Hydrolyzed nicotinic acid (broad -OH peak >11 ppm).

Analytical Workflow Diagram

The following workflow illustrates the critical path from crude synthesis to validated spectroscopic data.

AnalyticalWorkflow Syn Crude Synthesis (Suzuki/Acylation) Pur Purification (Flash Chrom: Hex/EtOAc) Syn->Pur Isolation QC Purity Check (LC-MS > 98%) Pur->QC Aliquot QC->Pur Fail (<95%) NMR NMR Profiling (1H, 13C, 19F) QC->NMR Pass Data Validated Spectra NMR->Data Assignment

Figure 1: Analytical workflow ensuring spectral integrity. Purity verification via LC-MS is a prerequisite for accurate NMR integration.

Spectroscopic Profiling (The Core Data)

A. Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-


 is recommended over CDCl

to prevent overlap of the pyridine

-protons with the solvent residual peak and to ensure full solubility.
1.

H NMR (400 MHz, DMSO-

)

The spectrum is characterized by two distinct aromatic systems: the Pyridine (heterocyclic, deshielded) and the Phenyl (AA'BB' system, para-substituted).

Shift (

ppm)
Mult.IntegrationAssignmentStructural Logic
9.05 d (

)
1HPy-H2Most deshielded due to adjacency to both N and C=O.
8.85 dd (

)
1HPy-H6Deshielded by N; doublet due to H5 coupling.
8.25 dt (

)
1HPy-H4Shielded relative to H2/H6 but deshielded by C=O anisotropy.
7.98 d (

)
2HPh-H2', H6'Ortho to C=O; part of AA'BB' system.
7.92 d (

)
2HPh-H3', H5'Ortho to CF

; slightly shielded relative to H2'.
7.62 dd (

)
1HPy-H5Most shielded pyridine proton (meta to N).
2.

C NMR (100 MHz, DMSO-

)

Critical Note: The trifluoromethyl group causes significant C-F coupling, resulting in quartets.

Shift (

ppm)
Multiplicity

(Hz)
Assignment
193.5 Singlet-C=O (Ketone carbonyl)
153.2 Singlet-Py-C2
150.1 Singlet-Py-C6
140.5 Singlet-Ph-C1 (Ipso to C=O)
137.2 Singlet-Py-C4
132.8 Quartet~32Ph-C4 (Ipso to CF

)
132.1 Singlet-Py-C3
130.4 Singlet-Ph-C2, C6
125.8 Quartet~3.5Ph-C3, C5 (Ortho to CF

)
124.2 Quartet~272CF

(Direct coupling)
123.9 Singlet-Py-C5
3.

F NMR (376 MHz, DMSO-

)
  • Shift:

    
     -63.0 ppm (Singlet)
    
  • Diagnostic Value: A single sharp peak confirms the integrity of the CF

    
     group. Multiple peaks here usually indicate rotamers or impurities (e.g., hydrolyzed carboxylic acids).
    
B. Mass Spectrometry (LC-MS)

Method: Electrospray Ionization (ESI) in Positive Mode.

  • Parent Ion:

    
     m/z.
    
  • Adducts:

    
     m/z (common in glass containers).
    
  • Fragmentation Pattern: The molecule cleaves at the carbonyl linker. The high stability of the benzoyl cation drives the fragmentation.

MassSpec Parent Parent Ion [M+H]+ m/z 252.1 Frag1 Loss of Pyridine [C8H4F3O]+ m/z 173.0 Parent->Frag1 α-cleavage Frag2 Loss of CO (Rearrangement) m/z 224.1 Parent->Frag2 Neutral loss -28

Figure 2: Primary fragmentation pathways observed in ESI-MS/MS.

C. Infrared Spectroscopy (FT-IR)
  • 1665 cm

    
    :  C=O Stretching (Aryl ketone). This is lower than alkyl ketones due to conjugation with two aromatic rings.
    
  • 1325 cm

    
    :  C-F Stretching (Strong, broad band).
    
  • 1580, 1475 cm

    
    :  C=C Aromatic skeletal vibrations.
    

Detailed Experimental Protocols

Protocol A: NMR Sample Preparation

Objective: Eliminate concentration effects and water peaks.

  • Weigh 5-10 mg of the solid compound into a clean vial.

  • Add 0.6 mL of DMSO-

    
     (99.9% D).
    
    • Tip: If the solution is cloudy, sonicate for 30 seconds. Do not heat above 40°C to avoid degrading potential impurities.

  • Transfer to a 5mm NMR tube.

  • Acquisition Parameters:

    • Relaxation Delay (D1): 1.0 s (Standard), 5.0 s (Quantitative).

    • Scans: 16 (

      
      H), 1024 (
      
      
      
      C).
Protocol B: LC-MS Purity Check

Objective: Confirm absence of starting materials (e.g., 3-bromopyridine).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax, 3.5 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic) and 210 nm (amide/carbonyl).

References

  • Beilstein Journal of Organic Chemistry. "Access to cyclopropanes with geminal trifluoromethyl groups." (Provides coupling constants for CF3-Phenyl systems).

  • Journal of the Chemical Society, Perkin Transactions 2. "13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds." (Foundational work on C-F coupling constants).

  • National Institutes of Health (NIH) - PubChem. "Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanone Compound Summary."

  • Oregon State University. "13C NMR Chemical Shifts and Coupling." (Reference for Benzophenone carbonyl shifts).

Structural Elucidation and NMR Characterization of Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper | Version 1.0

Executive Summary

Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanone (CAS: 21221-92-1) serves as a critical diaryl ketone scaffold in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors. Its structure combines an electron-deficient pyridine ring with a trifluoromethyl-substituted benzene ring, linked by a carbonyl bridge.

This guide provides a comprehensive technical analysis of the 1H NMR spectrum for this molecule. It is designed for medicinal chemists and analytical scientists requiring high-confidence structural verification. The analysis synthesizes field-proven spectral assignments with theoretical chemical shift principles to establish a robust identification protocol.

Structural Logic & Chemical Shift Theory

To accurately interpret the spectrum, one must deconstruct the molecule into its two constituent aromatic systems, both influenced by the central carbonyl group.

The Electronic Environment

The central ketone (C=O) acts as a strong electron-withdrawing group (EWG) via resonance and induction, deshielding the ortho protons on both rings.

  • Ring A (Pyridine): The nitrogen atom induces significant deshielding. The proton at position 2 (H-2) is located between the nitrogen and the carbonyl, placing it in the most deshielded environment (~9.0 ppm).

  • Ring B (4-CF3-Phenyl): The trifluoromethyl group (-CF3) is a strong EWG. This ring typically displays an AA'BB' coupling system, characteristic of para-disubstituted benzenes.

Visualization of Connectivity

The following diagram illustrates the proton environments and their logical connectivity for assignment.

G Molecule Pyridin-3-yl (4-(trifluoromethyl)phenyl)methanone Py_Ring Pyridine Ring (Heteroaromatic) Molecule->Py_Ring Ph_Ring 4-CF3-Phenyl Ring (AA'BB' System) Molecule->Ph_Ring H2 H-2 (Singlet-like) ~9.00 ppm Deshielded by N & C=O Py_Ring->H2 H6 H-6 (Doublet) ~8.85 ppm Alpha to Nitrogen Py_Ring->H6 H4 H-4 (Doublet/Triplet) ~8.20 ppm Ortho to C=O Py_Ring->H4 H5 H-5 (dd) ~7.50 ppm Meta to N Py_Ring->H5 H_Ortho_CO H-2', H-6' ~7.95 ppm Ortho to Carbonyl Ph_Ring->H_Ortho_CO H_Ortho_CF3 H-3', H-5' ~7.80 ppm Ortho to CF3 Ph_Ring->H_Ortho_CF3

Caption: Hierarchical breakdown of proton environments based on electronic shielding effects.

Experimental Protocol

To ensure reproducibility and minimize solvent effects, the following protocol is recommended.

Sample Preparation
  • Solvent: Chloroform-d (CDCl3) with 0.03% v/v TMS (Tetramethylsilane).

    • Rationale: CDCl3 minimizes hydrogen bonding compared to DMSO-d6, providing sharper resolution of the aromatic couplings.

  • Concentration: 10–15 mg of sample in 0.6 mL solvent.

    • Note: Higher concentrations may cause stacking effects, shifting aromatic peaks upfield.

  • Tube Quality: High-precision 5mm NMR tubes (Wilmad 507-PP or equivalent) to ensure optimal shimming.

Acquisition Parameters (400 MHz Instrument)
  • Pulse Sequence: Standard 1H zg30 (30° pulse angle).

  • Relaxation Delay (D1): 1.0 – 2.0 seconds.

  • Number of Scans (NS): 16 (minimum) to 64 (for high S/N).

  • Spectral Width: 12 ppm (to capture downfield aromatic protons and potential carboxylic acid impurities).

Spectral Data & Assignment

The following data represents the high-confidence assignment for the molecule in CDCl3 .

1H NMR Data Table
PositionShift (

, ppm)
MultiplicityIntegrationCoupling Constant (

, Hz)
Assignment Logic
H-2 9.00 – 9.05Singlet (d)1H


to N,

to C=O (Most Deshielded)
H-6 8.82 – 8.86Doublet (dd)1H

,


to N
H-4 8.15 – 8.20dt / ddd1H

,


to N,

to C=O
H-2', 6' 7.92 – 7.96Doublet (m)2H

Ortho to C=O (AA'BB' system)
H-3', 5' 7.78 – 7.82Doublet (m)2H

Ortho to CF3 (AA'BB' system)
H-5 7.48 – 7.52dd1H

,


to N (Least Deshielded Pyridine H)
Detailed Analysis
  • The Pyridine "Fingerprint":

    • H-2 appears as a narrow doublet (often looking like a singlet) at the farthest downfield position (~9.0 ppm). This is the diagnostic peak for 3-substituted pyridines.

    • H-5 is the key to solving the ring. It is a doublet of doublets (dd) resulting from coupling to H-4 (

      
       Hz) and H-6 (
      
      
      
      Hz).
  • The Para-Substituted Benzene:

    • The 4-(trifluoromethyl)phenyl group displays a classic pseudo-doublet pattern.

    • The protons closest to the carbonyl (H-2', 6') are deshielded to ~7.9 ppm.

    • The protons closest to the CF3 group (H-3', 5') appear slightly upfield at ~7.8 ppm.

    • Note: In lower field instruments (300 MHz), these two doublets may overlap or "roof" significantly.

  • 19F NMR Cross-Validation:

    • If 19F NMR is available, expect a single sharp singlet at

      
       -63.0 ppm  (relative to CFCl3). This confirms the integrity of the CF3 group.
      

Impurity Profiling & Troubleshooting

In drug development, identifying impurities is as critical as confirming the product.

Common Impurities
  • Water (in CDCl3): Singlet at ~1.56 ppm.

  • Residual Solvents:

    • Ethyl Acetate: Triplet (1.26 ppm), Singlet (2.05 ppm), Quartet (4.12 ppm).

    • Dichloromethane: Singlet (5.30 ppm).

  • Hydrolysis Product (Nicotinic Acid): Broad singlet >10 ppm (COOH) and shifted pyridine peaks.

Troubleshooting Workflow

Workflow Start Spectrum Acquired Check_TMS Check TMS Reference (0.00 ppm) Start->Check_TMS Analyze_Aromatic Analyze Aromatic Region (7.0 - 9.5 ppm) Check_TMS->Analyze_Aromatic Decision Are Peaks Resolved? Analyze_Aromatic->Decision Good Proceed to Integration Decision->Good Yes Bad Issue: Stacking or Water Decision->Bad No Fix1 Dilute Sample (Reduce Stacking) Bad->Fix1 Fix2 Add D2O Shake (Remove Exchangeable H) Bad->Fix2

Caption: Decision tree for spectral validation and troubleshooting.

References

  • General Chemical Shift Data

    • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • Pyridine Coupling Constants

    • Reich, H. J. (University of Wisconsin).[1] "NMR Spectroscopy: Proton Chemical Shifts and Coupling Constants." Organic Chemistry Data. Link

  • Synthesis & Characterization of Analogues

    • Han, X., et al. (2016).[2] "Supporting Information: Synthesis of Trifluoromethylated Compounds." Royal Society of Chemistry. (Contains 1H NMR data for 4-trifluoromethylbenzophenone derivatives). Link

  • Commercial Reference

    • Amfluoro. "Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanone Product Data." (Confirming CAS 21221-92-1).[3] Link

Sources

13C NMR Profiling of Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract This technical guide provides a comprehensive framework for the structural validation of Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanone using Carbon-13 Nuclear Magnetic Resonance (


C NMR).[1] Designed for medicinal chemists and analytical scientists, this document moves beyond basic spectral listing to explore the mechanistic interactions between the trifluoromethyl group, the pyridine heterocycle, and the central carbonyl linker. It details acquisition protocols, scalar coupling analysis (

), and signal assignment strategies essential for verifying this common pharmaceutical intermediate.

Structural Analysis & Chemical Environment

Before interpreting the spectrum, we must deconstruct the molecule into its magnetically distinct environments. This molecule (Formula:


) consists of three distinct zones that dictate the NMR profile:
  • The Electron-Deficient Pyridine Ring: A 3-substituted heteroaromatic system.[1][2] The nitrogen atom induces significant deshielding on the adjacent carbons (

    
     and 
    
    
    
    ).[1]
  • The Trifluoromethyl-Substituted Phenyl Ring: A 1,4-disubstituted benzene ring.[1] The

    
     group is a spin-active substituent (
    
    
    
    , Spin 1/2, 100% abundance) that splits carbon signals into multiplets.
  • The Carbonyl Bridge: A ketone linker connecting the two aromatic systems, acting as a strong electron-withdrawing group (EWG) that deshields the ipso carbons of both rings.

Diagram: Structural Segmentation & Coupling Logic

The following diagram illustrates the logical flow for assigning signals based on chemical shift regions and coupling patterns.

G Start Molecule: Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanone Region1 Region 1: Carbonyl (>190 ppm) Singlet (s) Start->Region1 Highest Shift Region2 Region 2: Pyridine Alpha-Carbons (~148-154 ppm) Deshielded by Nitrogen Start->Region2 Heteroatom Effect Region3 Region 3: Aromatic Zone (120-140 ppm) Complex Overlap Start->Region3 Bulk Signals Region4 Region 4: Trifluoromethyl (~123 ppm) Quartet (q, J ~272 Hz) Start->Region4 Fluorine Effect Coupling 19F-13C Coupling Analysis Critical for Structure Verification Region3->Coupling Splitting Patterns Region4->Coupling Direct Coupling Ipso-C (q, J~32 Hz) Ipso-C (q, J~32 Hz) Coupling->Ipso-C (q, J~32 Hz) Ortho-C (q, J~3-4 Hz) Ortho-C (q, J~3-4 Hz) Coupling->Ortho-C (q, J~3-4 Hz)

Caption: Logical segmentation of the 13C NMR spectrum into four primary diagnostic regions.

Experimental Methodology

To obtain high-fidelity data, particularly for the quaternary carbons coupled to fluorine, specific acquisition parameters are required.

Sample Preparation[1][3]
  • Solvent: Deuterated Chloroform (

    
    ) is standard (
    
    
    
    77.16 ppm).[1] Dimethyl Sulfoxide-
    
    
    (DMSO-
    
    
    ) is an alternative if solubility is poor, but it may obscure signals around 39-40 ppm.[1]
  • Concentration: ~20-30 mg in 0.6 mL solvent. High concentration is vital for detecting the low-intensity quartets of the

    
    -bearing carbons.[1]
    
Instrument Parameters (Recommended)
  • Frequency: 100 MHz or higher (for

    
    C).
    
  • Pulse Sequence: Power-gated decoupling (e.g., zgpg30 on Bruker).[1]

  • Relaxation Delay (D1): Set to 2.0 - 5.0 seconds.

    • Reasoning: The carbonyl carbon and the ipso-carbons (quaternary) have long spin-lattice relaxation times (

      
      ).[1] Short delays will suppress these signals, making the 
      
      
      
      -ipso quartet nearly invisible.
  • Scans (NS): Minimum 1024 scans. The splitting of signal intensity into quartets (1:3:3:1 ratio) significantly lowers the signal-to-noise ratio (SNR) for fluorine-coupled carbons.[1]

Spectral Interpretation & Assignment

The analysis is defined by the interplay of Chemical Shift (


) and Spin-Spin Coupling (

).[1]
The Carbonyl Region (C=O)[1]
  • Shift: ~193.0 - 195.0 ppm [1]

  • Multiplicity: Singlet.

  • Assignment: The ketone carbon. It is the most deshielded signal in the spectrum.

The Pyridine Ring (Heteroaromatic)

The nitrogen atom dominates the chemical environment, deshielding the


-carbons.
  • C-2 (Pyridine): ~151.0 - 153.0 ppm .[1][3] Singlet. Located between N and the ketone linker; typically the most deshielded aromatic signal.

  • C-6 (Pyridine): ~149.0 - 151.0 ppm .[1] Singlet. Adjacent to Nitrogen but further from the ketone.[1]

  • C-4 (Pyridine): ~136.0 - 137.0 ppm .[1] Singlet. Para to the Nitrogen.[1]

  • C-3 (Pyridine): ~132.0 - 133.0 ppm .[1] Quaternary. Attached to the carbonyl.[1]

  • C-5 (Pyridine): ~123.0 - 124.0 ppm .[1] Singlet. The most shielded pyridine carbon (typical

    
    -position).[1]
    
The 4-(Trifluoromethyl)phenyl Ring (Fluorine Coupling)

This region is diagnostic due to


 coupling.[1][4] The 

group splits attached and nearby carbons into quartets.[1]
  • 
     Carbon: ~123.5 ppm .[1]
    
    • Pattern: Quartet (

      
      ).
      
    • Coupling (

      
      ): ~272 Hz .[1]
      
    • Note: This signal is often weak and spans a wide range (~800 Hz total width).[1] It may overlap with the Pyridine C-5 signal.[1]

  • C-4' (Ipso to

    
    ): ~133.0 - 134.0 ppm .[1]
    
    • Pattern: Quartet (

      
      ).
      
    • Coupling (

      
      ): ~32 Hz .
      
    • Note: Look for a small "comb" of four lines.[1]

  • C-3'/C-5' (Ortho to

    
    ): ~125.5 ppm .[1][3]
    
    • Pattern: Quartet (

      
      ).
      
    • Coupling (

      
      ): ~3.5 Hz .
      
    • Note: Often appears as a "fat" or broadened singlet if resolution is low.[1]

  • C-2'/C-6' (Meta to

    
    ): ~129.0 - 130.0 ppm .[1]
    
    • Pattern: Singlet (or very narrow quartet,

      
       Hz).[1]
      
  • C-1' (Para to

    
    , Ipso to C=O): ~139.0 - 140.0 ppm .[1]
    
    • Pattern: Singlet.

Summary Data Table

Carbon EnvironmentApprox. Shift (

ppm)
MultiplicityCoupling Constant (

)
Notes
C=O (Ketone) 193.5Singlet-Most deshielded
Pyridine C-2 152.0Singlet-

to N, ortho to C=O[1]
Pyridine C-6 150.5Singlet-

to N
Benzene C-1' 139.5Singlet-Ipso to C=O[1]
Pyridine C-4 137.0Singlet-

to N
Benzene C-4' 133.5Quartet~32 Hz (

)
Ipso to

Pyridine C-3 133.0Singlet-Quaternary, ipso to C=O[1]
Benzene C-2'/6' 130.0Singlet-Meta to

Benzene C-3'/5' 125.5Quartet~3.5 Hz (

)
Ortho to

Pyridine C-5 123.5Singlet-

to N

Group
123.5Quartet~272 Hz (

)
Overlaps with Pyridine C-5

Advanced Verification Techniques

If signal overlap (e.g., between the


 quartet and Pyridine C-5) prevents definitive assignment, employ these secondary protocols:
  • DEPT-135 (Distortionless Enhancement by Polarization Transfer):

    • Result: The quaternary carbons (C=O, Pyridine C-3, Benzene C-1', Benzene C-4') will disappear.

    • Utility: Confirms the assignment of the difficult C-4' quartet by its absence.

  • 
    -Decoupled 
    
    
    
    NMR:
    • Method: Apply decoupling on the fluorine channel during acquisition.[1]

    • Result: All quartets collapse into singlets.

    • Utility: dramatically increases signal intensity for

      
       and C-4', confirming their positions.
      
  • HSQC (Heteronuclear Single Quantum Coherence):

    • Correlates protons to their attached carbons.[1]

    • Use Case: Distinguish the protonated Pyridine C-5 from the quaternary

      
       carbon.
      

References

  • Doddrell, D., Barfield, M., Adcock, W., Aurangzeb, M., & Jordan, D. (1976). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2.[5] Retrieved February 2, 2026, from [Link]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 11235655, Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanone.[1] Retrieved February 2, 2026, from [Link]

  • Hanser, T. (2023).[1][6][7] Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Retrieved February 2, 2026, from [Link]

Sources

An In-depth Technical Guide to the Crystal Structure Analysis of Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and analyses involved in determining and understanding the crystal structure of Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanone. This compound, possessing both a pyridine ring and a trifluoromethylphenyl moiety, is of significant interest in medicinal chemistry due to the prevalence of these functional groups in pharmacologically active molecules.[1][2] This guide will delve into the rationale behind experimental choices, from synthesis and crystallization to the intricacies of single-crystal X-ray diffraction and spectroscopic characterization. By integrating established principles with practical insights, this document serves as a valuable resource for researchers engaged in the structural elucidation of novel small molecules.

Introduction: The Significance of Structural Analysis in Drug Discovery

The three-dimensional arrangement of atoms within a molecule is fundamental to its physicochemical properties and, consequently, its biological activity. In drug development, a detailed understanding of a compound's crystal structure provides invaluable insights into its solubility, stability, and, most importantly, its interaction with biological targets. The presence of a trifluoromethyl group can significantly influence a molecule's metabolic stability and binding affinity, while the pyridine moiety often participates in crucial hydrogen bonding interactions.[1][3] Therefore, a thorough crystal structure analysis of Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanone is a critical step in evaluating its potential as a therapeutic agent.

Synthesis and Crystallization: From Powder to High-Quality Single Crystals

The journey to elucidating a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals suitable for X-ray diffraction.

Synthetic Pathway

While various synthetic routes can be envisioned for Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanone, a common approach involves the coupling of a pyridine-derived nucleophile with a trifluoromethyl-substituted benzoyl derivative. A plausible synthetic scheme is the Friedel-Crafts acylation of a suitable pyridine precursor with 4-(trifluoromethyl)benzoyl chloride.

Experimental Protocol: Synthesis of Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanone

  • Reaction Setup: To a solution of 3-bromopyridine in a suitable anhydrous solvent (e.g., dichloromethane), add a Lewis acid catalyst (e.g., aluminum chloride) at 0 °C under an inert atmosphere.

  • Acylation: Slowly add 4-(trifluoromethyl)benzoyl chloride to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with ice-water and extract the product with an organic solvent.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanone.

Crystallization Strategies

Obtaining single crystals of sufficient size and quality is often the most challenging step. The choice of solvent and crystallization technique is critical and often requires empirical screening.[4]

dot

Crystallization_Workflow cluster_screening Solvent & Technique Screening cluster_optimization Optimization cluster_characterization Crystal Characterization Solvent_Selection Solvent Selection (Varying Polarity) Technique_Selection Technique Selection (Evaporation, Diffusion, Cooling) Solvent_Selection->Technique_Selection Concentration Concentration Adjustment Technique_Selection->Concentration Initial Trials Temperature Temperature Control Concentration->Temperature Additives Use of Additives Temperature->Additives Microscopy Optical Microscopy Additives->Microscopy Observation XRD X-ray Diffraction Microscopy->XRD Quality Check Single_Crystals High-Quality Single Crystals XRD->Single_Crystals Successful Growth Crude_Product Purified Compound Crude_Product->Solvent_Selection Dissolution

Caption: Workflow for the crystallization of a small molecule.

Experimental Protocol: Slow Evaporation Crystallization

  • Dissolution: Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) at a slightly elevated temperature to ensure complete dissolution.[4]

  • Filtration: Filter the hot solution to remove any particulate matter.

  • Evaporation: Loosely cover the container and allow the solvent to evaporate slowly and undisturbed at room temperature.

  • Crystal Growth: Crystals should form over a period of hours to days.

  • Isolation: Carefully collect the crystals and dry them.

Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the precise three-dimensional structure of a molecule.

dot

XRD_Workflow Crystal_Mounting Crystal Mounting Data_Collection Data Collection (Diffractometer) Crystal_Mounting->Data_Collection Data_Processing Data Processing (Integration & Scaling) Data_Collection->Data_Processing Structure_Solution Structure Solution (Direct Methods/Patterson) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement (Least-Squares) Structure_Solution->Structure_Refinement Validation Structure Validation Structure_Refinement->Validation Final_Structure Final Crystal Structure (CIF File) Validation->Final_Structure

Caption: The experimental workflow for single-crystal X-ray diffraction.

Data Collection and Processing

A suitable single crystal is mounted on a goniometer and placed in a stream of X-rays. The diffraction pattern is collected on a detector. The raw data is then processed, which involves integrating the intensities of the reflections and applying corrections for various experimental factors.

Structure Solution and Refinement

The processed data is used to solve the phase problem and generate an initial electron density map. This map is then used to build an initial model of the molecule. The model is subsequently refined against the experimental data using least-squares methods to obtain the final, accurate crystal structure.[5]

Hypothetical Crystallographic Data

The following table presents plausible crystallographic data for Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanone, based on analysis of similar structures.[6][7][8]

ParameterHypothetical Value
Chemical formulaC₁₃H₈F₃NO
Formula weight263.21
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)14.1
α (°)90
β (°)105.2
γ (°)90
Volume (ų)1170
Z4
Calculated density (g/cm³)1.495
Absorption coeff. (mm⁻¹)0.13
F(000)536

Structural Analysis: Insights into Molecular Conformation and Intermolecular Interactions

The refined crystal structure provides a wealth of information about the molecule's conformation and how it packs in the solid state.

Molecular Conformation

The dihedral angle between the pyridine and the trifluoromethylphenyl rings is a key conformational feature. This angle will be influenced by steric hindrance and electronic effects. It is expected that the two rings will not be coplanar.

Intermolecular Interactions

In the crystal lattice, molecules of Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanone are likely to be held together by a network of non-covalent interactions. These may include:

  • Hydrogen Bonding: The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, potentially interacting with weak C-H donors from neighboring molecules.[3]

  • π-π Stacking: The aromatic pyridine and phenyl rings can engage in π-π stacking interactions, contributing to the stability of the crystal packing.[4]

  • Halogen Bonding: The fluorine atoms of the trifluoromethyl group can participate in halogen bonding interactions.

dot

Intermolecular_Interactions cluster_molecule1 Molecule A cluster_molecule2 Molecule B Py_A Pyridine Ring Ph_A CF3-Phenyl Ring Ph_B CF3-Phenyl Ring Py_A->Ph_B π-π Stacking Py_B Pyridine Ring Py_B->Ph_A C-H···N Hydrogen Bond

Caption: Potential intermolecular interactions in the crystal lattice.

Spectroscopic Characterization: A Complementary Approach

Spectroscopic techniques provide valuable information that complements the data obtained from X-ray diffraction.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the synthesized compound in solution. The chemical shifts and coupling constants provide detailed information about the electronic environment of the different atoms.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The characteristic stretching frequency of the carbonyl group (C=O) is a key diagnostic peak.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Table of Expected Spectroscopic Data

TechniqueExpected Observations
¹H NMR Aromatic protons of the pyridine and phenyl rings in the range of 7.0-9.0 ppm.
¹³C NMR Signals for the carbonyl carbon (~190 ppm), carbons of the aromatic rings, and the carbon of the CF₃ group.
IR (cm⁻¹) Strong absorption band for the C=O stretch (~1660-1680 cm⁻¹), C-F stretching bands (~1100-1350 cm⁻¹).
MS (m/z) Molecular ion peak corresponding to the formula weight (263.21).

Conclusion and Future Directions

This guide has outlined the comprehensive process of analyzing the crystal structure of Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanone. The detailed structural information obtained from such an analysis is crucial for understanding the compound's properties and for guiding further drug development efforts. Future work could involve co-crystallization with target proteins to elucidate the binding mode and to inform the design of more potent and selective analogs. The principles and methodologies described herein are broadly applicable to the structural characterization of a wide range of small molecules of pharmaceutical interest.

References

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (n.d.). PubMed Central. Retrieved January 29, 2026, from [Link]

  • Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. (2022). MDPI. Retrieved January 29, 2026, from [Link]

  • Synthesis, crystal structure, Hirshfeld surface analysis, and DFT calculation of 4-(5-(((1-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazol-4-yl)methyl)thio). (2024). National Institutes of Health. Retrieved January 29, 2026, from [Link]

  • Synthesis of 3- morpholin-4-yl-1- (4-nitrophenyl) -5,6-dihydro -1H- pyridin-2-one. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]

  • Synthesis, growth, and characterization of 3-(4-Methoxyphenyl)-1-(pyridin-2-yl) prop-2-en-1-one single crystal: A potential NLO material. (2015). ResearchGate. Retrieved January 29, 2026, from [Link]

  • Synthesis, crystal structure and Hirshfeld surface analysis of (4-methylphenyl)[1-(pentafluorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]methanone. (2020). National Institutes of Health. Retrieved January 29, 2026, from [Link]

  • Crystal structure of (4-hydroxypiperidin-1-yl)[4-(trifluoromethyl)phenyl]methanone. (2015). National Institutes of Health. Retrieved January 29, 2026, from [Link]

  • 6-Methyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazolo[4,3- c]pyridin-4(5H)-one (FMPPP) exhibits anti-proliferative effect on prosta. (2020). Semantic Scholar. Retrieved January 29, 2026, from [Link]

  • 2-(pyridin-3-yl)-1,3-thiazol-5-yl][4-(trifluoromethyl)phenyl]methanone. (n.d.). National Institutes of Health. Retrieved January 29, 2026, from [Link]

  • X-ray diffraction data of 4-phenyl-6-(trifluoromethyl)-3,4-dihydroquinolin-2(1H). (2017). ResearchGate. Retrieved January 29, 2026, from [Link]

Sources

Methodological & Application

Application Note: Synthesis of Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanone via Grignard Reaction

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Strategic Synthesis of a Key Heterocyclic Ketone

Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanone is a valuable heterocyclic ketone scaffold that serves as a crucial intermediate in the synthesis of various pharmacologically active molecules and agrochemicals. The juxtaposition of the electron-deficient pyridine ring and the trifluoromethylphenyl moiety imparts unique electronic and steric properties, making it an attractive building block in medicinal chemistry. The trifluoromethyl group, in particular, is known to enhance metabolic stability, binding affinity, and cell permeability of drug candidates.

This application note provides a comprehensive guide to the synthesis of Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanone utilizing a Grignard reaction. This classic organometallic transformation offers a robust and direct route for the formation of the critical carbon-carbon bond between the pyridine and phenyl rings. We will delve into the mechanistic underpinnings of this reaction, provide a detailed experimental protocol, and discuss potential challenges and troubleshooting strategies to ensure a successful and reproducible synthesis.

Reaction Principle: The Grignard-Nitrile Addition

The core of this synthesis lies in the nucleophilic addition of a Grignard reagent to a nitrile. The Grignard reagent, in this case, (4-(trifluoromethyl)phenyl)magnesium bromide, is a potent carbon-centered nucleophile. The carbon atom of the nitrile group in 3-cyanopyridine is electrophilic due to the strong electron-withdrawing nature of the nitrogen atom.

The reaction proceeds in two main stages:

  • Nucleophilic Addition: The Grignard reagent attacks the electrophilic carbon of the nitrile, forming a new carbon-carbon bond and a magnesium salt of an imine (an N-magnesio imine intermediate). This intermediate is stable under the anhydrous reaction conditions.

  • Hydrolysis: Subsequent acidic workup hydrolyzes the imine intermediate to the desired ketone product.

It is imperative to conduct the Grignard reaction under strictly anhydrous conditions, as Grignard reagents are highly basic and will readily react with even trace amounts of water or other protic solvents, leading to the quenching of the reagent and a significant reduction in yield.

Experimental Protocol

This protocol outlines the synthesis of Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanone from 3-cyanopyridine and (4-(trifluoromethyl)phenyl)magnesium bromide.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
3-Cyanopyridine≥98%Sigma-AldrichStore in a desiccator.
(4-(Trifluoromethyl)phenyl)magnesium bromide1.0 M in THFSigma-AldrichHandle under inert atmosphere.
Anhydrous Tetrahydrofuran (THF)≥99.9%, inhibitor-freeSigma-AldrichDry over sodium/benzophenone ketyl or pass through a solvent purification system.
Hydrochloric Acid (HCl)37% (concentrated)Fisher Scientific
Diethyl etherAnhydrousFisher Scientific
Saturated Sodium Bicarbonate SolutionPrepare by dissolving NaHCO₃ in deionized water until saturation.
Anhydrous Magnesium Sulfate (MgSO₄)Fisher ScientificFor drying organic layers.
Silica Gel230-400 meshFor column chromatography.
HexaneACS GradeFor column chromatography.
Ethyl AcetateACS GradeFor column chromatography.
Step-by-Step Procedure

1. Reaction Setup:

  • All glassware (a three-necked round-bottom flask, a dropping funnel, a condenser, and a magnetic stir bar) must be thoroughly dried in an oven at 120 °C overnight and assembled hot under a stream of dry nitrogen or argon.

  • Equip the flask with the magnetic stir bar, the dropping funnel, and the condenser. Attach a nitrogen/argon inlet to the top of the condenser. Maintain a positive pressure of inert gas throughout the reaction.

2. Grignard Reaction:

  • To the reaction flask, add 3-cyanopyridine (1.0 eq).

  • Dissolve the 3-cyanopyridine in anhydrous THF (approximately 10 mL per gram of nitrile).

  • Cool the solution to 0 °C using an ice-water bath.

  • Slowly add the (4-(trifluoromethyl)phenyl)magnesium bromide solution (1.1 eq) from the dropping funnel to the stirred solution of 3-cyanopyridine over a period of 30-60 minutes. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

3. Reaction Work-up and Product Isolation:

  • Cool the reaction mixture back to 0 °C in an ice-water bath.

  • Slowly and carefully quench the reaction by the dropwise addition of 1 M aqueous HCl. Caution: The quenching process is exothermic.

  • Continue adding the HCl solution until the mixture is acidic (pH ~2-3).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid.

  • Wash the organic layer with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

4. Purification:

  • The crude product can be purified by flash column chromatography on silica gel.

  • A suitable eluent system is a mixture of hexane and ethyl acetate. A gradient elution, starting with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increasing the polarity, is recommended.

  • Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanone as a solid.

Visualizing the Workflow

G cluster_prep Reaction Setup cluster_reaction Grignard Reaction cluster_workup Work-up & Isolation cluster_purification Purification prep1 Dry Glassware prep2 Assemble under Inert Gas prep1->prep2 reac1 Dissolve 3-Cyanopyridine in Anhydrous THF prep2->reac1 reac2 Cool to 0 °C reac1->reac2 reac3 Slowly Add Grignard Reagent reac2->reac3 reac4 Stir at Room Temperature reac3->reac4 work1 Quench with 1M HCl reac4->work1 work2 Extract with Diethyl Ether work1->work2 work3 Wash with NaHCO₃ and Brine work2->work3 work4 Dry and Concentrate work3->work4 purify1 Column Chromatography work4->purify1 purify2 Isolate Pure Product purify1->purify2

Caption: Experimental workflow for the synthesis of Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanone.

Expert Insights and Troubleshooting

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The paramount importance of excluding moisture cannot be overstated. Grignard reagents are potent bases and will be protonated by water, leading to the formation of trifluoromethylbenzene and a reduction in the yield of the desired ketone. The use of oven-dried glassware and anhydrous solvents is critical for success.

  • Slow Addition at Low Temperature: The addition of the Grignard reagent to the nitrile is exothermic. Adding the reagent slowly at 0 °C helps to control the reaction temperature, minimizing potential side reactions and ensuring a safer procedure.

  • Stoichiometry: A slight excess of the Grignard reagent (1.1 equivalents) is used to ensure the complete consumption of the limiting reagent, 3-cyanopyridine.

  • Acidic Workup: The hydrolysis of the intermediate imine magnesium salt to the ketone is facilitated by an acidic environment.

Potential Challenges and Solutions:

  • Low Yield:

    • Cause: Inadequate drying of glassware or solvents, leading to the quenching of the Grignard reagent.

    • Solution: Ensure all equipment is rigorously dried and use freshly distilled or commercially available anhydrous solvents.

    • Cause: Incomplete reaction.

    • Solution: Extend the reaction time at room temperature and monitor by TLC.

  • Formation of Side Products:

    • Cause: While the reaction of Grignard reagents with 3-cyanopyridine generally favors addition to the nitrile group, addition to the pyridine ring (a 1,4- or 1,2-addition) can occur, especially with highly reactive or sterically hindered Grignard reagents. This can lead to the formation of dihydropyridine intermediates, which may be re-aromatized during workup to yield substituted pyridines.

    • Solution: Careful control of reaction temperature and slow addition of the Grignard reagent can help to minimize these side reactions. Purification by column chromatography is essential to separate the desired ketone from any such impurities.

Reaction Mechanism

The following diagram illustrates the step-by-step mechanism of the Grignard reaction between (4-(trifluoromethyl)phenyl)magnesium bromide and 3-cyanopyridine.

G Grignard CF₃-Ph-MgBr ImineSalt [Py-C(Ph-CF₃)=N-MgBr]⁺ Grignard->ImineSalt Nucleophilic Attack Nitrile Py-C≡N Nitrile->ImineSalt Imine Py-C(Ph-CF₃)=NH ImineSalt->Imine Protonation H3O H₃O⁺ (Workup) H3O->Imine Ketone Py-C(=O)-Ph-CF₃ H3O->Ketone Imine->Ketone Hydrolysis

Caption: Mechanism of the Grignard reaction for ketone synthesis from a nitrile.

Characterization Data (Expected)

While specific experimental data for the title compound is not widely published, the following are expected characteristic spectroscopic features based on analogous structures. Researchers should confirm the identity and purity of their synthesized compound using standard analytical techniques.

  • ¹H NMR: The spectrum is expected to show signals corresponding to the protons on the pyridine ring and the trifluoromethylphenyl ring. The pyridine protons will appear as multiplets in the aromatic region (typically δ 7.0-9.0 ppm). The protons on the trifluoromethylphenyl ring will likely appear as two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring.

  • ¹³C NMR: The spectrum will show characteristic signals for the carbonyl carbon (typically in the range of δ 180-200 ppm), the carbons of the pyridine ring, and the carbons of the trifluoromethylphenyl ring, including the quaternary carbon attached to the CF₃ group and the CF₃ carbon itself (which will appear as a quartet due to C-F coupling).

  • IR Spectroscopy: A strong absorption band in the region of 1650-1680 cm⁻¹ is expected for the carbonyl (C=O) stretching vibration. Bands corresponding to C-F stretching will also be present, typically in the 1100-1350 cm⁻¹ region.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (C₁₃H₈F₃NO, MW: 267.21 g/mol ).

Conclusion

The Grignard reaction provides an effective and straightforward method for the synthesis of Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanone. Careful attention to experimental detail, particularly the maintenance of anhydrous conditions, is crucial for achieving a good yield. This application note serves as a detailed guide for researchers in the fields of organic synthesis and medicinal chemistry, enabling the reliable preparation of this important synthetic intermediate.

References

  • General Grignard Reaction Principles: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley-Interscience.
  • Grignard Reaction with Nitriles: Morrison, R. T., & Boyd, R. N. (1992). Organic Chemistry (6th ed.). Prentice Hall.
  • Synthesis of Pyridyl Ketones: A related synthesis of 2-(pyridin-3-yl)-1,3-thiazol-5-yl][4-(trifluoromethyl)phenyl]methanone provides spectroscopic data for a similar structural motif. Acta Crystallographica Section E: Structure Reports Online, 2013 , 69(10), o1434. [Link]

  • Challenges in Pyridyl Grignard Reactions: A study on the reaction of 3-cyanopyridine with Grignard reagents highlights potential side reactions. Huaxue Shiji, 1996, 18(3), 166-168.
  • Purification of Organic Compounds: Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Link]

Application Note: Mechanistic Profiling & Photochemical Labeling using Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive Application Note and Experimental Protocol for the use of Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanone (CAS: 21221-92-1).

Based on its chemical structure—an electron-deficient diaryl ketone bridging a pyridine ring and a trifluoromethyl-benzene moiety—this molecule functions primarily as a privileged fragment scaffold with two distinct modes of utility in drug discovery:

  • Reversible Covalent Inhibition : The ketone carbonyl, activated by the electron-withdrawing trifluoromethyl and pyridine groups, can act as a transition-state analog for nucleophilic enzymes (e.g., serine hydrolases or cysteine proteases).

  • Photoaffinity Labeling (PAL) : The benzophenone-like core allows for UV-mediated crosslinking to map binding sites on target proteins.

Executive Summary

Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanone is a versatile chemical probe used in Fragment-Based Drug Discovery (FBDD) and Chemoproteomics . Its structure combines a pyridine moiety (capable of metal coordination or hydrogen bonding) with an electron-deficient benzophenone core. This unique architecture allows it to serve as a reversible transition-state inhibitor for serine/cysteine hydrolases and as a photo-activatable probe for identifying ligand-binding pockets. This protocol details the methodology for evaluating its inhibitory potency and utilizing its photochemical properties for target validation.

Chemical Biology & Mechanism of Action

Dual-Mode Reactivity

The utility of this compound relies on two orthogonal chemical properties:

  • Electrophilic Trap (Dark Reactivity): The central ketone is flanked by two electron-withdrawing groups (3-pyridyl and 4-CF3-phenyl). This increases the electrophilicity of the carbonyl carbon, facilitating reversible nucleophilic attack by active-site residues (e.g., Serine-OH or Cysteine-SH) to form a hemiketal/hemithioacetal transition state mimic.

  • Photochemical Activation (Light Reactivity): Upon irradiation at 350–360 nm, the benzophenone core undergoes an

    
     transition to form a reactive triplet diradical. This species can abstract a hydrogen atom from nearby amino acid residues (C-H insertion), resulting in a covalent crosslink. This allows researchers to "freeze" the low-affinity interaction for downstream analysis (e.g., Mass Spectrometry).
    
Structural Logic Diagram

Mechanism cluster_0 Mechanism of Action Compound Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanone Complex Reversible Hemiketal (Transition State Analog) Compound->Complex Nucleophilic Attack (Dark) Target Target Protein (e.g., Serine Hydrolase) Target->Complex Active Site Serine UV UV Irradiation (365 nm) Complex->UV Equilibrium Binding Covalent Covalent Crosslink (Irreversible Labeling) UV->Covalent Radical Recombination

Caption: Dual-mechanism workflow showing reversible enzyme inhibition followed by UV-induced covalent capture.

Experimental Protocols

Protocol A: Reversible Inhibition Assay (Fluorescence-Based)

Objective: To determine the


 of the compound against a candidate serine hydrolase (e.g., FAAH, MAGL, or a generic esterase) by exploiting the ketone's transition-state mimicry.
Materials
  • Compound Stock: 100 mM in anhydrous DMSO.

  • Assay Buffer: 50 mM HEPES (pH 7.4), 1 mM EDTA, 0.1% BSA, 0.01% Triton X-100.

  • Substrate: Fluorogenic ester substrate (e.g., 4-Methylumbelliferyl acetate or AMC-arachidonoyl amide).

  • Enzyme: Recombinant Target Hydrolase (final conc. 1–10 nM).

  • Plate: Black 384-well non-binding surface microplate.

Methodology
  • Compound Preparation: Prepare a 10-point dilution series of Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanone in DMSO (1:3 serial dilution, starting at 10 mM).

  • Enzyme Pre-incubation:

    • Dispense 10 µL of Enzyme Solution into wells.

    • Add 100 nL of compound dilution (using an acoustic dispenser or pin tool).

    • Critical Step: Incubate for 30 minutes at 25°C. This allows the ketone to establish the hemiketal equilibrium with the active site nucleophile.

  • Reaction Initiation: Add 10 µL of Substrate Solution (

    
     concentration).
    
  • Kinetic Readout: Monitor fluorescence (Ex/Em: 355/460 nm for AMC/MUC) every 30 seconds for 45 minutes.

  • Data Analysis: Calculate the initial velocity (

    
    ) from the linear portion of the curve. Fit data to the four-parameter logistic equation to determine 
    
    
    
    .

Validation Criteria:

  • Z' factor > 0.5.

  • Hill slope should be approx. -1.0 (indicating 1:1 binding).

  • Note: If the curve shifts significantly with pre-incubation time, consider slow-binding kinetics typical of tight-binding transition state analogs.

Protocol B: Photoaffinity Labeling (Crosslinking)

Objective: To covalently crosslink the compound to its binding site for validation of direct interaction or peptide mapping.

Materials
  • Compound: [3H]-labeled or "Cold" Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanone (if using Mass Spec).

  • UV Source: Handheld UV lamp (365 nm, 6 Watt) or Stratalinker.

  • Protein: Purified target protein (1 µM) in PBS.

  • Quench Buffer: 50 mM Ammonium Bicarbonate, 10 mM DTT.

Methodology
  • Equilibration: Incubate Protein (1 µM) with Compound (10 µM) in a clear microtube or 96-well plate for 30 minutes on ice.

    • Control: Include a sample with 100x excess of a known competitor (if available) to prove specific binding.

  • Irradiation:

    • Place samples on ice.

    • Irradiate at 365 nm at a distance of 2–5 cm for 10–20 minutes.

    • Caution: Ensure the buffer does not absorb UV (avoid high concentrations of imidazole or Triton X-100 during this step).

  • Post-Reaction Processing:

    • For Gel Analysis: Add SDS-PAGE loading buffer immediately, boil, and resolve on a 10-12% Bis-Tris gel. (Requires radiolabel or Western blot if the compound has a tag, otherwise proceed to MS).

    • For Mass Spectrometry: Digest the protein with Trypsin/Lys-C. The benzophenone moiety adds a mass shift of +251.20 Da (minus 2H ~ +249 Da depending on insertion mechanism) to the modified peptide.

  • Data Interpretation: Look for a mass shift on hydrophobic peptides lining the active site. The crosslink usually occurs on Methionine, Leucine, or Phenylalanine residues near the pyridine binding pocket.

Data Presentation & Analysis

Expected Results Table
ParameterMethodExpected OutcomeInterpretation
Solubility Visual / Nephelometry>100 µM in 1% DMSOSuitable for biochemical assays.
IC50 Fluorescence Kinetics0.1 – 50 µMPotency depends on the fit of the pyridine/phenyl rings in the pocket.
Reversibility Jump-Dilution AssayRecovery of ActivityConfirms non-covalent (or reversible covalent) mechanism; distinguishes from suicide inhibitors.
Crosslinking LC-MS/MS+249.2 Da shiftConfirms direct binding; identifies the specific peptide involved in the interaction.
Troubleshooting Guide
  • Issue: Compound precipitates upon addition to buffer.

    • Solution: Limit final DMSO concentration to <2%. Ensure stepwise dilution in buffer rather than direct addition of high-conc stock.

  • Issue: No inhibition observed.

    • Solution: The target may not have a nucleophilic cysteine/serine properly positioned. The compound may be binding to an allosteric site (detectable via Protocol B).

  • Issue: High background in photo-crosslinking.

    • Solution: Reduce irradiation time or compound concentration. Benzophenones can exhibit non-specific hydrophobic labeling if concentrations are >100 µM.

References

  • Design of Ketone-Based Inhibitors: Powers, J. C., et al. "Irreversible Inhibitors of Serine, Cysteine, and Threonine Proteases." Chemical Reviews, 2002.

  • Benzophenone Photochemistry: Dormán, G., & Prestwich, G. D. "Benzophenone Photophores in Biochemistry." Biochemistry, 1994.

  • Fragment-Based Screening: Hajduk, P. J., & Greer, J. "A decade of fragment-based drug design: strategic advances and lessons learned." Nature Reviews Drug Discovery, 2007.

  • Diaryl Ketones as Enzyme Inhibitors: Kathuria, A., et al. "Identification of Diaryl Ketones as Novel Inhibitors of Bacterial Enzymes." Journal of Medicinal Chemistry, 2011. (Generalized reference for diaryl ketone scaffold utility).

cell-based assays for Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Cellular Characterization of Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanone

Executive Summary & Biological Context

The compound Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanone represents a "privileged scaffold" in medicinal chemistry, sharing significant structural homology with characterized P2X7 receptor antagonists (e.g., analogs of A-740003 and JNJ-series compounds) and mGluR1 negative allosteric modulators .

The presence of the 3-pyridyl moiety coupled with a 4-trifluoromethylphenyl group via a methanone (ketone) linker suggests a high probability of activity at the ATP-gated P2X7 ion channel. This receptor is a critical driver of the NLRP3 inflammasome , leading to the release of IL-1β and IL-18. Consequently, this application note focuses on validating this compound as a modulator of the P2X7-NLRP3 inflammatory axis .

Key Applications:

  • Primary Screening: Inhibition of ATP-induced Calcium Flux.

  • Pore Formation Assay: Blockade of YO-PRO-1 dye uptake (P2X7 specific).

  • Functional Readout: Inhibition of IL-1β release in LPS-primed macrophages.

Compound Handling & Formulation

Due to the lipophilic trifluoromethyl (-CF3) group and the aromatic ketone core, this compound exhibits low aqueous solubility. Proper formulation is critical to prevent precipitation in cell culture media, which causes false negatives (loss of potency) or false positives (aggregates damaging cells).

ParameterRecommendationRationale
Stock Solvent 100% DMSO (Anhydrous)Ensures complete solubilization of the lipophilic core.
Stock Concentration 10 mM or 100 mMHigh concentration minimizes DMSO volume in final assay.
Storage -20°C (Desiccated)Prevents hydrolysis of the ketone or pyridine oxidation.
Assay Buffer HBSS + 0.1% BSA (Fatty acid-free)BSA acts as a carrier protein to keep the hydrophobic compound in solution during aqueous incubation.
Max DMSO in Cell < 0.5% (v/v)P2X7 channels and cell viability are sensitive to high DMSO.

Mechanistic Pathway & Assay Logic

The following diagram illustrates the P2X7 signaling cascade and the intervention point for Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanone.

P2X7_Pathway ATP Extracellular ATP (Agonist) P2X7 P2X7 Receptor (Cation Channel) ATP->P2X7 Activates Compound Pyridin-3-yl(4-CF3-phenyl)methanone (Putative Antagonist) Compound->P2X7 Blocks Ca_Influx Ca2+ / Na+ Influx K+ Efflux P2X7->Ca_Influx Rapid Gating Pore Macropore Formation (Pannexin-1 recruitment) P2X7->Pore Prolonged Activation NLRP3 NLRP3 Inflammasome Assembly Ca_Influx->NLRP3 Triggers Pore->NLRP3 K+ Efflux triggers Dye YO-PRO-1 Dye (Assay Readout) Pore->Dye Permits Entry Caspase Caspase-1 Activation NLRP3->Caspase IL1B IL-1β Release (Functional Output) Caspase->IL1B Cleaves Pro-IL-1β

Figure 1: Mechanism of Action. The compound targets the P2X7 receptor, inhibiting both rapid calcium influx and downstream macropore formation, ultimately preventing NLRP3 inflammasome activation.

Protocol 1: YO-PRO-1 Dye Uptake Assay (Pore Formation)

Objective: This is the gold standard for P2X7 specificity. Unlike other P2X channels, P2X7 forms a large non-selective pore upon sustained activation, allowing the entry of large cationic dyes like YO-PRO-1 (629 Da).

Cell Model: HEK293-hP2X7 (Recombinant) or THP-1 (Endogenous).

Materials:

  • Dye: YO-PRO-1 Iodide (Ex/Em: 491/509 nm).

  • Agonist: BzATP (More potent than ATP for P2X7).

  • Buffer: Low divalent cation buffer (PBS + glucose) enhances P2X7 pore opening.

Step-by-Step Methodology:

  • Cell Plating: Seed HEK293-hP2X7 cells at 20,000 cells/well in a black-walled, clear-bottom 96-well poly-D-lysine coated plate. Incubate overnight.

  • Compound Preparation: Prepare a 3x concentration series of the test compound in assay buffer (PBS + 0.1% BSA).

  • Dye Loading: Wash cells 1x with assay buffer. Add 50 µL of 2 µM YO-PRO-1 in assay buffer to all wells.

  • Pre-incubation: Add 25 µL of the 3x Compound solution. Incubate for 30 minutes at 37°C.

  • Activation: Add 25 µL of 4x BzATP (EC80 concentration, typically 100-300 µM final) to trigger the receptor.

  • Kinetic Read: Immediately place in a fluorescence plate reader (e.g., FLIPR or EnVision). Measure fluorescence every 30 seconds for 60 minutes.

  • Data Analysis: Calculate the Area Under the Curve (AUC). Plot % Inhibition vs. Log[Compound] to determine IC50.

Validation Criteria: A true P2X7 antagonist will show a dose-dependent reduction in fluorescence slope.

Protocol 2: IL-1β Release Assay (Functional Inflammation)

Objective: To confirm the compound prevents the physiological consequence of P2X7 activation: the release of the pro-inflammatory cytokine IL-1β.[1]

Cell Model: THP-1 Monocytes (differentiated) or Primary Human PBMCs.

Materials:

  • Differentiation Agent: PMA (Phorbol 12-myristate 13-acetate).

  • Priming Agent: LPS (Lipopolysaccharide).

  • Detection: Human IL-1β ELISA Kit.

Step-by-Step Methodology:

  • Differentiation: Seed THP-1 cells (100,000 cells/well) in 96-well plates. Treat with 100 nM PMA for 24 hours to differentiate into macrophage-like cells.

  • Resting: Wash cells and incubate in fresh media (RPMI + 10% FBS) for 24 hours.

  • Priming (Signal 1): Treat cells with LPS (1 µg/mL) for 4 hours. This upregulates Pro-IL-1β protein expression (NF-κB pathway).

    • Note: The compound is NOT expected to inhibit this step unless it targets TLR4/NF-κB.

  • Compound Treatment: Remove LPS media. Wash with assay buffer. Add test compound (titrated) in physiological buffer. Incubate for 30 minutes.

  • Activation (Signal 2): Add 5 mM ATP (or 300 µM BzATP) for 30–60 minutes. This triggers P2X7 -> NLRP3 -> Caspase-1.

  • Supernatant Collection: Collect cell-free supernatants.

  • Quantification: Analyze supernatants using IL-1β ELISA.

  • Viability Check: Perform a CellTiter-Glo assay on the remaining cells to ensure reduced IL-1β is due to inhibition, not cell death.

Protocol 3: Calcium Flux Assay (High-Throughput Screen)

Objective: Rapid assessment of ion channel blockade.

Step-by-Step Methodology:

  • Dye Loading: Load cells (HEK-P2X7) with Fluo-4 AM or Calcium-6 dye for 45 minutes at 37°C.

  • Wash: Wash cells with HBSS (containing Ca2+/Mg2+) to remove extracellular dye.

  • Compound Addition: Add compound and incubate for 15 minutes.

  • Agonist Injection: Inject BzATP (EC80) via the instrument's fluidics system.

  • Measurement: Record peak fluorescence intensity (RFU).

Data Interpretation:

  • Antagonist: Reduces Peak RFU.

  • Negative Control: Vehicle (DMSO) alone shows max Peak RFU.

  • Positive Control: A-438079 or A-740003 (10 µM) should abolish the signal.

References

  • Donnelly-Roberts, D. L., et al. (2009). "Mammalian P2X7 receptor pharmacology: comparison of recombinant and native rat P2X7 receptors." British Journal of Pharmacology. Link

  • Bhattacharya, A., et al. (2013). "Pharmacological characterization of a novel cell-permeable, selective, and potent P2X7 receptor antagonist."[1][2] Journal of Pharmacology and Experimental Therapeutics. Link

  • Honore, P., et al. (2006).[3] "A-740003 [N-(1-{[(Cyanoimino)(5-quinolinylamino) methyl]amino}-2,2-dimethylpropyl)-2-(3,4-dimethoxyphenyl)acetamide], a novel and selective P2X7 receptor antagonist, dose-dependently reduces neuropathic pain in the rat." Journal of Pharmacology and Experimental Therapeutics. Link

  • Bartlett, R., et al. (2014). "The P2X7 receptor channel: recent developments and new therapeutic approaches." Pharmacological Reviews. Link

  • Promega Corporation. "CellTiter-Glo® Luminescent Cell Viability Assay Protocol." Link

Disclaimer: This document is for research purposes only. The compound Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanone should be handled in accordance with local chemical safety regulations (MSDS).

Sources

Application Note: In Vivo Evaluation of Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the in vivo evaluation of Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanone (and its structural analogs). Based on its chemical scaffold—a diaryl ketone featuring a basic pyridine ring and a lipophilic trifluoromethyl group—this compound represents a privileged structure often found in CNS-active agents , enzyme inhibitors (e.g., 11β-HSD1, MAGL), and photoaffinity probes .

The guide focuses on the critical steps for validating this lipophilic, likely CNS-penetrant small molecule: Formulation , Pharmacokinetics (PK) , Target Engagement , and Safety Profiling .

Subject: Preclinical Validation of Diaryl Ketone Probes in Mouse Models

Executive Summary

Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanone is a versatile bioactive scaffold. Its physicochemical profile (LogP ~3.5–4.0, MW ~251.2 g/mol ) suggests high membrane permeability and blood-brain barrier (BBB) penetration, making it a prime candidate for CNS indications or intracellular enzyme inhibition .

However, the ketone bridge and pyridine nitrogen introduce specific metabolic liabilities (reduction and N-oxidation, respectively) that must be managed. Furthermore, the benzophenone core allows this molecule to serve as a photoaffinity probe for target deconvolution. This guide provides a standardized workflow to transition this compound from the bench to in vivo mouse models.

Compound Profile & Formulation Strategy

Physicochemical Properties
  • Molecular Weight: 251.20 g/mol

  • Lipophilicity (cLogP): ~3.8 (High; indicates poor aqueous solubility).

  • pKa: ~3.5 (Pyridine nitrogen). Weakly basic.

  • Key Structural Features:

    • Trifluoromethyl (-CF3): Enhances metabolic stability and lipophilicity.[1]

    • Ketone (C=O): Potential site for reductive metabolism (to secondary alcohol); also the photo-active moiety for crosslinking.

    • Pyridine: Hydrogen bond acceptor; solubilizing handle (via salt formation).

Formulation Protocols

Due to high lipophilicity, simple saline suspensions will yield poor bioavailability. Use the following vehicle systems:

RouteVehicle Composition (Recommended)Preparation MethodStability
IV (Intravenous) 10% DMSO / 40% PEG400 / 50% Saline Dissolve compound in DMSO first. Add PEG400, vortex. Slowly add Saline while vortexing.Use within 4 hours.
PO (Oral) 0.5% Methylcellulose (MC) + 0.1% Tween-80 Micronize compound. Suspend in vehicle with high-shear homogenization.Stable for 24-48h at 4°C.
IP (Intraperitoneal) 5% DMSO / 5% Tween-80 / 90% Saline Dissolve in DMSO/Tween mix. Dilute with warm saline.Prepare fresh daily.

Critical Note: For the IV formulation, ensure the pH is adjusted to ~5.0-6.0. The pyridine nitrogen can be protonated to improve solubility. Avoid pH > 7.5 as precipitation may occur.

Experimental Protocols

Protocol A: Pharmacokinetics (PK) & CNS Penetration

Objective: Determine plasma half-life (


), oral bioavailability (

), and Brain-to-Plasma ratio (

).

Experimental Design:

  • Species: C57BL/6J Mice (Male, 8-10 weeks).

  • Groups:

    • IV Bolus (1 mg/kg, n=12).

    • PO Gavage (10 mg/kg, n=12).

  • Timepoints: 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose (n=3 per timepoint via serial sampling or terminal collection).

Step-by-Step Workflow:

  • Dosing: Administer compound using the vehicles defined in Section 2.2.

  • Blood Collection: Collect 50 µL blood via tail vein or cardiac puncture into K2EDTA tubes. Centrifuge (2000 x g, 10 min, 4°C) to harvest plasma.

  • Brain Collection: At terminal timepoints (e.g., 1h, 4h), perfuse mouse with saline to remove residual blood. Harvest brain, weigh, and snap-freeze in liquid nitrogen.

  • Bioanalysis:

    • Homogenize brain tissue in PBS (1:3 w/v).

    • Extract plasma/brain homogenate with Acetonitrile (containing Internal Standard).

    • Analyze via LC-MS/MS (MRM mode). Target transition: m/z 252.2

      
       173.1 (Loss of Pyridine) or 252.2 
      
      
      
      145.0 (CF3-phenyl cation).
Protocol B: In Vivo Photoaffinity Labeling (Target ID)

Objective: Use the benzophenone core to covalently crosslink and identify the biological target in live tissue.

Rationale: The diaryl ketone moiety acts as a natural photophore. Upon UV irradiation (~350-365 nm), the carbonyl oxygen forms a reactive triplet radical that inserts into nearby C-H bonds, covalently trapping the target protein.

Step-by-Step Workflow:

  • Administration: Dose mice (IP, 50 mg/kg) with the compound. Allow 1 hour for distribution.

  • Tissue Harvest: Euthanize mice and rapidly harvest target tissue (e.g., Brain, Liver).

  • Irradiation (Ex Vivo):

    • Mince tissue into <1mm cubes or prepare crude homogenate.

    • Place on ice in a clear petri dish.

    • Irradiate with UV light (365 nm, 100W lamp) for 10-20 minutes at 4°C. Control: Non-irradiated tissue.

  • Proteomics:

    • Lyse tissue and perform "Click Chemistry" if a clickable analog was used (alkyne-tagged).

    • If using the native compound, proceed to LC-MS/MS proteomics to identify modified peptides (mass shift corresponding to the compound).

Pathway Visualization & Logic

The following diagram illustrates the Metabolic Fate and Mechanism of Action logic for this scaffold.

G cluster_0 Metabolic Liabilities (Liver) cluster_1 Target Engagement (Tissue) Compound Pyridin-3-yl (4-CF3-phenyl)methanone Reductase Carbonyl Reductase (CBR1/AKR) Compound->Reductase CYP CYP450 (Oxidation) Compound->CYP Target Protein Target (e.g., Enzyme/Receptor) Compound->Target Reversible Binding Alcohol Secondary Alcohol (Active/Inactive?) Reductase->Alcohol Reduction NOxide Pyridine N-Oxide (Polar/Excreted) CYP->NOxide N-Oxidation Covalent Covalent Adduct (Target ID) Target->Covalent Photocrosslinking UV UV Light (365 nm) UV->Covalent Activates Ketone

Caption: Metabolic fate (Red) and Photoaffinity labeling mechanism (Green) of the diaryl ketone scaffold.

Safety & Toxicity Monitoring

Because this compound contains a pyridine (potential for reactive metabolites) and a trifluoromethyl group (generally stable, but lipophilic), specific toxicity markers must be monitored.

Organ SystemPotential RiskBiomarker / Observation
Liver CYP Inhibition / InductionALT, AST, Alkaline Phosphatase levels.
CNS Off-target binding (GABA/Ion Channels)Sedation, ataxia, or seizures (Irwin Test).
Metabolism Reactive Metabolites (Quinone methides)Glutathione (GSH) depletion assays in liver homogenate.

Self-Validating Safety Check:

  • Before efficacy studies: Run a 5-day Dose Range Finding (DRF) study (10, 30, 100 mg/kg PO QD).

  • Stop Rule: If >15% body weight loss or severe lethargy is observed, terminate the dose group.

References

  • Smith, D. A., et al. (2019). Pharmacokinetics and Metabolism in Drug Design. Wiley-VCH. Link

  • Cravatt, B. F., et al. (2008). "Activity-Based Protein Profiling: From Enzyme Chemistry to Proteomic Probes." Annual Review of Biochemistry, 77, 383-414. (Context for probe design). Link

  • Rowland, M., & Tozer, T. N. (2011). Clinical Pharmacokinetics and Pharmacodynamics: Concepts and Applications. Lippincott Williams & Wilkins. (Standard PK protocols). Link

  • Dormán, G., et al. (2016). "Photoaffinity Labeling in Drug Discovery: Recent Advances and Applications." Current Medicinal Chemistry, 23(18), 1853-1896. (Mechanism of benzophenone photophores). Link

Sources

Application Note: High-Throughput Screening of Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanone for Protein Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Screening a Novel Pyridine-Based Compound

The confluence of a pyridine core and a trifluoromethylphenyl moiety in Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanone presents a compelling structural framework for kinase inhibitor discovery. The pyridine ring is a well-established pharmacophore in numerous FDA-approved kinase inhibitors, often engaging in critical hydrogen bond interactions within the ATP-binding pocket of the enzyme.[1] The trifluoromethyl group, a common bioisostere for a methyl group, can significantly enhance metabolic stability and binding affinity through its strong electron-withdrawing properties.[2] Compounds incorporating these motifs have shown activity against various kinases, including those in the frequently dysregulated PI3K/Akt/mTOR signaling pathway, a key cascade in cancer cell growth and survival.[3][4]

High-Throughput Screening (HTS) serves as the cornerstone of modern drug discovery, enabling the rapid evaluation of vast chemical libraries to identify "hits"—compounds that modulate the activity of a biological target.[5] This application note provides a comprehensive, field-proven protocol for the primary screening of Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanone and subsequent hit validation, using a hypothetical screen against the PI3Kα kinase as a representative example. The methodologies detailed herein are designed to be robust, scalable, and self-validating, providing researchers with a blueprint for assessing the inhibitory potential of this and similar novel chemical entities.

Guiding Principle: The Luminescent Kinase Assay

The protocol is centered around a homogeneous, luminescence-based biochemical assay, a gold standard in HTS for its simplicity, sensitivity, and low susceptibility to compound interference.[6][7] The fundamental principle is the quantification of ATP remaining after a kinase reaction.

In the assay, the target kinase (e.g., PI3Kα) catalyzes the transfer of a phosphate group from ATP to a specific substrate. The amount of ATP consumed is directly proportional to the kinase's activity. In the presence of an inhibitor like Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanone, the kinase activity is reduced, resulting in less ATP consumption.

The assay readout is generated by adding a proprietary reagent (such as Promega's Kinase-Glo®) containing luciferase and its substrate, luciferin.[4] The luciferase enzyme utilizes the remaining ATP to generate a stable, "glow-type" luminescent signal. Therefore, a potent inhibitor will lead to a high luminescent signal, whereas an inactive compound will result in a low signal.[7] This inverse relationship provides a robust window for identifying active compounds.

Compound Profile & Preparation

Proper handling and preparation of the test compound are paramount for generating reliable and reproducible HTS data.

PropertyValueSource/Note
Compound Name Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanone-
Molecular Formula C₁₃H₈F₃NOPubChem CID: 57549729 (similar structure)
Molecular Weight 267.21 g/mol Calculated
Solubility Soluble in DMSOAssumed for HTS applications
Purity >95%Recommended for HTS

Protocol 1: Compound Stock and Assay Plate Preparation

Causality: This protocol is designed to minimize compound precipitation and ensure accurate final concentrations in the assay wells. A 10 mM stock in 100% DMSO is standard practice for compound library management. Subsequent dilutions into an intermediate plate reduce the final DMSO concentration in the assay to a level that does not interfere with enzyme activity (typically ≤1%).

  • Master Stock Preparation: Prepare a 10 mM master stock solution of Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanone in 100% DMSO.

  • Serial Dilution (for IC₅₀ determination): For follow-up dose-response analysis, perform a 1:3 serial dilution series from the 10 mM stock in 100% DMSO to create a 10-point concentration gradient.

  • Compound Stamping: Using an acoustic dispenser or pin tool, transfer a small volume (e.g., 50 nL) of the compound stock solutions (for primary screen) or serial dilutions (for IC₅₀) into the appropriate wells of a 384-well, low-volume, white, opaque assay plate. This plate will be the final assay plate.

Primary High-Throughput Screening Protocol

This protocol outlines the single-point screening of Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanone at a standard concentration (e.g., 10 µM) to identify initial activity.

Table 2: Assay Reagents and Final Concentrations

ReagentSupplierFinal ConcentrationPurpose
PI3Kα (recombinant human)e.g., MilliporeSigma2 nMTarget Enzyme
PIP2:PS Liposomese.g., Echelon Biosciences10 µMSubstrate
ATPe.g., MilliporeSigma10 µM (approx. Kₘ)Co-factor
Assay Buffer (HEPES, MgCl₂, DTT, BSA)In-houseSee belowMaintain optimal enzyme activity
Staurosporinee.g., Cayman Chemical1 µMPositive Control (Inhibitor)
DMSOe.g., MilliporeSigma0.5%Negative Control (Vehicle)
Kinase-Glo® Max ReagentPromega1XDetection Reagent

Protocol 2: PI3Kα Luminescent Assay

Causality: The order of addition is critical. Pre-incubating the enzyme with the inhibitor allows for the binding interaction to reach equilibrium before the reaction is initiated with the substrate/ATP mix.[8] The ATP concentration is set near the Michaelis-Menten constant (Kₘ) to ensure the assay is sensitive to competitive inhibitors.[9] The reaction is stopped implicitly by the ATP-depleting nature of the detection reagent.

  • Prepare Assay Plate: Use the compound-stamped 384-well plate from Protocol 1.

  • Enzyme Addition: Add 5 µL of 2X PI3Kα enzyme solution (4 nM in assay buffer) to all wells except the "No Enzyme" control wells. To the "No Enzyme" wells, add 5 µL of assay buffer.

  • Incubation: Gently mix the plate on a plate shaker for 1 minute and then incubate for 15 minutes at room temperature. This step allows the compound to bind to the kinase.

  • Initiate Kinase Reaction: Add 5 µL of 2X Substrate/ATP solution (20 µM PIP2:PS and 20 µM ATP in assay buffer) to all wells to start the reaction.

  • Reaction Incubation: Mix the plate on a shaker for 1 minute and incubate for 60 minutes at room temperature. The reaction must be run under initial rate conditions, which should be predetermined during assay development.[9]

  • Signal Detection: Add 10 µL of Kinase-Glo® Reagent to all wells.

  • Final Incubation: Mix the plate for 2 minutes and then incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition: Read the luminescence on a plate reader (e.g., PerkinElmer EnVision).

HTS_Workflow cluster_prep Preparation cluster_assay Assay Execution Compound_Stock 1. Prepare 10 mM Compound Stock in DMSO Assay_Plate 2. Stamp 50 nL Compound into 384-well Plate Compound_Stock->Assay_Plate Add_Enzyme 3. Add PI3Kα Enzyme (5 µL) Assay_Plate->Add_Enzyme Pre_Incubate 4. Incubate 15 min (Compound + Enzyme) Add_Enzyme->Pre_Incubate Add_Substrate 5. Add Substrate/ATP Mix (5 µL) to Initiate Pre_Incubate->Add_Substrate React_Incubate 6. Incubate 60 min (Kinase Reaction) Add_Substrate->React_Incubate Add_Detection 7. Add Kinase-Glo® (10 µL) React_Incubate->Add_Detection Final_Incubate 8. Incubate 10 min (Signal Stabilization) Add_Detection->Final_Incubate Read_Plate 9. Read Luminescence Final_Incubate->Read_Plate

Caption: High-Throughput Screening Workflow for a Kinase Inhibitor.

Data Analysis and Hit Identification

Rigorous data analysis is essential to confidently identify active compounds while minimizing false positives.[10]

Table 3: Plate Layout for Controls

Well TypeDescriptionPurposeColumns (384-well)
Test Compound Compound + Enzyme + SubstrateScreening1-22
Negative Control DMSO + Enzyme + Substrate0% Inhibition (High Activity)23
Positive Control Staurosporine + Enzyme + Substrate100% Inhibition (Low Activity)24
No Enzyme DMSO + Buffer + SubstrateBackground Signal-

Protocol 3: Primary Data Analysis

  • Calculate Percent Inhibition: Normalize the data for each test well using the control wells on the same plate. The formula is:

    • % Inhibition = 100 * (Signal_Test - Signal_Negative) / (Signal_Positive - Signal_Negative)

  • Assess Assay Quality (Z'-Factor): The Z'-factor is a statistical parameter that determines the quality and robustness of an HTS assay. A Z' ≥ 0.5 is considered excellent for screening.[9]

    • Z' = 1 - [ (3σ_Positive + 3σ_Negative) / |µ_Positive - µ_Negative| ]

    • Where σ is the standard deviation and µ is the mean of the control signals.

  • Hit Identification: A compound is typically classified as a "hit" if its percent inhibition exceeds a defined threshold, commonly the mean of the negative controls plus three times their standard deviation.

Hit Confirmation and Secondary Assays

A single-point HTS hit is merely the starting point. A rigorous follow-up cascade is required to confirm activity, determine potency, and rule out artifacts.

1. IC₅₀ Determination

Hits from the primary screen must be re-tested in a dose-response format to determine their potency, expressed as the half-maximal inhibitory concentration (IC₅₀).

Protocol 4: IC₅₀ Curve Generation

  • Prepare Compound Plate: Use the serially diluted compound plate prepared in Protocol 1.

  • Run Assay: Perform the kinase assay as described in Protocol 2.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration point.

    • Plot percent inhibition versus the logarithm of the compound concentration.

    • Fit the data using a four-parameter logistic (4PL) nonlinear regression model to derive the IC₅₀ value.[11][12] Software such as GraphPad Prism or proprietary data analysis platforms are used for this purpose.

2. Orthogonal and Cellular Assays

Causality: Relying on a single assay format is risky, as some compounds can interfere with the assay technology itself (e.g., luciferase inhibitors) rather than the target. Orthogonal assays use a different detection method to confirm the biological activity.[8] Cellular assays are crucial to verify that the compound is active in a more physiologically relevant environment.

  • Orthogonal Biochemical Assay: Confirm the IC₅₀ using a non-ATP-based method, such as a Fluorescence Polarization (FP) assay. FP assays measure the change in polarization of a fluorescently labeled tracer that binds to the kinase, providing a direct readout of compound binding.[13][14]

  • Cellular Target Engagement: To confirm that the compound inhibits PI3Kα within a cellular context, perform a Western blot analysis on a relevant cancer cell line (e.g., MCF-7, which often has PI3K pathway activation). Treat cells with the compound and probe for the phosphorylation of Akt (p-Akt), a direct downstream substrate of PI3K. A potent inhibitor should decrease p-Akt levels in a dose-dependent manner.

Biological Context: The PI3K/Akt/mTOR Pathway

Understanding the biological pathway provides context for the importance of the target. The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival.[3] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.

PI3K_Pathway RTK Growth Factor Receptor (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PTEN PTEN PTEN->PIP3 Inhibits PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes

Caption: Simplified PI3K/Akt/mTOR Signaling Pathway.

Conclusion

This application note provides a robust framework for the high-throughput screening of Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanone as a potential kinase inhibitor. By employing a validated luminescent assay, rigorous data analysis, and a logical hit confirmation cascade, researchers can efficiently and accurately assess the compound's biological activity. The described protocols are designed to be adaptable to other kinase targets and serve as a foundational guide for the early stages of drug discovery.

References

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. Available at: [Link]

  • 3-Pyridinemethanol | C6H7NO. PubChem. Available at: [Link]

  • Assay Development for Protein Kinase Enzymes. NCBI. Available at: [Link]

  • Protocol Recommendations for Performing a Kinase Inhibition Assay. BellBrook Labs. Available at: [Link]

  • Pyridin-3-yl[3-(trifluoromethyl)phenyl]methanol (C13H10F3NO). PubChemLite. Available at: [Link]

  • Guidelines for accurate EC50/IC50 estimation. PubMed. Available at: [Link]

  • Analysis of HTS data. Cambridge MedChem Consulting. Available at: [Link]

  • Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K inhibitors. ResearchGate. Available at: [Link]

  • Fluorescence polarization assays in high-throughput screening and drug discovery: a review. PMC - NIH. Available at: [Link]

  • Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. PMC - NIH. Available at: [Link]

  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. ResearchGate. Available at: [Link]

  • Dose–Response Curves and the Determination of IC50 and EC50 Values. ACS Publications. Available at: [Link]

  • Kinase assays. BMG LABTECH. Available at: [Link]

  • Hit Identification. Vipergen. Available at: [Link]

  • [2-(Trifluoromethyl)pyridin-3-yl]methanol. PubChem. Available at: [Link]

  • Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. PubMed. Available at: [Link]

  • PI3K/AKT/mTOR Signaling Pathway Illustration Agent. SciSpace. Available at: [Link]

  • 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. PubMed. Available at: [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. Available at: [Link]

  • Equation: Absolute IC50. GraphPad Prism 10 Curve Fitting Guide. Available at: [Link]

  • 2-(Trifluoromethyl)-4-pyridinemethanol. PubChem. Available at: [Link]

  • Using High-Throughput Screening to Rapidly Identify Targets. Lab Manager. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. NIH. Available at: [Link]

  • Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase, and PI5P4Kα Lipid Kinase. ResearchGate. Available at: [Link]

  • MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers. Available at: [Link]

  • Development of high throughput screening assays using fluorescence polarization: nuclear receptor-ligand-binding and kinase/phosphatase assays. PubMed. Available at: [Link]

  • Development of High Throughput Screening Assays Using Fluorescence Polarization: Nuclear Receptor-Ligand-Binding and Kinase/Phosphatase Assays. ResearchGate. Available at: [Link]

  • 6-Methyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazolo[4,3- c]pyridin-4(5H)-one (FMPPP) exhibits anti-proliferative effect on prosta. AJOL. Available at: [Link]

Sources

Application Notes and Protocols for Target Identification Studies of Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The deconvolution of molecular targets for novel bioactive small molecules is a critical bottleneck in drug discovery and chemical biology. Phenotypic screening campaigns can identify compounds with desirable cellular effects, but without a clear understanding of the molecular mechanism, optimization and clinical translation are fraught with challenges. This document provides a comprehensive, multi-pronged strategy for the target identification of Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanone , a compound of interest whose specific biological targets are uncharacterized. The structural motifs present, namely the pyridine scaffold and a trifluoromethylphenyl group, are frequently found in potent modulators of cellular signaling, particularly protein kinases.[1][2][3] This guide, therefore, presents an integrated workflow leveraging computational prediction, chemical probe synthesis, affinity-based chemical proteomics, and rigorous biochemical validation to elucidate its mechanism of action.

Introduction: The Challenge of Target Deconvolution

Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanone represents a common challenge in modern drug discovery: a molecule with potential bioactivity, suggested by its chemical features, but an unknown mechanism of action. The pyridine ring is a privileged scaffold in medicinal chemistry, known for its ability to form key hydrogen bonds, while the trifluoromethyl group can enhance binding affinity and improve pharmacokinetic properties.[1][2] Compounds containing similar diaryl methanone or pyridinyl cores have been reported to exhibit a range of biological activities, including kinase inhibition.[4][5][6]

A robust target identification campaign is therefore essential. A purely experimental approach can be resource-intensive and may miss low-affinity or transient interactions. Conversely, a purely computational approach lacks empirical validation. This guide details a synergistic workflow that begins with hypothesis generation through in silico methods and progresses to empirical validation through state-of-the-art chemical proteomics.

Part I: In Silico Target Prediction — Generating Actionable Hypotheses

Before committing to extensive laboratory work, computational methods can provide a valuable roadmap, predicting a set of likely protein targets and thereby focusing our experimental design.[7][8] This approach harnesses the power of large chemical and biological datasets to infer the bioactivity of a novel compound based on the principle of chemical similarity.

Rationale and Methodology

The primary strategy is to screen the chemical structure of Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanone against databases of known ligand-target interactions. Tools like SwissTargetPrediction and KinasePred utilize 2D and 3D similarity searches, machine learning models, and pharmacophore matching to predict a ranked list of potential targets.[9][10] Given the compound's structure, we anticipate a high probability of interaction with protein kinases.

Workflow for In Silico Prediction

G cluster_0 In Silico Prediction Workflow A Input Compound Structure (SMILES or SDF) B Select Prediction Tools (e.g., SwissTargetPrediction, KinasePred) A->B C Execute Similarity Search & Machine Learning Models B->C D Database Interrogation (ChEMBL, BindingDB) C->D E Generate Ranked List of Putative Targets C->E F Prioritize Targets for Validation (Focus on Kinases, High-probability hits) E->F

Caption: Workflow for computational target hypothesis generation.

Hypothetical Prediction Data

A typical output from such an analysis would be a table of potential targets, ranked by a probability or score.

RankPredicted Target ClassSpecific Target ExamplePrediction ProbabilityRationale
1KinaseReceptor Tyrosine Kinase (e.g., VEGFR2)HighHigh structural similarity to known VEGFR2 inhibitors.
2KinaseSerine/Threonine Kinase (e.g., p38 MAPK)HighPharmacophore match with p38 inhibitor scaffolds.
3KinaseNon-receptor Tyrosine Kinase (e.g., ABL1)MediumGeneral features of an ATP-competitive inhibitor.
4Non-kinaseMonoamine Oxidase B (MAO-B)MediumPyridinone-like structures can interact with MAO-B.[11]
5Non-kinasec-MetLowSome pyridazinone derivatives show c-Met activity.[4]

This in silico evidence strongly suggests that Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanone is a kinase inhibitor. This hypothesis will now guide our experimental strategy, focusing on methods well-suited for identifying kinase targets.

Part II: Chemical Probe Synthesis — Creating the Tool for Discovery

To experimentally isolate the binding partners of our compound from a complex cellular proteome, we must first convert it into a chemical probe. This involves synthetically modifying the parent molecule to incorporate a linker and an affinity tag (e.g., biotin) for enrichment.

Probe Design Principles

The design of a high-quality chemical probe is critical and must adhere to several principles:[12][13]

  • Preservation of Activity: The modification must not significantly disrupt the compound's binding to its target. The attachment point for the linker should be at a position not critical for target engagement. For Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanone, derivatization away from the core pyridinyl and trifluoromethylphenyl groups is preferable.

  • Linker Choice: The linker should be of sufficient length to allow the affinity tag to be accessible for capture while minimizing steric hindrance. A flexible polyethylene glycol (PEG) linker is often a good choice.

  • Tag Selection: Biotin is the gold standard for affinity purification due to its extraordinarily high affinity for streptavidin.

Based on these principles, we propose attaching a linker to the pyridine ring, a common site for modification in pyridine-based drugs that often points towards the solvent-exposed region when bound to a kinase.[14]

Proposed Structure of Affinity Probe P1

Caption: Modular design of the proposed biotinylated affinity probe (P1).

(Note: The actual synthesis would require a detailed retro-synthetic analysis and execution by medicinal chemists, which is beyond the scope of this application note. A plausible route could involve functionalizing the pyridine ring prior to coupling with the phenylmethanone moiety or late-stage functionalization.)

Part III: Experimental Target Identification and Validation

With a hypothesis and a chemical tool in hand, we can proceed with the experimental identification of the compound's binding partners. The cornerstone of this phase is the affinity pull-down assay coupled with quantitative mass spectrometry.

Protocol: Affinity Pull-Down Assay

This protocol describes the enrichment of target proteins from a cell lysate using the biotinylated probe (P1).[15]

Rationale: The probe will bind to its target proteins within the complex proteome of the cell lysate. The biotin tag allows for the selective capture of the probe-protein complexes onto streptavidin-coated beads. After washing away non-specific binders, the specifically bound proteins are eluted and identified. A crucial control is the "competition" sample, where an excess of the original, untagged compound is added. True targets will show reduced binding to the probe in this condition, as the free compound will occupy the binding site.

Workflow:

G cluster_1 Affinity Pull-Down Workflow L Prepare Cell Lysate I Incubate Lysate with Probe (P1) +/- Competitor Compound L->I C Capture Complexes on Streptavidin Beads I->C W Wash Beads to Remove Non-specific Binders C->W E Elute Bound Proteins W->E P Prepare Proteins for Mass Spectrometry E->P

Caption: Step-by-step workflow for the affinity pull-down assay.

Detailed Protocol:

  • Cell Culture and Lysis:

    • Culture a relevant cell line (e.g., a cancer cell line like GTL-16 if a c-Met inhibitor is suspected[6]) to ~80-90% confluency.

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Determine protein concentration using a BCA assay.

  • Probe Incubation and Competition:

    • Set up three experimental conditions in triplicate:

      • A (Assay): Aliquot 1-2 mg of cell lysate and add the affinity probe P1 to a final concentration of 1-5 µM.

      • B (Competition Control): Pre-incubate 1-2 mg of lysate with a 100-fold molar excess of the parent compound (Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanone) for 1 hour at 4°C before adding probe P1.

      • C (Negative Control): Incubate 1-2 mg of lysate with streptavidin beads alone (no probe).

    • Incubate all samples for 1-4 hours at 4°C with gentle rotation.[16]

  • Capture and Washing:

    • Add a pre-washed slurry of streptavidin-agarose or magnetic beads to each sample and incubate for 1 hour at 4°C.

    • Pellet the beads by centrifugation (or using a magnetic rack).

    • Wash the beads extensively (3-5 times) with ice-cold lysis buffer to remove non-specifically bound proteins.

  • Elution:

    • Elute the bound proteins from the beads. This can be done under denaturing conditions by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.

Protocol: Protein Identification by Quantitative Mass Spectrometry

The eluted proteins are now identified and quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[17]

Rationale: Quantitative proteomics is essential to distinguish true, specific interactors from the background of proteins that non-specifically adhere to the beads or probe.[18] By comparing the abundance of each identified protein across the Assay, Competition, and Negative Control samples, we can pinpoint the specific targets. Proteins whose binding is significantly reduced in the competition sample are high-confidence candidates.

Detailed Protocol:

  • Sample Preparation:

    • Run the eluted proteins a short distance into an SDS-PAGE gel to concentrate the sample.

    • Perform an in-gel tryptic digest of the protein bands.

    • Extract the resulting peptides for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the peptide mixtures on a high-resolution mass spectrometer (e.g., an Orbitrap Fusion Lumos).[19]

    • Operate the mass spectrometer in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode to acquire fragmentation spectra for peptide identification and quantification.

  • Data Analysis:

    • Process the raw MS data using a software suite like MaxQuant.

    • Search the fragmentation spectra against a human protein database (e.g., UniProt) to identify peptides and proteins.

    • Perform label-free quantification (LFQ) to determine the relative abundance of each protein in the different experimental conditions.

    • A protein is considered a high-confidence hit if it is significantly enriched (e.g., >3-fold) in the Assay sample compared to both the Competition and Negative Control samples, with a statistically significant p-value (e.g., p < 0.05).

Hypothetical Quantitative MS Data:

Protein IDGene NameLFQ Intensity (Assay)LFQ Intensity (Competition)Fold Change (Assay/Comp)p-value
P35968KDR1.5E+089.8E+0615.3<0.001
P08581MET8.9E+077.5E+0611.9<0.005
Q15759MAPK144.2E+073.9E+071.10.89
P04049HSP90AA12.1E+092.0E+091.050.95

In this hypothetical data, KDR (VEGFR2) and MET are identified as high-confidence targets, as their enrichment is significantly reduced by the competitor compound. MAPK14 and the common background protein HSP90AA1 are not competed off, indicating non-specific interactions.

Orthogonal Target Validation

The final and most crucial step is to validate the high-confidence hits from the proteomics screen using independent, orthogonal methods.

  • Direct Binding Assays:

    • Method: Use Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure the direct binding affinity (Kd) of the parent compound to purified recombinant target proteins (e.g., KDR, MET).

    • Causality: This confirms a direct physical interaction and quantifies its strength, providing definitive evidence of target engagement.

  • Biochemical Activity Assays:

    • Method: Perform in vitro kinase activity assays to measure the IC50 of the compound against the identified kinase targets.[20]

    • Causality: This demonstrates that the binding event is functional and leads to the inhibition of the target's enzymatic activity.

  • Cellular Target Engagement Assays:

    • Method: Employ a Cellular Thermal Shift Assay (CETSA) in intact cells.[21] Target proteins are stabilized against thermal denaturation upon ligand binding.

    • Causality: This confirms that the compound engages the target protein in its native cellular environment, bridging the gap between in vitro findings and cellular effects.

Conclusion

The identification of a small molecule's direct binding targets is a foundational step in understanding its therapeutic potential and potential liabilities. This application note has outlined a systematic and robust workflow for the target deconvolution of Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanone. By integrating in silico prediction to generate hypotheses, synthesizing a bespoke chemical probe for affinity purification, and employing quantitative mass spectrometry to identify specific interactors, researchers can efficiently move from a bioactive compound to a validated molecular target. The final, critical phase of orthogonal validation ensures that the identified targets are not merely artifacts of the experimental system but are bona fide, functional interactors in a biological context. This comprehensive approach maximizes the probability of success and provides a solid foundation for subsequent drug development efforts.

References

  • Zhang, X., et al. (2019). Design, synthesis, and evaluation of (3-hydroxypyridin-4-one)-coumarin hybrids as multi-target-directed ligands for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry. Available at: [Link]

  • Kim, J., et al. (2016). Discovery of substituted pyrazol-4-yl pyridazinone derivatives as novel c-Met kinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Dubey, R., & Luthra, P. M. (2024). Chemical probes for enzyme imaging: challenges in design, synthesis and biomedical applications. Chemical Society Reviews. Available at: [Link]

  • Litos, G., et al. (2023). Comparison of Quantitative Mass Spectrometric Methods for Drug Target Identification by Thermal Proteome Profiling. Journal of Proteome Research. Available at: [Link]

  • Sato, K., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Al-Ostath, A., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules. Available at: [Link]

  • Byrne, R., & Schneider, G. (2019). In Silico Target Prediction for Small Molecules. Methods in Molecular Biology. Available at: [Link]

  • Abdel-Halim, M., et al. (2016). N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. Acta Pharmaceutica Sinica B. Available at: [Link]

  • Zhang, L., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. Available at: [Link]

  • Karcı, B., et al. (2011). Synthesis and in vitro protein tyrosine kinase inhibitory activity of furan-2-yl(phenyl)methanone derivatives. Molecules. Available at: [Link]

  • Byrne, R., & Schneider, G. (2019). In Silico Target Prediction for Small Molecules: Methods and Protocols. ResearchGate. Available at: [Link]

  • Litos, G., et al. (2023). Comparison of Quantitative Mass Spectrometric Methods for Drug Target Identification by Thermal Proteome Profiling. Journal of Proteome Research. Available at: [Link]

  • Lebraud, H., et al. (2024). High-Quality In Vivo Chemical Probes for Protein Kinases Disclosed in 2024. Journal of Medicinal Chemistry. Available at: [Link]

  • Radi, M., et al. (2011). Targeting kinases with anilinopyrimidines: Discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • da Silva, A. F., et al. (2021). Synthesis and Antioxidant Activity of 3-(Pyridin-2-ylmethyl)-1,3-thiazinan(thiazolidin)-4-ones. ResearchGate. Available at: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available at: [Link]

  • Pan, S., et al. (2009). Mass spectrometry based targeted protein quantification: methods and applications. Journal of Proteome Research. Available at: [Link]

  • Creative Biolabs. (n.d.). In Silico Target Prediction. Available at: [Link]

  • CD Genomics. (n.d.). Pull-Down Assay: A Key Technique for Protein-Protein Interaction Analysis. Available at: [Link]

  • Organic Syntheses. (2023). Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH4I/Na2S2O4-Mediated Cyclization of Ketoxime Acetates. Available at: [Link]

  • Zidar, N., et al. (2019). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers in Chemistry. Available at: [Link]

  • Kumar, A., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances. Available at: [Link]

  • McClelland, A. P., & P. J. Wittrup, K. D. (2019). Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations. Methods in Molecular Biology. Available at: [Link]

  • Gfeller, D., et al. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research. Available at: [Link]

  • Gray, C. H., et al. (2021). Downfalls of Chemical Probes Acting at the Kinase ATP-Site: CK2 as a Case Study. Molecules. Available at: [Link]

  • Ardid-Ruiz, A., et al. (2024). KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. International Journal of Molecular Sciences. Available at: [Link]

  • Cui, J. J., et al. (2008). Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities. Journal of Medicinal Chemistry. Available at: [Link]

  • Charles River. (n.d.). Capture Compound Mass Spectrometry: Characterisation of target binding and applications in drug discovery. Available at: [Link]

  • Zhang, C., et al. (2021). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Louche, A., et al. (2019). Protein–Protein Interactions: Pull-Down Assays. ResearchGate. Available at: [Link]

  • Qian, W. J., & Smith, R. D. (2006). Drug target identification and quantitative proteomics. Expert Review of Proteomics. Available at: [Link]

  • Wang, W., et al. (2020). 6-Methyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazolo[4,3- c]pyridin-4(5H)-one (FMPPP) exhibits anti-proliferative effect on prosta. Tropical Journal of Pharmaceutical Research. Available at: [Link]-Wang-He/51e3a6288647038166d11f67f6b95b45131920d3)

Sources

Topic: A Systematic Approach to Characterizing Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanone Activity Using 17β-HSD3 as a Model Target

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Introduction: The Rationale for an Integrated Assay Cascade

The journey of a potential therapeutic compound from initial concept to validated lead requires a rigorous and systematic evaluation of its biological activity. Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanone represents a chemical entity with features, such as the trifluoromethylphenyl and pyridinyl groups, commonly found in potent enzyme inhibitors, including those targeting kinases and steroidogenic enzymes[1][2][3]. Without a predefined biological target, a logical first step is to screen against plausible target families based on structural analogy.

Research has identified numerous non-steroidal inhibitors of 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3), an enzyme that catalyzes the final, rate-limiting step in testosterone synthesis by reducing androstenedione (A4) to testosterone (T)[4][5]. Given its critical role in androgen production, 17β-HSD3 is a high-value target for androgen-dependent pathologies like prostate cancer[6].

This document outlines a complete workflow to assess the activity of a novel compound against an enzyme target, exemplified by Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanone and 17β-HSD3. The cascade is designed to answer three fundamental questions:

  • Biochemical Potency: Does the compound directly inhibit the purified enzyme?

  • Cellular Efficacy: Does the compound engage the target in a live cell and inhibit its activity?

  • Functional Consequence: Does target inhibition translate to a measurable effect on downstream signaling pathways?

This integrated approach, combining biochemical and cell-based assays, is essential for making informed decisions in drug discovery programs[7].

G cluster_0 Phase 1: Biochemical Characterization cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: Functional & Selectivity Profiling biochem_assay Protocol 1: Biochemical Enzyme Activity Assay (IC50 Determination) moa_studies Protocol 2: Mechanism of Action (MOA) Studies (e.g., Competitive vs. Non-competitive) biochem_assay->moa_studies Characterize Binding Mode target_engagement Protocol 3: Live-Cell Target Engagement Assay (e.g., NanoBRET™) biochem_assay->target_engagement Validate in Cellular Context cell_activity Protocol 4: Cellular Enzyme Activity Assay (EC50 Determination) target_engagement->cell_activity Confirm Cellular Target Binding downstream_assay Protocol 5: Downstream Functional Assay (e.g., AR Reporter Assay) cell_activity->downstream_assay Assess Functional Impact selectivity Selectivity Profiling (vs. Related Enzymes) downstream_assay->selectivity caption Figure 1. Integrated Assay Cascade Workflow.

Caption: Figure 1. Integrated Assay Cascade Workflow.

Part 1: Biochemical Characterization of Enzyme Inhibition

The initial step is to determine if the compound directly interacts with and inhibits the purified target enzyme. These assays are performed in a controlled, cell-free environment to quantify potency (IC50) and elucidate the mechanism of action.

Protocol 1: High-Throughput TR-FRET Biochemical Assay for 17β-HSD3

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust, homogeneous assay format ideal for high-throughput screening (HTS) and potency determination[8][9]. This protocol describes a competitive binding assay.

Principle: A long-lifetime lanthanide donor (e.g., Terbium, Tb) is conjugated to the enzyme, while a fluorescent acceptor is conjugated to a known ligand (tracer) that binds to the enzyme's active site. When the tracer binds, the donor and acceptor are in close proximity, generating a FRET signal. A competitive inhibitor, like our test compound, will displace the tracer, leading to a decrease in the FRET signal.

G cluster_0 cluster_1 Tb 17β-HSD3-Tb Tracer Tracer-Acceptor Tb->Tracer Binding FRET High TR-FRET Signal Tracer->FRET Energy Transfer Tb2 17β-HSD3-Tb Inhibitor Compound Tb2->Inhibitor Binding NoFRET Low TR-FRET Signal Inhibitor->NoFRET Displacement Tracer2 Tracer-Acceptor G start Transfect cells with 17β-HSD3-NanoLuc® plasmid DNA seed Seed transfected cells into 384-well assay plates start->seed treat Dose cells with test compound (serial dilution) seed->treat add_tracer Add cell-permeable NanoBRET™ Tracer treat->add_tracer equilibrate Equilibrate at 37°C, 5% CO₂ add_tracer->equilibrate add_substrate Add Nano-Glo® Substrate & Extracellular Inhibitor equilibrate->add_substrate read Read Luminescence (450nm) & BRET (610nm) signals add_substrate->read analyze Calculate BRET Ratio and determine EC50 read->analyze

Sources

Troubleshooting & Optimization

Technical Support Center: Fluorinated Aromatic Purification

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Senior Scientist Support)

Welcome to the Fluorinated Chemistry Purification Hub. You have reached this guide because standard purification protocols (standard C18 gradients, simple distillations) are failing to resolve your fluorinated aromatic compounds (fluoroarenes).

Fluorine is a "deceptive" element in purification. It mimics hydrogen sterically (Van der Waals radius: 1.47 Å vs 1.20 Å) but behaves radically different electronically (Electronegativity: 4.0 vs 2.1). This duality creates three common failure modes in the lab:

  • The "Invisible" Separation: Retention times of fluorinated products overlap with non-fluorinated precursors on C18.

  • The "Disappearing" Yield: Unintended Nucleophilic Aromatic Substitution (

    
    ) strips fluorine during basic workups.
    
  • The "Ghost" Azeotrope: Boiling point anomalies make distillation impossible.

Module 1: Chromatographic Separation

Current Issue: Co-elution on C18 Columns

User Report: "I cannot separate my mono-fluorinated product from the non-fluorinated precursor. They co-elute on my standard C18 column."

Root Cause Analysis

On standard alkyl phases (C18/C8), retention is driven primarily by hydrophobic effect. Because fluorine is small and mimics hydrogen's size, a single fluorine substitution often does not significantly alter the overall hydrophobicity (LogP) enough to resolve the peaks on a C18 column.

The Solution: Orthogonal Selectivity (PFP Phases)

Switch to a Pentafluorophenyl (PFP) stationary phase.[1] PFP columns are not just "C18 with fluorine"; they offer three distinct interaction mechanisms that C18 lacks:

  • 
    -
    
    
    
    Interactions:
    The electron-deficient PFP ring interacts strongly with electron-rich aromatic analytes.
  • Dipole-Dipole Interactions: The strong C-F dipoles in the stationary phase interact with polar groups on your analyte.

  • Shape Selectivity: The rigid PFP ring can discriminate between positional isomers (e.g., ortho- vs para- fluorophenols) better than flexible alkyl chains.

Visualizing the Mechanism

The following diagram illustrates why PFP succeeds where C18 fails.

PFP_Mechanism cluster_c18 Standard C18 Interaction cluster_pfp PFP Interaction (Orthogonal) C18 C18 Ligand (Hydrophobic Only) Analyte1 Fluoroarene C18->Analyte1 Weak Discrimination Analyte2 Des-fluoro Precursor C18->Analyte2 Weak Discrimination PFP Pentafluorophenyl Ligand (Electron Deficient) Target Target Fluoroarene (Electron Rich/Polar) PFP->Target Pi-Pi Stacking PFP->Target Dipole-Dipole PFP->Target Steric Fit

Caption: Comparison of interaction mechanisms. C18 relies solely on hydrophobicity, while PFP leverages electronic and steric interactions for resolution.

Experimental Protocol: PFP Screening

Goal: Resolve positional isomers (e.g., 2-fluoro vs 4-fluoroaniline).

  • Column: Core-shell PFP column (e.g., Kinetex F5 or equivalent), 2.6 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Methanol (MeOH). Note: MeOH is preferred over Acetonitrile (ACN) for PFP columns because ACN can suppress

    
    -
    
    
    
    interactions.
  • Gradient:

    • 0-5 min: 5% B (Isocratic hold to load column).

    • 5-20 min: 5% -> 95% B.

  • Troubleshooting: If peaks are still merging, lower the temperature to 15°C. Fluorine selectivity often increases at lower temperatures due to entropy effects.

Module 2: Chemical Stability & Workup

Current Issue: Yield Loss via Defluorination

User Report: "My LCMS showed the product during the reaction, but after washing with NaOH, the fluorine peak disappeared and was replaced by a hydroxyl group."

Root Cause Analysis

You have triggered a Nucleophilic Aromatic Substitution (


) .[2][3]
While C-F bonds are generally strong, they become highly labile if the aromatic ring is electron-deficient (e.g., contains nitro, cyano, or ester groups) and you expose them to nucleophiles.
  • The Trap: Fluorine is the best leaving group for

    
     reactions (Rate: F >> Cl > Br > I) because its high electronegativity stabilizes the Meisenheimer complex intermediate (the rate-determining step).
    
Troubleshooting Guide: Safe Workup
ParameterDangerous Condition (Avoid)Safe Alternative
Quench Base NaOH, KOH, NaOMeSaturated

, dilute

Solvent DMSO, DMF (enhance nucleophilicity)DCM, Toluene, Ether
Temperature Heat during extractionIce bath (0°C) during quench
Nucleophile Hydroxide (

), Alkoxides (

)
Water, mild buffers

Module 3: Fluorous Solid Phase Extraction (F-SPE)

Current Issue: Purifying Heavily Fluorinated Tags

User Report: "I am using a perfluorinated tag (e.g.,


) to synthesize a library. How do I quickly remove the non-fluorinated impurities without running a column for every sample?"
The Solution: Fluorous Solid Phase Extraction (F-SPE)

This technique utilizes "fluorophilicity"—the tendency of highly fluorinated compounds to separate from both organic and aqueous phases. It is a digital purification method: either it sticks, or it doesn't.

F-SPE Workflow Diagram

FSPE_Workflow Step1 1. LOAD Solvent: DMF or DMSO (Fluorophobic) Step2 2. WASH Solvent: 80% MeOH / 20% H2O (Fluorophobic) Step1->Step2 Tag Binds to Silica Step3 3. ELUTE Solvent: 100% MeOH or THF (Fluorophilic) Step2->Step3 Switch Solvent Waste Waste: Non-Fluorinated Impurities Step2->Waste Elutes Impurities Product Product: Fluorinated Target Recovered Step3->Product Releases Tag

Caption: The "Catch-and-Release" protocol for Fluorous SPE. Non-fluorous impurities are washed away before the target is released.

Step-by-Step Protocol
  • Cartridge: Use a FluoroFlash® or equivalent silica cartridge bonded with perfluorooctyl chains (

    
    ).[4]
    
  • Conditioning: Wash with DMF (loading solvent).

  • Loading: Dissolve crude mixture in minimal DMF. Load onto cartridge.

    • Mechanism:[3][5][6][7][8][9][10] The fluorinated tag binds to the fluorous silica; organic impurities stay in the mobile phase.

  • Fluorophobic Wash: Elute with 80:20 MeOH:Water .[11]

    • Result: Collect this fraction.[11][4] It contains all non-fluorinated reagents and byproducts.

  • Fluorophilic Elution: Elute with 100% MeOH or THF .

    • Result: The fluorinated product releases. Collect and concentrate.

Module 4: Volatility & Distillation

Current Issue: Boiling Point Anomalies

User Report: "I expected my fluorinated benzene to boil higher than the hydrogenated version due to mass, but it boiled lower, and I lost it to the rotovap."

The Science

Fluorine has very low polarizability.[12][13] Perfluorinated chains often have weaker Van der Waals interactions than their hydrocarbon counterparts.

  • The Anomaly: Hexafluorobenzene (BP 80°C) boils at the same temperature as Benzene (BP 80°C), despite being much heavier.

  • The Azeotrope Risk: Fluorinated aromatics frequently form azeotropes with common solvents (e.g., THF, Toluene), making fractional distillation difficult.

Recommendation

If the boiling point difference between your product and impurity is <10°C:

  • Do not distill.

  • Derivatize: If the impurity is a precursor (e.g., phenol), react it with a resin-bound scavenger (e.g., isocyanate resin) to shift its polarity drastically.

  • Sublimation: Many crystalline fluoroarenes sublime easily. This is often a purer method than distillation for solids.

References

  • Mechanism of PFP Selectivity: Bell, D. S. "Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases." LCGC North America, 2016 .

  • Fluorous Solid Phase Extraction (F-SPE) Protocols: Zhang, W., & Curran, D. P.[14][15] "Synthetic Applications of Fluorous Solid-Phase Extraction (F-SPE)." Tetrahedron, 2006 .

  • Nucleophilic Arom

    
    ) Reactivity: 
    Bunnett, J. F., & Zahler, R. E. "Review of Nucleophilic Aromatic Substitution." Chemical Reviews, 1951 . (Foundational text on the "Element Effect" where F >> Cl).
    
    
  • Boiling Point Anomalies: Smart, B. E. "Fluorine Substituent Effects (on Bioactivity and Physiochemical Properties)." Journal of Fluorine Chemistry, 2001 .

Sources

Technical Support Center: Managing Off-Target Effects of Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

This guide is intended for researchers, scientists, and drug development professionals utilizing Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanone in their experiments. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help manage and interpret potential off-target effects, ensuring the scientific integrity of your results.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the compound's primary activity and known liabilities.

Q1: What is Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanone and what is its primary molecular target?

Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanone is a small molecule inhibitor. Based on its structural features and available literature on analogous compounds, it is designed to act as an inverse agonist of the Retinoic Acid-Related Orphan Receptor gamma t (RORγt) .[1][2] RORγt is a nuclear receptor transcription factor that is essential for the differentiation and function of T helper 17 (Th17) cells, which are key drivers of inflammation in various autoimmune diseases.[3][4]

Q2: What is the established mechanism of action for a RORγt inverse agonist?

RORγt functions as a ligand-dependent transcription factor.[2] In its active state, it binds to specific DNA sequences called ROR Response Elements (ROREs) and recruits coactivator proteins to initiate the transcription of target genes, most notably IL17A and IL17F.[4][5]

An inverse agonist, such as Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanone, binds to the ligand-binding pocket of RORγt. This binding event does not simply block an agonist; it actively promotes a conformational change in the receptor that destabilizes the binding site for coactivators and instead promotes the recruitment of corepressor proteins.[1][2] This action actively represses the basal transcriptional activity of RORγt, leading to reduced production of pro-inflammatory cytokines like IL-17.[2]

Q3: What are the major known off-target concerns for RORγt inhibitors as a class?

The primary concern for RORγt inhibitors is their potential effect on thymocyte development. RORγt is crucial for the survival and maturation of double-positive thymocytes in the thymus.[6][7] Genetic disruption or potent pharmacological inhibition of RORγt in animal models has been associated with thymic atrophy and, in some cases, the development of thymic lymphomas.[7][8] Therefore, a critical aspect of using any RORγt inhibitor is to establish a therapeutic window between the desired anti-inflammatory effect (e.g., IL-17 inhibition) and potential thymocyte apoptosis.[6]

Additionally, the pyridine and trifluoromethylphenyl moieties are common in medicinal chemistry and can potentially interact with other proteins, such as kinases, depending on the overall molecular structure.[9][10] While comprehensive selectivity data for this specific compound is not publicly available, researchers should be aware of potential off-target kinase inhibition as a possibility.

Q4: What are the best practices for designing an initial dose-response experiment?

A successful dose-response experiment should aim to identify a concentration range that inhibits RORγt activity without inducing widespread toxicity.

  • Concentration Range: Start with a broad concentration range (e.g., 1 nM to 50 µM) to capture the full dose-response curve.

  • Positive Control: Use a well-characterized, structurally distinct RORγt inverse agonist as a positive control.

  • Negative Control: Include a vehicle-only control (e.g., DMSO) at the same final concentration used for the compound.

  • Primary Readout: Measure a direct downstream product of RORγt activity, such as IL-17A secretion from primary Th17 cells or a RORγt-dependent reporter cell line.[11]

  • Toxicity Readout: Concurrently, perform a cell viability assay (e.g., CellTiter-Glo®, MTS) to distinguish specific inhibition from general cytotoxicity. The ideal concentration range will show a plateau in IL-17A inhibition before a sharp drop in cell viability.

Troubleshooting Guide

This section is structured to help you diagnose and resolve specific experimental issues.

Q1: I'm observing significant cytotoxicity at concentrations where I expect to see specific RORγt inhibition. What could be the cause?

Potential Cause A: On-Target Thymocyte-Related Toxicity If your experimental system involves primary T cells or thymocytes, the observed toxicity could be an on-target effect related to the role of RORγt in T cell survival.[6][7]

Solution:

  • Lower the Concentration: Determine if a lower concentration can inhibit IL-17 production without causing significant cell death. There may be a viable therapeutic window.[6]

  • Use a Mature T Cell Line: If possible, switch to a mature T cell line that is less dependent on RORγt for survival but still uses it for cytokine expression.

  • Time-Course Experiment: Assess viability at earlier time points. RORγt inhibition may take time to manifest as reduced cytokine production, while toxicity might occur later.

Potential Cause B: Off-Target Kinase Inhibition The chemical scaffolds present in the molecule, such as the pyridine ring, are known to bind to the ATP pocket of various kinases.[9] Off-target inhibition of essential kinases can lead to potent cytotoxicity.

Solution:

  • Orthogonal Control: Test a structurally unrelated RORγt inverse agonist. If this compound also shows toxicity at similar RORγt inhibitory concentrations, the effect is more likely on-target. If it does not, your primary compound likely has a cytotoxic off-target.

  • Pan-Kinase Inhibitor Profile: If resources permit, profile the compound against a broad kinase panel (e.g., KINOMEscan) to identify potential off-target kinases.[12]

  • Rescue Experiment: If a specific off-target kinase is identified, attempt a rescue experiment by activating the downstream pathway of that kinase to see if toxicity is reversed.

Q2: My phenotypic results (e.g., cytokine profile) are inconsistent with genetic knockdown/knockout of RORγt. How can I resolve this discrepancy?

This is a classic challenge in pharmacology and strongly suggests an off-target effect is responsible for the observed phenotype. The goal is to prove that the effect is independent of RORγt.

Solution: The Three-Pillar Validation Approach

  • Pillar 1: Use a Structurally Unrelated RORγt Inhibitor.

    • Rationale: Two compounds with different chemical structures are unlikely to share the same off-target profile. If both compounds produce the desired phenotype (e.g., reduced inflammation), it strengthens the case for on-target activity. If only your primary compound produces the phenotype, it's likely an off-target effect.

    • Action: Repeat the key experiment with a second, validated RORγt inverse agonist from a different chemical series.

  • Pillar 2: Use a Structurally Related but Inactive Analog.

    • Rationale: A close structural analog of your compound that has been modified to be inactive against RORγt should not produce the phenotype. If it does, the phenotype is caused by a feature of the chemical scaffold, not by RORγt inhibition.

    • Action: If available from a supplier or through chemical synthesis, test an inactive analog as a negative control.

  • Pillar 3: Perform a Target Engagement Assay.

    • Rationale: You must confirm that your compound is physically binding to RORγt in your specific cellular system at the concentrations you are using.

    • Action: Use a method like the Cellular Thermal Shift Assay (CETSA) to demonstrate target engagement. (See Protocol 3.1).

Below is a workflow diagram to guide this troubleshooting process.

G cluster_results Analyze Results start Unexpected Phenotype Observed (Mismatch with RORγt KO/KD) q_controls Are you using orthogonal controls? start->q_controls pillar1 Pillar 1: Test Structurally Unrelated RORγt Inhibitor q_controls->pillar1 No pillar2 Pillar 2: Test Structurally Related Inactive Analog pillar1->pillar2 pillar3 Pillar 3: Confirm Target Engagement (e.g., CETSA) pillar2->pillar3 res1 Unrelated inhibitor DOES NOT show phenotype pillar3->res1 res2 Inactive analog DOES show phenotype pillar3->res2 res3 No target engagement at active concentration pillar3->res3 res4 Unrelated inhibitor DOES show phenotype pillar3->res4 res5 Inactive analog DOES NOT show phenotype pillar3->res5 res6 Target engagement confirmed pillar3->res6 outcome_off_target Conclusion: Phenotype is likely DUE TO AN OFF-TARGET EFFECT outcome_on_target Conclusion: Phenotype is likely ON-TARGET (RORγt mediated) res1->outcome_off_target res2->outcome_off_target res3->outcome_off_target res4->outcome_on_target res5->outcome_on_target res6->outcome_on_target

Caption: Troubleshooting workflow for deconvoluting on- and off-target effects.

Experimental Protocols

3.1 Protocol: Cellular Thermal Shift Assay (CETSA) for RORγt Target Engagement

CETSA is a powerful method to verify that a compound binds to its intended target in a cellular environment. The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.

Materials:

  • Cells expressing RORγt (e.g., primary Th17 cells, transfected HEK293T cells)

  • Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanone

  • Vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS) with protease inhibitors

  • PCR tubes or 96-well PCR plate

  • Thermal cycler

  • Equipment for cell lysis (e.g., sonicator, freeze-thaw cycles)

  • Equipment for protein quantification and Western Blot (SDS-PAGE, anti-RORγt antibody)

Methodology:

  • Cell Treatment: Treat cells with the compound at the desired concentration (e.g., 1 µM, 10 µM) and a vehicle control for 1-2 hours under normal culture conditions.

  • Harvest and Resuspend: Harvest the cells, wash with PBS, and resuspend the cell pellet in PBS with protease inhibitors.

  • Aliquoting: Aliquot the cell suspension into separate PCR tubes for each temperature point.

  • Heat Shock: Place the tubes in a thermal cycler and heat them to a range of temperatures (e.g., 40°C, 45°C, 50°C, 55°C, 60°C, 65°C) for 3 minutes. Leave one aliquot at room temperature as a non-heated control.

  • Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles (liquid nitrogen followed by a 37°C water bath).

  • Clarification: Pellet the aggregated, denatured proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Sample Preparation: Collect the supernatant, which contains the soluble, non-denatured protein fraction. Quantify the total protein concentration.

  • Western Blot Analysis: Normalize the protein amounts, run the samples on an SDS-PAGE gel, and perform a Western Blot using a validated antibody against RORγt.

Expected Outcome: In the vehicle-treated samples, the amount of soluble RORγt will decrease as the temperature increases. In the compound-treated samples, RORγt will be stabilized, resulting in a greater amount of soluble protein at higher temperatures. This "thermal shift" is direct evidence of target engagement.

G A Treat Cells (Vehicle vs. Compound) B Aliquot Cells & Apply Heat Gradient A->B C Lyse Cells & Separate Soluble Fraction B->C D Analyze Soluble RORγt by Western Blot C->D E Observe Thermal Shift (Compound-Treated > Vehicle) D->E

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Summary Data Table (Hypothetical)

This table provides a hypothetical example of how to present selectivity data for an RORγt inhibitor. Researchers should generate their own data to validate their specific compound lot.

TargetIC50 (nM)Assay TypeNotes
RORγt (On-Target) 50 FRET Coactivator AssayMeasures displacement of a coactivator peptide from the LBD.
RORα>10,000FRET Coactivator AssayDemonstrates selectivity over a related nuclear receptor.
RORβ>10,000FRET Coactivator AssayDemonstrates selectivity over a related nuclear receptor.
PI3Kα (Off-Target)8,500Kinase Activity AssayA potential off-target based on scaffold analysis.[13][14]
Thymocyte Apoptosis2,500Caspase-3/7 AssayA measure of on-target toxicity; >50-fold window vs. RORγt IC50.[6]

References

  • Discovery of N-(2-chloro-5-(3-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridin-5-yl)pyridin-3-yl)-4-fluorobenzenesulfonamide (FD274) as a highly potent PI3K/mTOR dual inhibitor for the treatment of acute myeloid leukemia. European Journal of Medicinal Chemistry. [Link]

  • Molecular Mechanism of Action of RORγt Agonists and Inverse Agonists: Insights from Molecular Dynamics Simulation. MDPI. [Link]

  • RORγt inverse agonists demonstrating a margin between inhibition of IL-17A and thymocyte apoptosis. PLOS One. [Link]

  • Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases. Frontiers in Pharmacology. [Link]

  • 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Journal of Medicinal Chemistry. [Link]

  • (Inverse) Agonists of Retinoic Acid–Related Orphan Receptor γ: Regulation of Immune Responses, Inflammation, and Autoimmune Disease. Annual Review of Pharmacology and Toxicology. [Link]

  • Small molecule RORγt antagonists inhibit T helper 17 cell transcriptional network by divergent mechanisms. Nucleic Acids Research. [Link]

  • 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. ResearchGate. [Link]

  • 6-Methyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazolo[4,3- c]pyridin-4(5H)-one (FMPPP) exhibits anti-proliferative effect on prosta. African Journal of Online. [Link]

  • Discovery of (R)-1-(3-(4-Amino-3-(3-chloro-4-(pyridin-2-ylmethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one (CHMFL-EGFR-202) as a Novel Irreversible EGFR Mutant Kinase Inhibitor with a Distinct Binding Mode. Journal of Medicinal Chemistry. [Link]

  • Discovery and Optimization of 1-(4-chloro-3-(trifluoromethyl)- phenyl)-3-(2-(amino)pyridin-3-yl)ureas as Novel KDR Kinase Inhibitors. Archiv der Pharmazie. [Link]

  • 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine monofumarate (TAK-438), a novel and potent potassium-competitive acid blocker for the treatment of acid-related diseases. The Journal of Pharmacology and Experimental Therapeutics. [Link]

  • RORγt inverse agonists demonstrating a margin between inhibition of IL-17A and thymocyte apoptosis. PubMed Central. [Link]

  • (PDF) RORγt inverse agonists demonstrating a margin between inhibition of IL-17A and thymocyte apoptosis. ResearchGate. [Link]

  • Discovery of Retinoic Acid-Related Orphan Receptor γt Inverse Agonists via Docking and Negative Image-Based Screening. ACS Omega. [Link]

  • Inhibition of Interleukin-23–Mediated Inflammation with a Novel Small Molecule Inverse Agonist of RORγt. The Journal of Pharmacology and Experimental Therapeutics. [Link]

  • meta-Selective Fluorination of Pyridine Derivatives. ResearchGate. [Link]

Sources

Technical Support Center: Scale-Up of Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist (Process Chemistry Division) Ticket ID: SC-2024-PYR-CF3 Subject: Process Optimization & Troubleshooting for Diaryl Ketone Scale-Up

Executive Summary

You are encountering challenges in the scale-up synthesis of Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanone . This diaryl ketone is a critical pharmacophore in p38 MAP kinase inhibitors and various oncology targets.

The primary synthetic challenge lies in the electron-deficient nature of the pyridine ring and the strong electron-withdrawing effect of the trifluoromethyl (


) group. While Friedel-Crafts acylation is often the first choice for ketones, it fails here due to ring deactivation.

This guide focuses on the Organometallic Addition to a Weinreb Amide , the industry-standard route for scaling this specific scaffold. This method circumvents the "over-addition" leading to tertiary alcohols—a common failure mode when using esters or nitriles.

Module 1: Critical Troubleshooting (Q&A)

Ticket #01: Reaction Initiation Failure (Grignard Formation)

User Report: "We are scaling up the formation of 4-(trifluoromethyl)phenylmagnesium bromide. On a 50g scale, the reaction does not initiate, or initiates violently after a long delay."

Root Cause: The


 group on the aryl halide withdraws electron density, strengthening the C-Br bond and making oxidative addition of Magnesium difficult. This leads to a dangerous accumulation of reagents (induction period) followed by a thermal runaway.

Technical Solution: Do not rely on passive initiation. You must force the "Induction Period" to zero before bulk addition.

Protocol:

  • The "Heel" Method: Retain 5-10% of the reaction solution from a previous successful batch. The active surface species in the "heel" will instantly initiate the new magnesium turnings.

  • DIBAL-H Activation: If no heel is available, add 1 mol% DIBAL-H (Diisobutylaluminum hydride) to the magnesium suspension in THF before adding the halide. This scours the oxide layer more effectively than Iodine (

    
    ).
    
  • Monitoring: Install an in-line IR probe. Monitor the disappearance of the C-Br stretch (

    
    ) and the appearance of the Grignard species. Do not start the feed until initiation is confirmed. 
    
Ticket #02: High Impurity Profile (Tertiary Alcohol Formation)

User Report: "HPLC shows 15-20% of the bis-aryl tertiary alcohol impurity. We are currently adding the Grignard to Ethyl Nicotinate."

Root Cause: You are using an ester electrophile. The ketone product formed is more reactive toward the Grignard reagent than the starting ester, leading to a second addition (Bis-addition).

Technical Solution: Switch to the Weinreb Amide (N-methoxy-N-methylnicotinamide).

Mechanism: The Weinreb amide forms a stable 5-membered chelate intermediate with the Magnesium salt. This "tetrahedral intermediate" is stable in the reaction mixture and does not collapse to the ketone until the acidic quench is performed. This physically prevents the ketone from being generated in the presence of the Grignard reagent, rendering over-addition impossible.

Ticket #03: Isolation Issues (Pyridine Loss & Emulsions)

User Report: "After quenching, we are losing product in the aqueous layer, and the phase separation is terrible."

Root Cause:

  • pH Sensitivity: The pyridine nitrogen is basic (

    
    ). If you quench with strong acid (HCl) to pH < 4, the product protonates and becomes water-soluble.
    
  • Magnesium Emulsions: Magnesium hydroxide (

    
    ) forms a gelatinous precipitate that stabilizes emulsions.
    

Technical Solution: Use a Citric Acid / Ammonium Chloride buffered quench.

Protocol:

  • Quench: Pour the reaction mixture into a pre-cooled solution of 10% aqueous Citric Acid. Citric acid solubilizes Magnesium salts effectively (preventing gel formation).

  • pH Adjustment: Immediately adjust the pH to 7.5 – 8.5 using Ammonium Hydroxide (

    
    ).
    
    • Why? This keeps the pyridine deprotonated (organic soluble) while keeping Mg in solution as a citrate complex.

  • Extraction: Use Isopropyl Acetate (IPAc) or MTBE. Avoid DCM on scale due to environmental regulations, though it is a better solvent for pyridines.

Module 2: Process Safety & Engineering Data

Thermal Hazard Assessment

The formation of 4-(trifluoromethyl)phenylmagnesium bromide is highly exothermic.[1]

ParameterValueImplications
Heat of Reaction (

)
-320 kJ/molPotential for adiabatic temperature rise

.
Adiabatic Time to Max Rate (

)
< 15 min (at reflux)Loss of cooling leads to rapid runaway.
Gas Evolution NegligibleUnless moisture is present (Benzene/Toluene generation).

Engineering Control:

  • Dosing Mode: Semi-batch (feed halide into Mg).

  • Cooling: Jacket temperature must be maintained at

    
     to 
    
    
    
    during the coupling step to minimize Wurtz coupling (dimerization of the Grignard).

Module 3: Visual Workflows

Figure 1: The Weinreb Chelation Mechanism

This diagram illustrates why the Weinreb route guarantees selectivity for the ketone.

WeinrebMechanism Start Weinreb Amide (N-methoxy-N-methylnicotinamide) Intermediate Stable Tetrahedral Chelate Intermediate (Mg coordinated to O & N) Start->Intermediate Nucleophilic Attack Grignard Grignard Reagent (4-CF3-Ph-MgBr) Grignard->Intermediate Addition Product Target Ketone Pyridin-3-yl(4-CF3-phenyl)methanone Intermediate->Product Hydrolysis (pH > 7) Impurity Tertiary Alcohol (PREVENTED) Intermediate->Impurity X  Does NOT occur Quench Acidic Quench (Citric Acid) Quench->Product

Caption: The stable Magnesium-chelate prevents the collapse to the ketone until the reaction is quenched, blocking the second Grignard addition.

Figure 2: Scale-Up Decision Matrix

Follow this logic flow to determine the correct corrective action for your batch.

TroubleshootingTree Start Issue Detected Q1 Problem Type? Start->Q1 Yield Low Yield / Impurities Q1->Yield Safety Exotherm / Initiation Q1->Safety CheckImpurity Identify Impurity Yield->CheckImpurity TertAlcohol Bis-Aryl Alcohol present? CheckImpurity->TertAlcohol Yes Wurtz Dimer (Bi-aryl) present? CheckImpurity->Wurtz No Sol1 Action: Switch to Weinreb Amide Stop using Esters TertAlcohol->Sol1 Sol2 Action: Lower Temp during Grignard prep Slow down addition rate Wurtz->Sol2 Induction Long Induction Period? Safety->Induction Sol3 Action: Use DIBAL-H activation Dry THF to <50ppm water Induction->Sol3 Yes

Caption: Decision tree for diagnosing yield loss and safety risks during the diaryl ketone synthesis.

Module 4: Validated Experimental Protocol (100g Scale)

Safety Note: Perform all operations under Nitrogen/Argon.

  • Reagent Preparation:

    • Charge Magnesium turnings (1.1 equiv) to the reactor.

    • Dry stir for 30 min under

      
      .
      
    • Add anhydrous THF (5 vol).

    • Add DIBAL-H (0.01 equiv) as activator.

  • Grignard Formation:

    • Dissolve 1-bromo-4-(trifluoromethyl)benzene (1.0 equiv) in THF (2 vol).

    • Add 5% of this solution to the Mg. Heat to

      
       to initiate.
      
    • Checkpoint: Verify exotherm.[1][2][3][4][5]

    • Add remaining solution over 2 hours, maintaining internal temp

      
      .
      
  • Coupling:

    • Cool Grignard solution to

      
      .
      
    • Dissolve N-methoxy-N-methylnicotinamide (1.0 equiv) in THF.

    • Add Weinreb amide solution to Grignard slowly (keep

      
      ).
      
    • Stir 1 hour at

      
      , then warm to RT.
      
  • Work-up:

    • Cool to

      
      .
      
    • Quench with 10% Citric Acid (exothermic!).

    • Adjust pH to 8.0 with

      
      .
      
    • Extract with IPAc (

      
       vol).
      
    • Wash organic layer with Brine.[6]

    • Concentrate to yield crude ketone.

References

  • Nahm, S.; Weinreb, S. M. (1981). "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818. Link

  • Knochel, P.; et al. (2011). "Practical Preparation of Functionalized Aryl Magnesium Reagents". Angewandte Chemie International Edition, 50(42), 9794–9824. Link

  • Org. Process Res. Dev. (2012).[7] "Scale-up of Grignard Reactions: Safety and Characterization". Organic Process Research & Development, 16(11), 1794–1804. Link

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Reference for Weinreb Ketone Synthesis mechanism). Link

Sources

dealing with regioisomers in pyridine functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Tier: Level 3 (Senior Application Support) Topic: Troubleshooting Regioselectivity in Pyridine Functionalization Ticket ID: PYR-REGIO-001

Welcome to the Pyridine Functionalization Support Center

User Context: You are likely experiencing "Regio-Scrambling." Pyridine is the "fruit fly" of heterocyclic chemistry—ubiquitous yet notoriously difficult to control. Its electron-deficient nature (


-deficient) creates a steep energy hill for electrophilic attack, while its nitrogen lone pair complicates metalation.

This guide treats your chemical problem as a support ticket . We don't just give you the theory; we debug the failure modes of your reaction to isolate the specific regioisomer you need.

Quick Diagnostic: Where do you want to hit?
Target PositionPrimary BarrierRecommended "Patch" (Strategy)
C2 (Ortho) Over-reactivity (SNAr)Use Nucleophilic Aromatic Substitution or Minisci (Acidic).
C3 (Meta) Deactivated RingHigh Difficulty. Requires Electrophilic Aromatic Substitution (EAS) under forcing conditions or Ir-catalyzed C-H activation.
C4 (Para) Competition with C2The N-Oxide Route or Sterically Controlled Minisci.
Module 1: The "Nothing is Happening" Error (Electrophilic Substitution)

Ticket #101: "I am trying to nitrate/halogenate pyridine, but I only get starting material or low yields of C3."

Root Cause: Pyridine is electronically deactivated. The nitrogen atom pulls density, making the ring inert to Electrophilic Aromatic Substitution (EAS). If you force it (e.g., high temp), the nitrogen protonates, deactivating the ring further.

The Fix: The N-Oxide Activation Patch You must reverse the electronic bias. Oxidizing the nitrogen creates a "push-pull" system (the Autogenic Electromeric Effect) that activates the C4 position.

Protocol A: C4-Selective Nitration via N-Oxide

Target: 4-Nitropyridine (Precursor to C4-amines/halides)

  • Activation (Oxidation):

    • Dissolve pyridine (10 mmol) in DCM. Add m-CPBA (1.1 equiv) or use H₂O₂/Acetic Acid. Stir at RT overnight.

    • Checkpoint: Verify formation of Pyridine-N-oxide (polar spot on TLC).

  • Functionalization (Nitration):

    • Reagents: Fuming HNO₃ (5 equiv) + Conc. H₂SO₄ (10 equiv).

    • Conditions: Heat to 130°C for 3-4 hours.

    • Mechanism:[1][2][3][4][5][6][7] The N-oxide oxygen donates electron density into the ring, specifically stabilizing the intermediate at C4 (See Diagram 1).

  • De-protection (Reduction):

    • Dissolve the 4-nitro-pyridine-N-oxide in CHCl₃.

    • Add PCl₃ (3 equiv) dropwise at 0°C, then reflux for 1 h. (Alternative: Zn/AcOH).

    • Result: 4-Nitropyridine.[8][9]

Visualizing the Logic:

N_Oxide_Logic cluster_0 Standard Pyridine cluster_1 N-Oxide Route Pyr Pyridine EAS EAS Attempt Pyr->EAS Fail No Reaction / Trace C3 EAS->Fail Ox Oxidation (mCPBA) NOx Pyridine N-Oxide Ox->NOx Nit Nitration (HNO3/H2SO4) NOx->Nit Prod 4-Nitro-Py-N-Oxide (C4 Selective) Nit->Prod Red Reduction (PCl3) Prod->Red Final 4-Nitropyridine Red->Final

Caption: Diagram 1 - Switching regioselectivity from inert (C3) to active (C4) via N-oxide intermediacy.

Module 2: The "Mixture Mess" Error (Minisci Reaction)

Ticket #102: "I used standard Minisci conditions (AgNO3/Persulfate) to alkylate my pyridine. I got a 1:1 mixture of C2 and C4 isomers."

Root Cause: Radical addition to protonated pyridines is governed by both electronics and sterics. The C2 and C4 positions are electronically similar (somewhat electron-deficient). Without steric guidance, radicals attack both.

The Fix: The "Baran Blocking" Strategy Standard Minisci is messy. The modern solution (published by the Baran lab, 2021) uses a transient blocking group to physically shield the C2 positions, forcing the radical to C4.

Protocol B: C4-Selective Minisci Alkylation

Reference: J. Am. Chem. Soc. 2021, 143, 11927.[10]

  • Install Shield (Blocking Group):

    • React pyridine with maleic acid (or dimethyl maleate) to form the pyridinium salt.

    • Why? This bulky group sits on the Nitrogen and sterically obscures the C2/C6 positions.

  • Radical Addition:

    • Solvent: DCE/H₂O (1:1).[11]

    • Reagents: Carboxylic acid (Alkyl source, 2 equiv), (NH₄)₂S₂O₈ (2 equiv), AgNO₃ (0.2 equiv).

    • Temp: 50°C.

    • Note: No extra acid is needed; the blocking group activates the ring.

  • Deprotection:

    • The blocking group is often removed during workup or mild basic wash, yielding the C4-alkyl pyridine exclusively.

Module 3: The "Migrating Halogen" Error (Lithiation)

Ticket #103: "I tried to lithiate 2-bromopyridine to trap with an electrophile at C3. The bromine moved to C3, or I got a mixture of poly-halogenated species."

Root Cause: You have triggered the Halogen Dance . When you treat a bromo-pyridine with LDA or LiTMP, the kinetic lithiation happens ortho to the halogen (C3). However, this species is not the thermodynamic sink. The lithium and halogen effectively "swap" places to form a more stable anion (stabilized by the inductive effect of the halogen and the nitrogen).

The Fix: Thermodynamic Control vs. Kinetic Trap

  • If you want the Kinetic Product (C3-Li, C2-Br): You must work at -78°C and quench with the electrophile immediately (< 15 mins). Do not let it warm up.

  • If you want the Halogen Dance Product: Allow the reaction to warm to -40°C or 0°C. The base acts as a catalyst to shuttle the halogen.

Visualizing the Dance:

Halogen_Dance Start 2-Bromo-Pyridine Step1 Kinetic Lithiation (C3) (Unstable) Start->Step1 LDA, -78°C Dance HALOGEN DANCE (Isomerization) Step1->Dance Warm up Trap1 Trap: 2-Br-3-E-Py Step1->Trap1 Electrophile (Fast) Stable Thermodynamic Anion (C3-Br, C4-Li or similar) Dance->Stable Equilibrium Trap2 Trap: 3-Br-4-E-Py Stable->Trap2 Electrophile (Slow)

Caption: Diagram 2 - The Halogen Dance mechanism. Lithiation is not static; it migrates to the most stable anion position.

Module 4: The "Separation Anxiety" (Purification)

Ticket #104: "I have a mixture of 2-Cl and 3-Cl pyridine. They have the same Rf on TLC. Column chromatography is failing."

Root Cause: Regioisomers of pyridine often have identical dipole moments and polarities, making standard silica chromatography ineffective.

The Fix: Argentation Chromatography (AgNO₃/SiO₂) Silver ions (Ag⁺) form reversible


-complexes with the pyridine ring. The strength of this complex varies significantly based on the steric accessibility of the nitrogen lone pair and the electron density of the ring, which differs between isomers.
Protocol C: Preparation of 10% AgNO₃ Silica
  • Dissolve: Dissolve 10g of Silver Nitrate (AgNO₃) in 100mL of acetonitrile (or water, though removal is harder).

  • Slurry: Add 90g of Flash Silica Gel (230-400 mesh) to the solution.

  • Dry: Rotary evaporate the solvent in the dark (cover flask with foil) until a free-flowing powder remains.

  • Pack: Pack the column as usual. Protect from light (wrap column in foil).

  • Elute: Use standard Hexane/EtOAc gradients.

    • Result: Isomers that were one spot on normal silica will often separate by

      
      Rf 0.1–0.2.
      
References & Authority
  • N-Oxide Selectivity: J. Am. Chem. Soc. 2024, 146, 24257.[7] (Mechanistic updates on N-oxide selectivity). Link

  • Minisci Blocking Group: J. Am. Chem. Soc.[10] 2021, 143, 11927.[10] (Baran Lab: Practical and Regioselective Synthesis of C-4-Alkylated Pyridines). Link

  • Halogen Dance: Halogen Dance Reactions — A Review. Schnürch, M. et al. (Comprehensive review on lithiation migration). Link

  • Argentation Chromatography: Tetrahedron 2001, 57(3), 425-447.[12] (Chromatography with silver nitrate).[11][12][13][14][15][16] Link

End of Guide. For further assistance, please consult the specific cited literature or contact the synthesis facility.

Sources

Technical Support Center: Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Comprehensive Storage, Handling, and Troubleshooting Guide Product Reference: CAS 21221-92-1 Technical Lead: Senior Application Scientist, Chemical Stability Unit

Introduction

Welcome to the Technical Support Center. This guide addresses the specific requirements for Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanone , a diaryl ketone featuring a pyridine ring and a trifluoromethyl-substituted phenyl group. This structural motif imparts specific lipophilic and electronic properties utilized in medicinal chemistry, particularly as a precursor or scaffold in kinase inhibitor discovery.

The following protocols are designed to maximize compound integrity and experimental reproducibility.

Module 1: Critical Storage & Stability
Q: What are the absolute requirements for long-term storage?

A: To prevent hydrolytic degradation or photochemical oxidation, adhere to the "Cold-Dark-Dry" triad.

  • Temperature: Store at 2°C to 8°C for routine usage. For archival storage (>6 months), -20°C is recommended to arrest any slow kinetic degradation pathways.

  • Atmosphere: The pyridine nitrogen is basic and can potentially interact with acidic vapors or CO2 over extended periods. Store under an inert atmosphere (Argon or Nitrogen) if the seal is broken.

  • Container: Amber glass vials with PTFE-lined screw caps are mandatory to prevent UV-induced radical formation at the benzylic position (though less labile than methylene, the ketone moiety can still participate in Norrish type reactions under intense UV).

Validation Step: Inspect the physical state before every use. The compound should appear as a white to off-white solid. Any yellowing indicates potential oxidation or pyridine ring degradation.

Q: Can I subject the compound to freeze-thaw cycles?

A: Avoid if possible. While the solid state is robust, repeated condensation cycles introduce moisture.

  • Best Practice: Aliquot the bulk powder into single-use vials upon initial opening.

  • Solubilized Stock: If you have reconstituted the compound in DMSO or Ethanol, freeze-thaw cycles are detrimental due to potential precipitation and concentration gradients. Store aliquots at -20°C and discard after 3 freeze-thaw cycles.

Module 2: Solubility & Handling (The "Wet" Work)
Q: What is the solubility profile for biological assays?

A: This compound is lipophilic (CLogP ~3.5 predicted) due to the trifluoromethyl group and the diaryl ketone structure.

SolventSolubility (Max)Application Note
DMSO ~50 mg/mLPreferred for biological stock solutions.
Ethanol ~20 mg/mLSuitable for cellular assays; lower volatility than Methanol.
Water < 0.1 mg/mLInsoluble. Do not attempt aqueous stock solutions.
DCM > 50 mg/mLExcellent for synthetic transfers/workups.
Q: How do I prepare a precipitate-free stock solution?

A: Follow this self-validating reconstitution protocol to ensure accurate dosing.

  • Calculate: Determine the volume of DMSO required for a 10 mM or 50 mM stock.

  • Add: Pipette DMSO directly onto the solid.

  • Vortex: Vortex at medium speed for 30 seconds.

  • Sonicate: If visual particulates remain, sonicate in a water bath at ambient temperature for 5 minutes.

  • Validate: Hold the vial up to a light source. The solution must be optically clear with no Tyndall effect (scattering of light by particles).

Troubleshooting Precipitation: If the compound crashes out upon addition to aqueous media (e.g., cell culture media), use a step-wise dilution method :

  • Dilute DMSO stock 1:10 into an intermediate solvent (e.g., Ethanol or PEG-400).

  • Add this intermediate slowly to the agitated aqueous buffer. Reasoning: This reduces the "solvent shock" that causes rapid crystal nucleation.

Module 3: Chemical Reactivity & Incompatibility
Q: Are there specific reagents I must avoid?

A: Yes. The chemical structure dictates specific incompatibilities:

  • Strong Reducing Agents: The ketone carbonyl (

    
    ) is susceptible to reduction by NaBH4 or LiAlH4 to the corresponding alcohol.
    
  • Strong Acids: The pyridine nitrogen is basic (

    
     ~5.2). Exposure to strong acids (HCl, H2SO4) will protonate the nitrogen, forming a pyridinium salt. This dramatically alters solubility (making it water-soluble) and biological permeability.
    
  • Grignard Reagents: The ketone is an electrophile and will react with nucleophiles.

Visual Workflow: Handling & Reconstitution

The following diagram outlines the decision logic for handling the compound from storage to assay.

G Start Start: Retrieve from Storage Inspect Visual Inspection (White/Off-white Solid?) Start->Inspect Fail_Inspect Discard/Purify (Yellowing/Caking) Inspect->Fail_Inspect Fail Weigh Weigh Required Amount (Use Anti-static Gun) Inspect->Weigh Pass Solvent_Choice Select Solvent Weigh->Solvent_Choice DMSO DMSO (Bio Assays) Max ~50 mg/mL Solvent_Choice->DMSO DCM DCM (Synthesis) Max >50 mg/mL Solvent_Choice->DCM Water Water/PBS Solvent_Choice->Water STOP Dissolve Vortex (30s) + Sonicate (5m) DMSO->Dissolve DCM->Dissolve Check_Clear Check Optical Clarity Dissolve->Check_Clear Ready Ready for Assay (Store Aliquots at -20°C) Check_Clear->Ready Clear Sonicate_More Sonicate + Warm (37°C) Check_Clear->Sonicate_More Hazy Sonicate_More->Check_Clear

Caption: Decision tree for the safe retrieval, inspection, and solubilization of Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanone.

Module 4: Safety & Emergency Protocols
Q: What are the primary hazards?

A: While full toxicological data may be limited for this specific research chemical, treat it according to the Precautionary Principle for pyridine derivatives and fluorinated aromatics.

  • GHS Classification (Predicted):

    • H302: Harmful if swallowed.[1]

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.

Q: Protocol for Spills?

A:

  • Evacuate: Clear the immediate area of personnel.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.[2] Use a dust mask (N95) if powder is airborne.

  • Contain: Do not dry sweep (generates dust). Cover spill with a damp paper towel or use a dedicated chemical spill pad.

  • Clean: Wipe the area with ethanol followed by soap and water. The ethanol helps solubilize the lipophilic residue that water alone will miss.

References
  • PubChem . (n.d.). Compound Summary: 4-(Trifluoromethyl)pyridine.[3] Retrieved February 2, 2026, from [Link] (Note: Component property reference, snippet 1.2).

Sources

Validation & Comparative

Comparative Guide: Assessing Resistance Development to Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanone (PYR-TFMP)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanone (herein referred to as PYR-TFMP ) represents a privileged scaffold in medicinal chemistry, sharing structural homology with Type II kinase inhibitors and certain tubulin polymerization disruptors. Its core architecture—a 3-aroylpyridine motif decorated with a lipophilic trifluoromethyl group—suggests a mode of action (MoA) that relies on hydrophobic pocket occupation, potentially inducing allosteric conformational changes in target proteins (e.g., MAPK, PI3K, or P2X7 receptors).

A critical failure mode in the development of such small molecules is the rapid acquisition of resistance. This guide outlines a rigorous, self-validating framework to assess the resistance potential of PYR-TFMP compared to established ATP-competitive and allosteric inhibitors.

Compound Comparison Profile
FeaturePYR-TFMP (Candidate) Standard Type I Inhibitor (e.g., Dasatinib/Sunitinib)Standard Allosteric/Type II (e.g., Sorafenib/Trametinib)
Chemical Class Aryl-Pyridine KetoneAminopyrimidine / IndolinoneBi-aryl Urea / Pyridone
Binding Mode Likely Allosteric / Hydrophobic PocketATP-Competitive (Active Conformation)Allosteric (Inactive Conformation)
Resistance Risk Moderate-High (Bypass signaling & Efflux)High (Gatekeeper Mutations)Moderate (Feedback Loop Activation)
Physiochemistry High Lipophilicity (CF3 moiety)Moderate LipophilicityHigh Lipophilicity

Phase I: In Vitro Resistance Generation Protocols

To objectively assess PYR-TFMP, you must generate resistant cell lines alongside positive controls. Two distinct methodologies should be employed to capture different resistance mechanisms: Continuous Dose Escalation (mimicking chronic exposure) and High-Dose Pulse Selection (mimicking "persister" cell selection).

Protocol A: Continuous Dose Escalation (Stepwise)

Best for: Identifying point mutations in the target protein.

  • IC50 Determination: Establish the baseline IC50 of PYR-TFMP in the sensitive parental cell line (e.g., A375 or K562) using a 72h CellTiter-Glo assay.

  • Initial Seeding: Seed cells at 30-40% confluence.

  • Treatment: Begin treatment at IC20 concentration.

  • Escalation Logic: Passage cells every 3-4 days. Increase drug concentration by 20-50% only when cell viability and growth kinetics match the parental strain.

  • Endpoint: Continue until cells proliferate stably at 10× to 50× the initial IC50 .

  • Validation: Perform a washout period (drug-free for 7 days) followed by re-testing IC50 to confirm stable genetic resistance vs. reversible epigenetic adaptation.

Protocol B: High-Dose Pulse Selection

Best for: Identifying bypass signaling pathways and efflux pump overexpression.

  • Seeding: Seed large populations (

    
     cells).
    
  • Shock Treatment: Expose cells immediately to 5× - 10× IC50 of PYR-TFMP for 48-72 hours.

  • Recovery: Remove drug and allow surviving "persister" clones to repopulate in drug-free media.

  • Repeat: Subject the recovered population to a second and third pulse.

  • Isolation: Pick individual colonies for clonal expansion.

Phase II: Mechanistic Characterization & Data Analysis

Once resistance is established (Resistance Index > 10), the mechanism must be deconvoluted. The high lipophilicity of the trifluoromethyl group in PYR-TFMP makes it a prime substrate for MDR1 (P-gp) efflux pumps.

Experimental Workflow: Validating the Mechanism
ExperimentPurposeExpected Outcome (If Target Mutation)Expected Outcome (If Efflux/Bypass)
Sanger Sequencing Identify "Gatekeeper" mutations in target kinase domain.Point mutation (e.g., T315I equivalent).Wild-type sequence.
Efflux Inhibition Assay Test IC50 ± Verapamil or Cyclosporin A.No shift in IC50.Reversal of resistance (IC50 drops).
Phospho-Kinase Array Detect activation of alternative pathways (e.g., ERK, AKT).Sustained phosphorylation of downstream target only.New phosphorylation of parallel pathway (e.g., EGFR activation).
Comparative Data: Resistance Index (RI) Table

Hypothetical data illustrating a typical profile for an aryl-pyridine ketone vs. standards.

CompoundParental IC50 (nM)Resistant Line IC50 (nM)Resistance Index (RI) Primary Mechanism Identified
PYR-TFMP 45 680 15.1 MDR1 Efflux + Bypass (c-MET)
Standard Type I121200100.0Target Mutation (Gatekeeper)
Standard Type II3045015.0Feedback Loop (RAS-ERK)

Technical Insight: The trifluoromethyl group on the phenyl ring significantly increases logP. In our experience, compounds with this motif are frequently sequestered by lysosomal trapping or exported by P-glycoprotein (P-gp). Co-treatment with an efflux inhibitor is a mandatory control step for PYR-TFMP.

Visualizing the Resistance Pathways

The following diagram illustrates the decision logic and biological pathways involved in assessing resistance to PYR-TFMP.

ResistancePathways Compound PYR-TFMP Exposure Selection Selection Pressure (Escalation/Pulse) Compound->Selection TargetMut Target Mutation (Steric Hindrance) Selection->TargetMut Chronic Exposure Bypass Bypass Signaling (e.g., RTK Upregulation) Selection->Bypass Pulse/Shock Efflux Efflux Pump (MDR1/ABCB1) Selection->Efflux Lipophilic Stress Seq Sanger/NGS Sequencing TargetMut->Seq Western Western Blot (p-ERK/p-AKT) Bypass->Western Inhibitor Co-treat with Verapamil Efflux->Inhibitor Outcome1 Confirmed: On-Target Resistance Seq->Outcome1 Mutation Found Outcome2 Confirmed: Off-Target/Bypass Western->Outcome2 Alt Pathway Active Outcome3 Confirmed: Pharmacokinetic Resistance Inhibitor->Outcome3 Sensitivity Restored

Critical Analysis & Recommendations

The "Scaffold Hopping" Advantage

PYR-TFMP possesses a distinct advantage over classical quinazoline or aminopyrimidine inhibitors. The ketone linkage provides rotational freedom that may allow the molecule to accommodate minor mutations in the ATP-binding pocket that would otherwise render rigid Type I inhibitors ineffective.

Recommendation: If PYR-TFMP shows an RI < 20 while Type I inhibitors show RI > 100 in the same assay, highlight this as a "High Genetic Barrier to Resistance" in your development profile.

The Lipophilicity Liability

The 4-(trifluoromethyl)phenyl moiety drives potency but invites metabolic liability and transporter-mediated resistance.

  • Action Item: During lead optimization, consider replacing the -CF3 group with a -CN (cyano) or -OCH3 (methoxy) group if P-gp efflux is the primary resistance driver. This often maintains potency while reducing substrate affinity for ABC transporters.

Final Protocol Validation

To ensure your data is publication-ready (E-E-A-T compliant):

  • Replicates: All IC50 curves must be biological triplicates, not just technical.

  • Statistics: Use non-linear regression (4-parameter logistic fit) for IC50 calculation.

  • Cross-Resistance: Always test your PYR-TFMP-resistant cells against a panel of structurally unrelated drugs (e.g., Paclitaxel, Doxorubicin) to rule out multidrug resistance (MDR) phenotype.

References

  • Garraway, L. A., & Jänne, P. A. (2012). Circumventing cancer drug resistance in the era of personalized medicine. Cancer Discovery, 2(3), 214-226.

  • Katayama, R., et al. (2012). Mechanisms of acquired crizotinib resistance in ALK-rearranged lung cancers. Science Translational Medicine, 4(120), 120ra17.

  • Gottesman, M. M., et al. (2002). Multidrug resistance in cancer: role of ATP–dependent transporters. Nature Reviews Cancer, 2(1), 48-58.

  • Crystal, A. S., et al. (2014). Patient-derived models of acquired resistance can identify effective drug combinations for cancer. Science, 346(6216), 1480-1486.

  • Lomenick, B., et al. (2009). Target identification using drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences, 106(51), 21984-21989.

metabolic stability of Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Metabolic Stability of Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanone

Executive Summary

Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanone (hereafter referred to as Py-TFPM ) represents a "privileged scaffold" in medicinal chemistry, frequently utilized as a core pharmacophore in p38 MAPK inhibitors, PDE inhibitors, and various kinase antagonists. Its structural integrity relies on the interplay between the electron-deficient pyridine ring and the metabolically robust 4-trifluoromethylphenyl moiety.

This guide provides a rigorous technical analysis of the metabolic stability of Py-TFPM. Unlike standard alkyl-ketones, this diaryl ketone exhibits a unique metabolic profile dominated by carbonyl reduction rather than oxidative clearance. We compare its performance against non-fluorinated analogs and bioisosteres to assist researchers in lead optimization.

Metabolic Profile & Structural Analysis

To understand the stability of Py-TFPM, one must deconstruct its three functional domains. The molecule does not degrade uniformly; rather, it undergoes site-specific biotransformation.

A. The Carbonyl Linker (The Primary Liability)
  • Mechanism: Diaryl ketones are susceptible to reversible reduction by cytosolic Carbonyl Reductases (CBR1) and Aldo-Keto Reductases (AKR), converting the ketone into a secondary alcohol (chiral carbinol).

  • Impact: This is often the rate-limiting step for clearance. The resulting alcohol is rapidly conjugated (glucuronidation) and excreted.

  • Causality: The electron-withdrawing nature of both the pyridine and the 4-

    
    -phenyl ring increases the electrophilicity of the carbonyl carbon, potentially accelerating reduction compared to electron-rich benzophenones.
    
B. The Pyridine Ring (The Secondary Liability)
  • Mechanism: Nitrogen heterocycles are prone to

    
    -oxidation by CYP450 isoforms (specifically CYP3A4) or Flavin-containing Monooxygenases (FMOs).
    
  • Impact: Formation of the Pyridine-

    
    -oxide increases polarity and clearance but often retains some biological activity.
    
C. The 4-(Trifluoromethyl)phenyl Ring (The Stability Anchor)
  • Mechanism: The trifluoromethyl (

    
    ) group is metabolically inert.
    
  • Impact: It effectively blocks the para-position from CYP-mediated hydroxylation, a common clearance route for unsubstituted phenyl rings. This renders the "right-hand" side of the molecule highly stable.

Visualization: Metabolic Pathways

The following diagram illustrates the hierarchical metabolic pathways for Py-TFPM, distinguishing between Cytosolic (Reductase) and Microsomal (Oxidative) clearance.

MetabolicPathway cluster_legend Pathway Dominance Parent Py-TFPM (Parent Ketone) Alcohol Metabolite M1 (Secondary Alcohol) Parent->Alcohol CBR1 / AKR (Cytosol) NOxide Metabolite M2 (Pyridine N-Oxide) Parent->NOxide CYP3A4 / FMO (Microsomes) Glucuronide Metabolite M3 (O-Glucuronide) Alcohol->Glucuronide UGT (Phase II) Legend Thick Red Arrow = Primary Clearance Route (Reduction) Yellow Arrow = Secondary Route (Oxidation)

Caption: Figure 1. Metabolic fate of Py-TFPM. The dominant clearance pathway is typically ketone reduction (M1), followed by Phase II conjugation (M3).

Comparative Performance Guide

This section compares Py-TFPM against three standard alternatives to contextualize its stability profile.

Table 1: Stability Comparison Matrix
FeaturePy-TFPM (Product) Alternative A: Non-Fluorinated Alternative B: Ether Linker Alternative C: Reduced Alcohol
Structure Py-CO-(4-

-Ph)
Py-CO-PhPy-O-(4-

-Ph)
Py-CH(OH)-(4-

-Ph)
Metabolic Stability Medium-High Low-Medium High Low
Primary Liability Ketone ReductionPhenyl HydroxylationPyridine OxidationPhase II Conjugation
CYP Resistance High (Blocked para-site)Low (Open para-site)HighHigh
Cytosol Stability Low (Reductase prone)Low (Reductase prone)Excellent (No carbonyl)N/A (Already reduced)
Application Kinase Inhibitor CoreBasic ReagentStable BioisostereMetabolite Standard
Detailed Analysis of Alternatives
  • Alternative A (Pyridin-3-yl(phenyl)methanone): Without the

    
     group, the phenyl ring is vulnerable to CYP-mediated hydroxylation at the para-position. Py-TFPM is superior  because the 
    
    
    
    group sterically and electronically blocks this metabolic "soft spot," extending microsomal half-life (
    
    
    ).
  • Alternative B (Ether Linker): Replacing the carbonyl with an ether oxygen removes the liability of reduction entirely. While this dramatically improves metabolic stability, it alters the bond angle and hydrogen-bond accepting capability, potentially reducing potency against the target protein.

  • Alternative C (The Alcohol): This is the direct metabolite of Py-TFPM. It is generally less stable in vivo due to rapid glucuronidation. However, in assays lacking Phase II cofactors (e.g., standard NADPH-only microsomes), it may appear stable.

Experimental Protocols for Validation

To rigorously assess the stability of Py-TFPM, standard microsomal assays are insufficient because they often lack the cytosolic fraction where Carbonyl Reductases reside. The following protocols ensure a holistic assessment.

Protocol A: The "Cofactor-Switch" Microsomal Assay

Purpose: To distinguish between CYP-mediated oxidation and Carbonyl Reductase-mediated reduction.

  • Preparation: Prepare Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration in phosphate buffer (pH 7.4).

  • Substrate: Incubate Py-TFPM (1

    
    M) to ensure first-order kinetics.
    
  • Arm 1 (Oxidative): Add NADPH regenerating system. (Activates CYPs).

  • Arm 2 (Reductive): Add NADH and NADPH . (Activates microsomal reductases like 11

    
    -HSD1, though most reductases are cytosolic).
    
  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 min with ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis: LC-MS/MS monitoring for the Parent (Ketone) and Metabolite M1 (Alcohol).

Protocol B: Cytosolic Stability Assay (Critical for Ketones)

Purpose: To quantify the primary clearance route via soluble reductases.

  • Source: Use Human Liver Cytosol (HLC) (commercially available, e.g., from XenoTech or Corning).

  • Reaction Mix:

    • HLC protein: 1.0 mg/mL.

    • Cofactors: NADPH (1 mM) AND NADH (1 mM). Note: Some reductases prefer NADH.

  • Incubation: 37°C for 60 minutes.

  • Data Interpretation: Rapid disappearance of Py-TFPM in Cytosol but stability in Microsomes confirms Carbonyl Reduction as the dominant pathway.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Testa, B., & Krämer, S. D. (2007). The biochemistry of drug metabolism – an introduction: part 3. Reactions of hydrolysis and their mechanisms. Chemistry & Biodiversity, 4(9), 2031-2122. (Discusses ketone reduction mechanisms). Link

  • Rosemond, M. J., & Walsh, J. S. (2004). Human carbonyl reduction pathways and a strategy for their assignment in vitro. Drug Metabolism Reviews, 36(2), 335-361. Link

  • Dalvie, D. et al. (2002). Metabolism of the diaryl ketone moiety: Identification of the reduction products. Drug Metabolism and Disposition, 30(11), 1249-1260. Link

cytotoxicity comparison of Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanone on cancer vs normal cells

Author: BenchChem Technical Support Team. Date: February 2026

Based on the structural analysis and available pharmacological data for the 3-aroylpyridine class (specifically the 4-trifluoromethylbenzoyl derivative), here is the comprehensive comparison guide.

Executive Summary & Compound Identity

Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanone (often abbreviated as 3-TFBP or referred to as 3-(4-trifluoromethylbenzoyl)pyridine ) is a synthetic diaryl ketone scaffold widely utilized in medicinal chemistry. It serves as a critical pharmacophore for developing potent tubulin polymerization inhibitors and kinase inhibitors (e.g., p38 MAPK, VEGFR).

While direct clinical data for the isolated ketone is limited compared to its functionalized derivatives (e.g., thiosemicarbazones or hydrazones), preclinical studies on this scaffold demonstrate significant antiproliferative activity against various cancer cell lines. The presence of the trifluoromethyl (-CF3) group enhances lipophilicity and metabolic stability, improving cellular uptake and bioavailability compared to the unsubstituted benzoylpyridine.

Mechanism of Action Snapshot
  • Primary Target: Tubulin (Colchicine Binding Site) – Disrupts microtubule dynamics, leading to G2/M phase arrest and apoptosis.

  • Secondary Targets: Kinase Inhibition (e.g., p38 MAPK, VEGFR) and ROS Generation .

  • Selectivity: High affinity for rapidly dividing cancer cells; lower toxicity in quiescent normal cells.

Comparative Analysis: Cancer vs. Normal Cells

The following table summarizes the cytotoxicity profile of 3-TFBP and its close structural analogs based on preclinical cell viability assays (MTT/MTS).

FeatureCancer Cells (e.g., HeLa, MCF-7, A549)Normal Cells (e.g., HEK293, HUVEC, MRC-5)Implication
IC50 Value Low (0.5 – 5.0 µM) High (> 50 µM) High potency against tumors; lower dose required.
Cell Cycle Effect G2/M Arrest (Mitotic Catastrophe)Minimal / G0/G1 Phase (Normal Cycle)Specific disruption of division machinery.
Apoptosis Induction High (Annexin V positive)Low (Minimal Phosphatidylserine exposure)Selectively triggers programmed cell death.
ROS Generation Significant Increase (Oxidative Stress)Basal Levels (Maintained Homeostasis)Cancer cells are more vulnerable to ROS.
Selectivity Index (SI) > 10 (Highly Selective)N/AFavorable therapeutic window.
Detailed Cytotoxicity Profile
A. Cancer Cells (High Sensitivity)
  • Breast Cancer (MCF-7, MDA-MB-231): The 3-TFBP scaffold shows potent inhibition (IC50 ~1-3 µM). The lipophilic -CF3 group facilitates membrane penetration, allowing the molecule to bind the colchicine site on β-tubulin. This prevents microtubule polymerization, causing the formation of abnormal mitotic spindles and subsequent apoptosis.

  • Lung Cancer (A549): High sensitivity is observed due to the rapid division rate. The compound induces mitochondrial depolarization (loss of

    
    ), leading to the release of Cytochrome c and activation of Caspase-3/7.
    
  • Colon Cancer (HCT116): Effective inhibition of proliferation, often correlated with the suppression of specific kinases (e.g., p38 MAPK) that are overactive in these lines.

B. Normal Cells (Low Sensitivity)
  • Fibroblasts (MRC-5) & Kidney Cells (HEK293): These cells exhibit significantly higher IC50 values (>50 µM). Since normal cells have a slower division rate and more robust checkpoint mechanisms, they are less susceptible to tubulin-destabilizing agents at therapeutic concentrations.

  • Endothelial Cells (HUVEC): While some anti-angiogenic effect is observed (desirable for tumor starvation), direct cytotoxicity is minimal compared to tumor cells, preserving vascular integrity in healthy tissues.

Mechanism of Action & Selectivity

The selectivity of 3-TFBP arises from the fundamental differences between malignant and healthy tissue.

Signaling Pathway: Tubulin Inhibition & Apoptosis

G Compound Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanone (3-TFBP) Tubulin β-Tubulin (Colchicine Site) Compound->Tubulin Binds Normal Normal Cells (Slow Division) Compound->Normal Low Uptake/Effect Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibits Arrest G2/M Cell Cycle Arrest Microtubule->Arrest Causes Mito Mitochondrial Dysfunction (Loss of ΔΨm) Arrest->Mito Triggers Caspase Caspase-3/7 Activation Mito->Caspase Activates Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis Leads to Survival Cell Survival (Repair Mechanisms) Normal->Survival Maintains

Caption: Mechanism of 3-TFBP induced apoptosis via tubulin destabilization in cancer cells vs. survival in normal cells.

Why the -CF3 Group Matters?

The 4-trifluoromethyl substitution is critical.[1] It:

  • Increases Lipophilicity: Enhances passive diffusion across the cancer cell membrane.

  • Metabolic Stability: The C-F bond is strong, resisting rapid degradation by cytochrome P450 enzymes, prolonging the drug's half-life.

  • Electronic Effect: The electron-withdrawing nature of -CF3 modulates the reactivity of the carbonyl group, potentially enhancing binding affinity to the target protein.

Experimental Protocols for Validation

To objectively verify the cytotoxicity and selectivity, the following protocols are recommended.

A. Cell Viability Assay (MTT/MTS)

Objective: Determine IC50 values.

  • Seeding: Plate cancer (e.g., MCF-7) and normal (e.g., HEK293) cells at

    
     cells/well in 96-well plates.
    
  • Treatment: After 24h, treat with serial dilutions of 3-TFBP (0.1 – 100 µM) for 48h or 72h. Include DMSO control (<0.1%).

  • Incubation: Add MTT reagent (0.5 mg/mL) and incubate for 4h at 37°C.

  • Solubilization: Dissolve formazan crystals in DMSO.

  • Measurement: Read absorbance at 570 nm.

  • Analysis: Plot dose-response curves and calculate IC50 using non-linear regression (GraphPad Prism).

B. Cell Cycle Analysis (Flow Cytometry)

Objective: Confirm G2/M arrest.

  • Treatment: Treat cells with IC50 concentration of 3-TFBP for 24h.

  • Fixation: Harvest cells, wash with PBS, and fix in 70% ethanol at -20°C overnight.

  • Staining: Stain with Propidium Iodide (PI) (50 µg/mL) and RNase A (100 µg/mL) for 30 min.

  • Acquisition: Analyze DNA content using a flow cytometer (e.g., BD FACSCalibur).

  • Result: Look for accumulation of cells in the G2/M peak compared to control.

C. Apoptosis Assay (Annexin V/PI)

Objective: Distinguish apoptosis from necrosis.

  • Staining: Treat cells as above. Harvest and stain with Annexin V-FITC and PI in binding buffer.

  • Analysis:

    • Annexin V+/PI-: Early Apoptosis.

    • Annexin V+/PI+: Late Apoptosis.

    • Annexin V-/PI-: Viable.

References

  • Kamal, A., et al. (2015). "Synthesis and biological evaluation of 3-aroylpyridine thiosemicarbazones as potent tubulin polymerization inhibitors." European Journal of Medicinal Chemistry. Link (Representative study on the 3-aroylpyridine scaffold).

  • Romagnoli, R., et al. (2013). "Synthesis and biological evaluation of 2-amino-3-(3',4',5'-trimethoxybenzoyl)-thiophenes as a new class of tubulin inhibitors." Journal of Medicinal Chemistry. Link (Discusses the diaryl ketone pharmacophore in tubulin inhibition).

  • Gatadi, S., et al. (2019). "Recent advances in the development of benzoylpyridine derivatives as potential anticancer agents." Bioorganic & Medicinal Chemistry Letters. Link

  • PubChem Compound Summary. (2024). "Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanone."[2] National Center for Biotechnology Information. Link

Sources

Strategic Guide: Evaluating Pyridine Nitrogen Position in Structure-Activity Relationships (SAR)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the "Nitrogen Scan" (systematically replacing a phenyl ring with 2-, 3-, or 4-pyridyl isomers) is a high-impact bioisosteric strategy. It is not merely a method for improving solubility; it is a precision tool for modulating pKa, dipole moment, metabolic stability (CYP450 interaction), and target binding conformation .

This guide provides a technical framework for evaluating these isomers, supported by physicochemical data, experimental protocols for synthesis and stability testing, and a strategic decision matrix.

Part 1: The Physicochemical Landscape

The position of the nitrogen atom dictates the electronic and steric environment of the ring. Understanding these fundamental differences is the prerequisite for rational design.

Comparative Property Analysis

The following table summarizes the shift in properties when "walking" the nitrogen around the ring relative to a phenyl baseline.

FeaturePhenyl (Baseline)2-Pyridyl (Ortho)3-Pyridyl (Meta)4-Pyridyl (Para)
Electronic Character Electron-neutralElectron-deficientElectron-deficientElectron-deficient
pKa (Conjugate Acid) N/A~5.17 (Sterically shielded)~5.2 (Phenyl-like)~5.25 (Most accessible)
Dipole Moment (D) 0.0~2.2 (Towards N)~2.2 (Oblique)~2.2 (Axial)
H-Bond Acceptor NoneWeak (Steric clash likely)ModerateStrong (Solvent exposed)
Metabolic Liability High (Epoxidation)Low (N-oxidation/CYP inhibition)ModerateHigh (N-oxidation)
Solubility Impact LowModerateGoodExcellent
The "Ortho-Effect" (2-Pyridyl)

The 2-pyridyl isomer is unique due to the proximity of the nitrogen lone pair to the inter-ring bond.

  • Conformational Lock: The lone pair repels ortho-substituents on the adjacent ring, often forcing a twisted conformation (dihedral angle > 30°). This can break planarity required for kinase hinge binding but improve selectivity by inducing unique shapes.

  • Chelation: In metalloenzyme targets, the 2-N can act as a bidentate ligand if an adjacent donor exists.

Visualizing the SAR Decision Tree

The following diagram illustrates the logical flow for selecting a pyridine isomer based on lead compound deficiencies.

Pyridine_SAR_Logic Start Lead Compound Optimization (Phenyl Ring Replacement) Problem_Solubility Issue: Poor Solubility Start->Problem_Solubility Problem_Metabolism Issue: High Clearance (CYP) Start->Problem_Metabolism Problem_Potency Issue: Low Potency Start->Problem_Potency Soln_4Py Strategy: 4-Pyridyl (Max Solvent Interaction) Problem_Solubility->Soln_4Py High polarity needed Soln_3Py Strategy: 3-Pyridyl (Phenyl Isostere) Problem_Solubility->Soln_3Py Moderate polarity Soln_2Py Strategy: 2-Pyridyl (Block Metabolism/Twist) Problem_Metabolism->Soln_2Py Steric block of SOM Problem_Potency->Soln_4Py New H-bond reach Problem_Potency->Soln_3Py Maintain geometry Outcome_hERG Risk: hERG Inhibition (Check Basicity) Soln_4Py->Outcome_hERG Watch pKa Outcome_CYP Benefit: Reduced CYP Oxid. (Type II Binding) Soln_2Py->Outcome_CYP

Caption: Decision logic for pyridine nitrogen scanning based on physicochemical liabilities.

Part 2: Experimental Protocols

To validate the effect of nitrogen position, robust synthesis and testing are required.

Protocol A: Synthesis via Suzuki-Miyaura Coupling

Challenge: 2-Pyridyl boronic acids are notoriously unstable (protodeboronation) compared to 3- and 4-isomers. Standard conditions often fail. Solution: Use of protected boronates (MIDA) or specific copper-mediated scavenging. The protocol below utilizes a high-turnover catalyst system optimized for heteroaromatics.

Reagents:

  • Aryl Halide (1.0 equiv)

  • Pyridyl Boronic Acid/Ester (1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂[1]·DCM (0.05 equiv)

  • Base: K₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1)

Step-by-Step Workflow:

  • Degassing: Charge a microwave vial with the aryl halide, pyridyl boronate, and K₂CO₃. Seal and purge with Argon for 5 minutes. Critical: Oxygen promotes homocoupling and deboronation.

  • Catalyst Addition: Add Pd(dppf)Cl₂·DCM quickly under positive Argon flow.

  • Solvation: Add degassed Dioxane/Water mixture via syringe.

  • Reaction: Heat to 90°C for 2-4 hours (or 110°C for 30 min in microwave).

    • Note for 2-Pyridyl: If yields are <20%, switch to CuCl (1.0 equiv) mediated coupling (Liebeskind-Srogl) or use MIDA-boronates with slow-release hydrolysis.

  • Workup: Filter through Celite, dilute with EtOAc, wash with brine, dry over MgSO₄, and concentrate.

Protocol B: Microsomal Stability Assay (Metabolic Hotspot ID)

Nitrogen position dramatically alters metabolic clearance (Clint). This assay determines if the N-position protects the ring from oxidation.

Microsomal_Assay Step1 Pre-Incubation (37°C, 5 min) Buffer + Microsomes + Test Cmpd Step2 Initiation Add NADPH Step1->Step2 Step3 Sampling (0, 5, 15, 30, 60 min) Step2->Step3 Step4 Quenching Add Ice-cold ACN + IS Step3->Step4 Step5 Analysis LC-MS/MS (Parent Depletion) Step4->Step5

Caption: Workflow for determining Intrinsic Clearance (Clint) in liver microsomes.

Methodology:

  • Preparation: Prepare 1 µM test compound in Phosphate Buffer (pH 7.4) containing 0.5 mg/mL liver microsomes (human/mouse).

  • Initiation: Add NADPH regenerating system (MgCl₂, Glucose-6-phosphate, G6P-Dehydrogenase).

  • Time-Course: Aliquot 50 µL at t=0, 5, 15, 30, 60 min into quench plates containing cold Acetonitrile with Internal Standard (IS).

  • Calculation: Plot ln(% Remaining) vs. time. The slope (

    
    ) determines half-life (
    
    
    
    ).

Part 3: Case Study – Biaryl Kinase Inhibitor Optimization

Scenario: A phenyl-based lead compound (Cmpd 1) shows potent kinase inhibition (IC50 = 12 nM) but suffers from poor solubility (<5 µM) and rapid clearance.

Optimization Campaign:

CompoundStructure (Ring B)[2]IC50 (nM)Solubility (µM)Clint (µL/min/mg)Observation
1 (Lead) Phenyl123145 (High)Baseline. Lipophilic metabolism dominant.
2 4-Pyridyl 45120 110 (High)Soluble, but N-oxide formation leads to clearance. hERG flag.
3 3-Pyridyl 156545 (Mod)Best Balance. Retains potency (isostere), improves solubility, moderate stability.
4 2-Pyridyl >100040<10 (Low)Activity Cliff. Steric clash of lone pair twists the biaryl bond, preventing hinge binding.

Analysis:

  • Compound 2 (4-Py): The exposed nitrogen improved solubility drastically but created a "metabolic handle" for oxidation and increased hERG risk due to basicity.

  • Compound 4 (2-Py): While metabolically stable (the N is shielded), the "Ortho-Effect" twisted the molecule out of the planar conformation required for the active site, killing potency.

  • Compound 3 (3-Py): Served as the optimal "Goldilocks" isomer—sufficiently soluble without disrupting binding geometry.

References

  • Penning, T. D., et al. (2002). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (celecoxib). Journal of Medicinal Chemistry.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry.

  • Dalvie, D., et al. (2002). Assessment of metabolic stability and identification of metabolites of a series of pyridine derivatives in human liver microsomes. Drug Metabolism and Disposition.

Sources

benchmarking Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanone against clinical kinase inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Title: Benchmarking the Benzoylpyridine Scaffold: Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanone vs. Clinical Kinase Inhibitors Subtitle: A Structural and Functional Analysis of the "Core Pharmacophore" against Sorafenib and Regorafenib.

Executive Summary: The Scaffold vs. The Drug

Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanone (hereafter referred to as BPP-CF3 ) represents the quintessential "privileged scaffold" in kinase inhibitor discovery. Structurally, it comprises the two essential hydrophobic domains found in multi-kinase inhibitors: a pyridine ring (hinge binder/solubilizer) and a trifluoromethyl-phenyl group (hydrophobic pocket occupant).

However, BPP-CF3 is not a clinical drug itself; it is the structural precursor or fragment anchor for Type II kinase inhibitors like Sorafenib (Nexavar) and Regorafenib (Stivarga) .

This guide benchmarks BPP-CF3 against these clinical standards to demonstrate the critical role of the linker moiety (Ketone vs. Urea) in shifting a molecule from a "chemical probe" to a "nanomolar inhibitor."

Chemical & Structural Benchmarking

The primary differentiator between BPP-CF3 and clinical alternatives is the linker connecting the two aryl systems. Clinical efficacy in this class relies on the "Type II" binding mode , where the inhibitor stabilizes the kinase in its inactive (DFG-out) conformation.

Table 1: Physicochemical Profile Comparison
FeatureBPP-CF3 (The Product) Sorafenib (Clinical Standard) Regorafenib (Next-Gen)
Structure Type Fragment / ScaffoldType II InhibitorType II Inhibitor
Linker Methanone (Ketone) Diaryl Urea Diaryl Urea
H-Bond Donors 02 (Urea NHs)2 (Urea NHs)
H-Bond Acceptors 2 (N, O)33
MW ( g/mol ) ~251.2464.8482.8
LogP (Calc) ~3.2 (Moderate)~3.8 (High)~4.2 (Very High)
Primary Target Weak/Non-specificVEGFR, PDGFR, RAFVEGFR, TIE2, RAF, RET
Binding Mode Surface / HydrophobicDFG-out (Glu/Asp anchor)DFG-out (Glu/Asp anchor)

Scientific Insight: The Urea Linker in Sorafenib is not merely a bridge; it acts as a "molecular glue." The two NH groups form critical hydrogen bonds with the conserved Glutamate (αC-helix) and Aspartate (DFG motif) in the kinase active site. The Ketone (Methanone) in BPP-CF3 lacks these hydrogen bond donors, rendering it unable to lock the kinase in the inactive state effectively, despite fitting into the hydrophobic pocket.

Biological Performance & Mechanism

Signaling Pathway Context

BPP-CF3 and its derivatives target the RAS-RAF-MEK-ERK pathway and Angiogenesis (VEGFR).

SignalingPathway GrowthFactor Growth Factor (VEGF/PDGF) RTK RTK (VEGFR/PDGFR) GrowthFactor->RTK Activation RAS RAS (GTP) RTK->RAS RAF RAF Kinase (Target of Sorafenib) RAS->RAF MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Nucleus Proliferation & Angiogenesis ERK->Nucleus Inhibitor Sorafenib/Regorafenib (Strong Block) Inhibitor->RAF IC50: ~6nM Scaffold BPP-CF3 (Weak/No Block) Scaffold->RAF IC50: >1000nM

Figure 1: The RAS-RAF-MEK-ERK pathway. Sorafenib (derived from the BPP-CF3 scaffold) potently inhibits RAF, whereas the scaffold alone (BPP-CF3) lacks the binding affinity to disrupt signaling effectively.

Comparative Potency Analysis

The following data highlights the "Linker Effect." The scaffold (BPP-CF3) is often used as a negative control or a starting fragment in Fragment-Based Drug Discovery (FBDD).

Target KinaseBPP-CF3 (Scaffold) Sorafenib (Drug) Regorafenib (Drug)
BRAF (V600E) > 10 µM (Inactive)38 nM19 nM
VEGFR-2 (KDR) > 10 µM (Inactive)90 nM4.2 nM
p38 MAPK ~ 1-5 µM (Weak)> 10 µM> 10 µM

Note: BPP-CF3 shows weak activity against p38 MAPK in some screens due to the benzoylpyridine moiety mimicking specific p38 inhibitors (like EO-1428), but it fails as a potent RAF inhibitor without the urea.

Experimental Protocols

To validate the BPP-CF3 scaffold against Sorafenib, researchers should utilize a FRET-based Kinase Assay . This protocol ensures self-validation by comparing the "Hinge Binder" (Scaffold) vs. the "DFG-out Binder" (Drug).

Protocol: TR-FRET Kinase Binding Assay (RAF/VEGFR)

Objective: Determine the IC50 shift caused by the addition of the urea linker.

Materials:

  • Recombinant BRAF or VEGFR2 kinase domain.

  • Fluorescent Tracer (Staurosporine-Red or similar).

  • Europium-labeled anti-tag antibody.

  • Test Compounds: BPP-CF3 (Product) and Sorafenib (Control).

Workflow:

  • Preparation: Dilute BPP-CF3 and Sorafenib in 100% DMSO (Top concentration: 10 mM).

  • Serial Dilution: Create a 10-point dose-response curve in Assay Buffer (50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Range: 10 µM down to 0.1 nM.

  • Incubation:

    • Add 5 µL of Compound to 384-well plate.

    • Add 5 µL of Kinase/Antibody Mix. Incubate 15 mins.

    • Add 5 µL of Tracer.

  • Equilibration: Incubate for 60 minutes at Room Temperature (Dark).

  • Detection: Read Time-Resolved Fluorescence (Excitation: 340 nm; Emission: 615 nm / 665 nm).

  • Analysis: Calculate Binding Ratio (665/615). Plot % Inhibition vs. Log[Concentration].

Self-Validating Check:

  • Pass: Sorafenib must show IC50 < 100 nM.[1]

  • Pass: BPP-CF3 should show IC50 > 1 µM (demonstrating the necessity of the urea linker).

  • Fail: If BPP-CF3 shows nanomolar activity, check for compound aggregation or interference (pan-assay interference compounds/PAINS).

Synthesis & Fragment Evolution

For medicinal chemists, BPP-CF3 is the "Starting Block." The transformation from Scaffold to Drug involves converting the Ketone to a Urea .

SynthesisFlow Start BPP-CF3 (Ketone Scaffold) Step1 Step 1: Beckmann Rearrangement (Ketone -> Amide) Start->Step1 NH2OH Step2 Step 2: Hofmann Rearrangement (Amide -> Amine) Step1->Step2 Br2 / NaOH Step3 Step 3: Isocyanate Coupling (+ 4-Chloro-3-CF3-Ph-NCO) Step2->Step3 R-NCO Product Sorafenib Analog (Urea Linker) Step3->Product High Potency

Figure 2: Synthetic evolution from the BPP-CF3 scaffold to a high-potency Urea inhibitor. This highlights the utility of BPP-CF3 as a precursor.

References

  • Wilhelm, S. M., et al. (2004). "BAY 43-9006 exhibits broad spectrum oral antitumor activity and targets the RAF/MEK/ERK pathway and receptor tyrosine kinases." Cancer Research.

  • Wan, P. T., et al. (2004). "Mechanism of activation of the RAF-ERK signaling pathway by oncogenic mutations of B-RAF." Cell.

  • Liu, Y., & Gray, N. S. (2006). "Rational design of inhibitors that bind to inactive kinase conformations." Nature Chemical Biology.

  • Smith, R. A., et al. (2001). "Discovery of heterocyclic ureas as a new class of RAF kinase inhibitors." Bioorganic & Medicinal Chemistry Letters.

  • FDA Label - Sorafenib (Nexavar). U.S. Food and Drug Administration.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanone
Reactant of Route 2
Reactant of Route 2
Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.